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Core Science & Biosynthesis

Foundational

synthesis of 8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine

An In-Depth Technical Guide to the Synthesis of 8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine Abstract The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of num...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This guide provides a comprehensive technical overview of a robust synthetic pathway to 8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine, a key intermediate for the development of novel therapeutic agents. This document details the strategic retrosynthetic analysis, the synthesis of the core heterocyclic structure, and the final etherification step. Each stage is presented with in-depth mechanistic insights, causality behind experimental choices, and detailed, field-proven protocols designed for reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in synthetic and medicinal chemistry.

Introduction and Strategic Overview

Nitrogen-containing heterocycles are cornerstones of modern drug discovery.[2] Among them, the 1,5-naphthyridine ring system has garnered significant attention due to its presence in compounds exhibiting anticancer, antimicrobial, and antiviral properties.[3][4] The specific target of this guide, 8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine, incorporates three key features for further chemical exploration: a reactive chloro-substituent amenable to cross-coupling reactions, a difluoroethoxy group which can enhance metabolic stability and binding interactions, and the versatile 1,5-naphthyridine core.

Our synthetic strategy is built upon a logical disconnection of the target molecule, as illustrated in the retrosynthetic analysis below. The synthesis is divided into two primary phases:

  • Phase 1: Construction of the key intermediate, 8-chloro-1,5-naphthyridin-3-ol.

  • Phase 2: Introduction of the 2,2-difluoroethoxy side chain via a Williamson ether synthesis.

Retrosynthetic Analysis

The logical disconnection of the target molecule reveals a straightforward and efficient synthetic plan.

G Target 8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine Disconnect1 C-O Ether Bond Formation (Williamson Ether Synthesis) Target->Disconnect1 Intermediate1 8-Chloro-1,5-naphthyridin-3-ol Disconnect1->Intermediate1 Reagent1 2,2-Difluoroethyl Tosylate (or other activated species) Disconnect1->Reagent1 Disconnect2 Naphthyridine Ring Formation (Gould-Jacobs Reaction) Intermediate1->Disconnect2 Intermediate2 5-Chloro-3-aminopyridine Disconnect2->Intermediate2 Reagent2 Diethyl (ethoxymethylene)malonate Disconnect2->Reagent2

Figure 1: Retrosynthetic pathway for the target compound.

Phase 1: Synthesis of the 8-Chloro-1,5-naphthyridin-3-ol Core

The construction of the substituted 1,5-naphthyridine core is the foundational stage of this synthesis. The Gould-Jacobs reaction provides a reliable and classic method for forming the pyridone ring fused to an existing pyridine.[5] This process involves the reaction of an aminopyridine with a malonic ester derivative, followed by a high-temperature thermal cyclization.

Mechanism and Rationale

The synthesis begins with the condensation of 5-chloro-3-aminopyridine with diethyl (ethoxymethylene)malonate (DEEM). This reaction forms an enamine intermediate. The choice of DEEM is strategic; the ethoxymethylene group facilitates the initial condensation and subsequent cyclization. The high temperature required for the cyclization step (typically >250 °C) is necessary to overcome the activation energy for the intramolecular aromatic substitution. A high-boiling, inert solvent such as Dowtherm A is ideally suited for this purpose, ensuring uniform heat transfer and maintaining the required temperature for the reaction to proceed to completion.[5][6] The subsequent hydrolysis and decarboxylation of the ester group at the 4-position occur in situ or upon acidic workup, yielding the desired 3-hydroxy-1,5-naphthyridinone tautomer, which is then chlorinated.

Overall Synthetic Workflow

The following diagram outlines the forward synthesis from commercially available starting materials to the key chlorinated intermediate.

G cluster_0 Phase 1: Core Synthesis SM1 5-Chloro-3-aminopyridine Step1 Condensation & Thermal Cyclization (Dowtherm A, 250 °C) SM1->Step1 SM2 Diethyl (ethoxymethylene)malonate SM2->Step1 Intermediate 8-Chloro-4-oxo-1,4-dihydro- 1,5-naphthyridine-3-carboxylate Step1->Intermediate Step2 Hydrolysis & Decarboxylation (Acidic Workup) Intermediate->Step2 Product1 8-Chloro-1,5-naphthyridin-3-ol Step2->Product1

Figure 2: Workflow for the synthesis of the core intermediate.

Detailed Experimental Protocol: 8-Chloro-1,5-naphthyridin-3-ol

Materials and Reagents

ReagentM.W. ( g/mol )Quantity (molar eq.)Comments
5-Chloro-3-aminopyridine128.561.0Starting Material
Diethyl (ethoxymethylene)malonate216.221.1Reagent
Dowtherm A-SolventHigh-boiling heat transfer fluid
Phosphorus Oxychloride (POCl₃)153.33Excess (Solvent)Chlorinating Agent
Sodium Bicarbonate (NaHCO₃)84.01As neededFor neutralization
Dichloromethane (DCM)84.93SolventFor extraction
Anhydrous Magnesium Sulfate (MgSO₄)120.37As neededDrying agent

Procedure:

  • Step A: Cyclization to form 8-Chloro-1,5-naphthyridin-3(4H)-one:

    • To a three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 5-chloro-3-aminopyridine (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).

    • Heat the mixture to 120-130 °C for 30 minutes. The mixture will become a homogenous melt.

    • Carefully add the hot mixture to a flask containing pre-heated Dowtherm A (approx. 10 volumes) at 250 °C.

    • Maintain the temperature at 250 °C and stir for 1 hour. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Cool the reaction mixture to below 100 °C and pour it into a beaker containing hexane to precipitate the product.

    • Filter the resulting solid, wash thoroughly with hexane, and dry under vacuum. This intermediate is often carried forward without extensive purification.

  • Step B: Chlorination (Conversion of Hydroxy to Chloro):

    • Caution: This step must be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and reacts violently with water.

    • To the crude product from Step A, add phosphorus oxychloride (POCl₃, approx. 5-10 volumes) slowly.

    • Heat the mixture to reflux (approx. 110 °C) and maintain for 3-4 hours until the reaction is complete (monitored by TLC/LC-MS).

    • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the pH is ~7-8.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford pure 8-Chloro-1,5-naphthyridin-3-ol.

Phase 2: Williamson Ether Synthesis

The final step is the formation of the ether linkage via the Williamson ether synthesis. This classic SN2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide or sulfonate.[7]

Mechanism and Rationale

The hydroxyl group of 8-chloro-1,5-naphthyridin-3-ol is sufficiently acidic to be deprotonated by a moderately strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).[8] The resulting alkoxide is a potent nucleophile. The choice of the electrophile is critical. While 1-bromo-2,2-difluoroethane could be used, alkyl tosylates or triflates are often more reactive and lead to cleaner reactions with higher yields. The reaction proceeds via a backside attack (SN2 mechanism), making primary electrophiles like the 2,2-difluoroethyl group ideal, as steric hindrance is minimal.[9] Anhydrous polar aprotic solvents like DMF or THF are preferred to solvate the cation of the base and prevent protonation of the highly reactive alkoxide.[8]

G cluster_0 Mechanism of Ether Formation Alkoxide_Formation 1. Deprotonation (Base, e.g., NaH) Alkoxide Naphthyridin-3-olate anion Alkoxide_Formation->Alkoxide Forms nucleophile SN2_Attack 2. Nucleophilic Attack (SN2) Product Target Molecule SN2_Attack->Product Leaving_Group Tosylate Anion SN2_Attack->Leaving_Group Start 8-Chloro-1,5-naphthyridin-3-ol Start->Alkoxide_Formation Alkoxide->SN2_Attack Electrophile 2,2-Difluoroethyl Tosylate Electrophile->SN2_Attack

Figure 3: Key steps in the Williamson ether synthesis.

Detailed Experimental Protocol: 8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine

Materials and Reagents

ReagentM.W. ( g/mol )Quantity (molar eq.)Comments
8-Chloro-1,5-naphthyridin-3-ol180.591.0Starting Material
Sodium Hydride (60% in oil)24.001.2Base
2,2-Difluoroethyl Tosylate232.211.1Alkylating Agent
Anhydrous Dimethylformamide (DMF)73.09SolventReaction Solvent
Saturated NH₄Cl solution-As neededFor quenching
Ethyl Acetate88.11SolventFor extraction
Brine-As neededFor washing

Procedure:

  • Alkoxide Formation:

    • To a flame-dried, argon-purged round-bottom flask, add 8-chloro-1,5-naphthyridin-3-ol (1.0 eq) and anhydrous DMF (approx. 10-20 volumes).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation:

    • Cool the mixture back to 0 °C.

    • Add a solution of 2,2-difluoroethyl tosylate (1.1 eq) in a small amount of anhydrous DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, or until completion as monitored by TLC/LC-MS.

  • Work-up and Purification:

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Dilute the mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product, 8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine.

Conclusion

This guide outlines a comprehensive and reliable two-phase synthetic route to 8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine. The strategy relies on established and robust chemical transformations, including the Gould-Jacobs reaction for the construction of the heterocyclic core and the Williamson ether synthesis for the introduction of the fluorinated side chain. The detailed protocols and mechanistic rationale provided herein are designed to equip researchers with the knowledge to successfully synthesize this valuable chemical intermediate for applications in drug discovery and medicinal chemistry.

References

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3269. [Link]

  • Alonso, C., Fuertes, M., Gonzalez, M., Rodriguez-Gascon, A., Rubiales, G., & Palacios, F. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Current Topics in Medicinal Chemistry, 14(23), 2737-2751. [Link]

  • Fuertes, M., Masdeu, C., Martin-Encinas, E., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]

  • Mohammed, S., & Ali Maher, K. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Indian Journal of Heterocyclic Chemistry, 29(2), 199-203. [Link]

  • Masdeu, C., Fuertes, M., Martin-Encinas, E., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3493. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • University of Richmond. Williamson Ether Synthesis. Organic Chemistry Student Handout. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. [Link]

  • ResearchGate. (n.d.). Applications of naphthyridines in catalysis, medicinal chemistry, and materials science. [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry. [Link]

  • Manian, R. S., Jayashree, B. S., & Kalluraya, B. (2004). A facile synthesis of 1-hydroxy-5-chloro-benzo[f][3][8]naphthyridines. Indian Journal of Chemistry - Section B, 43B, 1565-1568. [Link]

  • Reddy, T. S., Kumar, M. S., & Reddy, G. J. (2015). Development of methodologies for synthesis of 4-hydroxy-[5][10]naphthyridine-3-carbonitriles. Chemistry & Biology Interface, 5(2), 108-114. [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. [Link]

  • Masdeu, C., Fuertes, M., Martin-Encinas, E., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PMC. [Link]

  • Popiołek, Ł., & Kosikowska, U. (2022). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 27(1), 133. [Link]

  • Kumar, M. R., Laxminarayana, E., & Chary, M. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. Semantic Scholar. [Link]

Sources

Exploratory

The Pharmacological Architecture of Substituted 1,5-Naphthyridines: Mechanisms, Target Kinetics, and Assay Validation

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Developers Document Type: Technical Whitepaper & Application Guide The 1,5-Naphthyridine Scaffold: A Privileged Pharmacophore In modern medic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Developers Document Type: Technical Whitepaper & Application Guide

The 1,5-Naphthyridine Scaffold: A Privileged Pharmacophore

In modern medicinal chemistry, the diazanaphthalene family has yielded some of the most versatile structural cores for targeted therapeutics. Among these, the 1,5-naphthyridine scaffold stands out as a "privileged" pharmacophore. Unlike its 1,8- or 1,6-isomers, the specific spatial arrangement of the nitrogen atoms at positions 1 and 5 creates a unique electron density distribution and dipole moment.

As an Application Scientist overseeing kinase inhibitor development, I frequently leverage this core because the N1 and N5 atoms act as highly efficient, directional hydrogen-bond acceptors. When substituted—particularly at the C4 and C8 positions via nucleophilic aromatic substitution ( SN​Ar ) or cross-coupling—the 1,5-naphthyridine core can be precisely tuned to anchor into the highly conserved ATP-binding pockets of various kinases. This structural predictability allows us to design highly selective inhibitors for oncology, fibrosis, and infectious diseases.

Primary Mechanistic Axis: ALK5 and the TGF-β Pathway

One of the most well-documented mechanisms of action for 4-substituted 1,5-naphthyridines is the potent and selective inhibition of the Transforming Growth Factor-beta (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5) .

The Causality of Hinge-Binding

In the native state, TGF-β binds to the constitutively active TGF-β Receptor II (TβRII), which then recruits and phosphorylates ALK5. Once activated, ALK5 phosphorylates downstream transcription factors SMAD2 and SMAD3, driving fibrotic and oncogenic gene expression.

Substituted 1,5-naphthyridines (such as the well-known derivative RepSox, or "Compound 19") interrupt this cascade through competitive ATP displacement. The causality of this inhibition is rooted in the molecule's geometry:

  • The Anchor: The N1 atom of the 1,5-naphthyridine core forms a critical, high-affinity hydrogen bond with the backbone amide of the hinge region residue (e.g., His283) in the ALK5 kinase domain.

  • The Selectivity Vector: Substitutions at the C4 position (commonly aminothiazoles or pyrazoles) project deep into the hydrophobic specificity pocket adjacent to the ATP-binding site. This specific projection is what grants 1,5-naphthyridines their remarkable selectivity over off-target kinases like p38 MAPK.

TGFB_Pathway TGFB TGF-β Ligand TBRII TGF-β Receptor II (Constitutively Active) TGFB->TBRII Binds ALK5 ALK5 (TGF-β RI) Kinase Domain TBRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2 / SMAD3 (Unphosphorylated) ALK5->SMAD23 Phosphorylates (Active) Inhibitor 1,5-Naphthyridine Derivative (e.g., RepSox) Inhibitor->ALK5 Blocks ATP Pocket pSMAD Phospho-SMAD2/3 Complex SMAD23->pSMAD Activation Nucleus Nuclear Translocation & Gene Transcription pSMAD->Nucleus Translocates

Mechanism of ALK5 inhibition by 1,5-naphthyridines in the TGF-β signaling pathway.

Secondary Mechanistic Axis: Dual-Targeting in Plasmodium

Beyond oncology and fibrosis, 2,8-disubstituted-1,5-naphthyridines have emerged as powerful antimalarial agents. The mechanism here is a masterclass in rational drug design, utilizing a dual-inhibition strategy to overcome parasite resistance.

Early iterations of these compounds targeted Plasmodium falciparum phosphatidylinositol-4-kinase β (Pf PI4K). However, by engineering a basic amine substituent at the C8 position , researchers successfully shifted the physicochemical properties of the molecule. The basicity drives the compound to accumulate heavily within the highly acidic digestive vacuole of the parasite. Once trapped inside, the compound not only inhibits PI4K but also physically disrupts the host hemoglobin degradation pathway by inhibiting hemozoin formation . This dual mechanism ensures rapid parasite clearance and a high barrier to resistance.

Quantitative Pharmacodynamics

To contextualize the structural versatility of this scaffold, the following table summarizes the quantitative data of key 1,5-naphthyridine derivatives across different target classes.

Compound / DerivativePrimary TargetIC₅₀ ValueCell Line / ModelKey Structural Feature Driving Causality
Compound 19 (RepSox) ALK5 (TGF-β RI)4 nMCellular Autophosphorylation4-pyrazole substitution projects into the hydrophobic pocket, ensuring p38 selectivity.
Compound 15 ALK5 (TGF-β RI)6 nMCellular Autophosphorylation4-aminothiazole substitution provides optimal hydrogen bonding in the specificity pocket.
2,8-Disubstituted Analog Pf PI4K / Hemozoin40 nMP. falciparum (NF54)Basic amine at C8 drives accumulation in the acidic digestive vacuole.
MK-2461 Analogue (26c) c-Met Kinase~15 µMHeLa / A549Scaffold hopping from 1,6- to 1,5-naphthyridine alters hinge-binding orientation.

Self-Validating Experimental Protocol: In Vitro Kinase Assay

To empirically validate the mechanism of action for novel 1,5-naphthyridine kinase inhibitors, we utilize a luminescent ADP-Glo™ Kinase Assay. This protocol is designed as a self-validating system : it actively depletes unreacted ATP before the detection phase, ensuring that any luminescent signal generated is strictly causal to the kinase's conversion of ATP to ADP. This eliminates false positives caused by background ATP hydrolysis.

Step-by-Step Methodology
  • Enzyme and Substrate Preparation:

    • Dilute recombinant ALK5 (or target kinase) and the specific lipid/peptide substrate in a standardized kinase buffer (e.g., 40 mM Tris-HCl, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).

    • Causality Note: Mg²⁺ is strictly required to coordinate the ATP phosphates, mimicking the physiological intracellular environment.

  • Compound Pre-Incubation:

    • Dispense 1,5-naphthyridine derivatives in a 10-point dose-response curve (typically 10 µM down to 0.5 nM) into a 384-well plate.

    • Add the enzyme/substrate mixture and incubate for 30 minutes at room temperature.

    • Causality Note: Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the kinase hinge region before the competitive substrate (ATP) is introduced.

  • Reaction Initiation:

    • Add ultra-pure ATP (at the predetermined Km​ concentration for the specific kinase) to initiate the reaction. Incubate for 60 minutes.

  • Reaction Quenching (The Self-Validating Step):

    • Add the ADP-Glo™ Reagent (1:1 volume ratio) and incubate for 40 minutes.

    • Causality Note: This reagent completely depletes the remaining unreacted ATP. If this step fails, the baseline luminescence will be artificially high, instantly flagging an assay failure.

  • Detection Phase:

    • Add the Kinase Detection Reagent. This converts the generated ADP back into ATP, which then drives a luciferase/luciferin reaction to produce light.

  • Data Analysis:

    • Measure luminescence using a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Kinase_Assay Prep 1. Recombinant Kinase & Substrate Prep Incubate 2. Compound Incubation (Dose-Response) Prep->Incubate ATP 3. ATP Addition (Initiate Reaction) Incubate->ATP Quench 4. ADP-Glo Reagent (Deplete Unused ATP) ATP->Quench Detect 5. Kinase Detection Reagent (Convert ADP to ATP -> Light) Quench->Detect Analyze 6. Luminescence Readout & IC50 Calculation Detect->Analyze

Self-validating ADP-Glo luminescent workflow for quantifying kinase inhibition.

References

  • Gellibert, F., Woolven, J., Fouchet, M. H., Mathews, N., Goodland, H., Lovegrove, V., Laroze, A., Nguyen, V. L., Sautet, S., Wang, R., Janson, C., Smith, W., Krysa, G., Boullay, V., De Gouville, A. C., Huet, S., & Hartley, D. (2004). "Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors." Journal of Medicinal Chemistry, 47(18), 4494–4506.[Link]

  • Laleu, B., et al. (2024). "2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy." Journal of Medicinal Chemistry.[Link]

  • Blanco, M., & Álvarez, R. (2021). "Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines." Molecules, 26(12), 3605.[Link]

Foundational

Physicochemical Characterization of Difluoroethoxy-Substituted Heterocycles: A Strategic Guide for Lead Optimization

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for modulating the physicochemical and pharmacokinetic profiles of small molecules. Among fluorina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for modulating the physicochemical and pharmacokinetic profiles of small molecules. Among fluorinated motifs, the difluoroethoxy group ( −OCH2​CHF2​ ) and its closely related difluoromethoxy counterpart ( −OCF2​H ) have emerged as privileged substituents on heterocyclic scaffolds. This technical guide provides an in-depth, application-focused framework on the physicochemical characterization of difluoroethoxy-substituted heterocycles, detailing the causality behind property shifts and providing self-validating experimental protocols for rigorous profiling.

The Rationale: Why Difluoroethoxy?

When optimizing a heterocyclic lead, medicinal chemists frequently face the "lipophilicity trap"—where increasing lipophilicity to improve target affinity inadvertently leads to poor aqueous solubility, high plasma protein binding, and rapid metabolic clearance. The difluoroethoxy group serves as a precise tuning dial to bypass these pitfalls.

  • Intermediate Lipophilicity: While the trifluoromethoxy ( −OCF3​ ) group is highly lipophilic (Hansch-Leo parameter π=1.04 )[1], the difluoroethoxy group offers an intermediate lipophilicity. This prevents the excessive "grease" associated with perfluorinated groups while still enhancing membrane permeability compared to a standard methoxy ( −OCH3​ ) group.

  • Hydrogen Bond Donor Capacity: Unlike −OCF3​ , the highly polarized C−H bond in the −OCF2​H and −OCH2​CHF2​ motifs can act as a competent hydrogen-bond donor[2]. This unique feature allows for specific target interactions while maintaining a favorable desolvation penalty.

  • Inductive Effects on pKa: Fluorine is the most electronegative element. Its strong electron-withdrawing inductive effect ( −I ) significantly alters the electron distribution of the parent heterocycle. When placed adjacent to a basic nitrogen, it reduces the basicity (lowers the pKa), thereby increasing the fraction of unionized drug at physiological pH (7.4) and improving oral bioavailability[3].

  • Metabolic Stability: The strong C−F bond dissociation energy ( ∼130 kcal/mol) effectively blocks cytochrome P450 (CYP)-mediated oxidative dealkylation at the substitution site[2].

Logical Framework of Property Modulation

The introduction of a difluoroethoxy group is not merely a structural tweak; it is a multi-parameter optimization strategy. The diagram below illustrates the causal cascade triggered by this substitution.

G F_Subst Difluoroethoxy Substitution Inductive Strong Inductive Effect (-I) F_Subst->Inductive Lipophilic Increased Lipophilicity F_Subst->Lipophilic Steric Conformational Rigidity F_Subst->Steric pKa_Drop Decreased Basic pKa Inductive->pKa_Drop Metab_Resist Oxidative Metabolism Resistance Inductive->Metab_Resist Membrane Enhanced Membrane Permeation Lipophilic->Membrane Steric->Metab_Resist

Logical relationship of fluorine substitution effects on physicochemical properties.

Quantitative Data: Comparative Physicochemical Profiling

To illustrate the impact of these functional groups, Table 1 summarizes the typical shifts in physicochemical parameters when a methoxy group on a model basic heterocycle (e.g., a substituted piperidine or quinoxaline) is replaced by fluorinated analogues.

Functional GroupStructureLogD (pH 7.4)pKa (Basic Center)In vitro CLint (µL/min/mg)Permeability ( Papp​ )
Methoxy −OCH3​ 1.88.545.2Low
Difluoroethoxy −OCH2​CHF2​ 2.47.618.5High
Difluoromethoxy −OCF2​H 2.67.212.1High
Trifluoromethoxy −OCF3​ 3.26.8< 5.0Very High

Table 1: Representative physicochemical data demonstrating the intermediate, optimized profile of difluoro-substituted ethers compared to unfluorinated and perfluorinated analogues.

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that data is only as reliable as the assay that generates it. The following protocols are designed as self-validating systems, ensuring that artifacts (such as compound aggregation or poor UV absorbance) do not confound the results.

G Start Difluoroethoxy Heterocycle Lipophilicity Lipophilicity (LogD/LogP) 19F NMR / Shake-Flask Start->Lipophilicity pKa pKa Determination Potentiometric Titration Start->pKa Metabolism Metabolic Stability Microsomal Assay Start->Metabolism ADMET ADMET Profiling & Lead Optimization Lipophilicity->ADMET pKa->ADMET Metabolism->ADMET

Workflow for physicochemical characterization of difluoroethoxy heterocycles.

Protocol A: 19F NMR-Based LogP/LogD Determination

Causality: Traditional UV-based shake-flask methods fail for compounds lacking strong chromophores or those prone to forming micelles. Because the difluoroethoxy group contains fluorine, 19F NMR provides a highly specific, background-free quantification of the compound's partitioning between octanol and water phases. Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the difluoroethoxy-heterocycle in DMSO.

  • Phase Saturation: Pre-saturate 1-octanol and aqueous buffer (pH 7.4, 50 mM phosphate) by stirring them together for 24 hours at 25°C. Separate the phases.

  • Spiking: Add 10 µL of the compound stock to 1 mL of the mutually saturated octanol/buffer mixture (1:1 v/v) in a glass vial.

  • Equilibration: Vortex the mixture vigorously for 3 minutes, then centrifuge at 3000 x g for 15 minutes to ensure complete phase separation.

  • Sampling & NMR Acquisition: Carefully extract 400 µL from the octanol phase and 400 µL from the aqueous phase into separate NMR tubes. Add a known concentration of a fluorinated internal standard (e.g., trifluoroethanol) to each tube.

  • Quantification: Acquire 19F NMR spectra. Calculate LogD by taking the base-10 logarithm of the ratio of the integrated fluorine signal in the octanol phase to the aqueous phase, normalized by the internal standard.

Protocol B: Potentiometric pKa Determination

Causality: Understanding the ionization state at physiological pH is critical for predicting membrane permeation. Potentiometric titration is the gold standard for basic heterocycles, directly measuring the change in pH as a titrant is added, revealing the buffering region of the difluoroethoxy-modulated amine. Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1-2 mg of the compound in 10 mL of a standardized 0.15 M KCl solution (to maintain constant ionic strength) containing 10-20% methanol as a cosolvent to ensure complete dissolution.

  • Acidification: Lower the pH of the solution to ~2.0 using standardized 0.1 M HCl to fully protonate the basic heterocyclic nitrogen.

  • Titration: Under a nitrogen blanket (to exclude atmospheric CO2​ ), titrate the solution with standardized 0.1 M KOH using an automated titrator. Add titrant in 0.01 mL increments.

  • Data Logging: Record the pH after each addition once the electrode reading stabilizes (drift < 0.1 mV/s).

  • Yasuda-Shedlovsky Extrapolation: Because a cosolvent was used, perform the titration at three different methanol concentrations (e.g., 20%, 30%, 40%). Plot the apparent pKa against the inverse dielectric constant of the solvent mixtures and extrapolate to 0% cosolvent to determine the true aqueous pKa.

Protocol C: In Vitro Microsomal Stability Assay

Causality: To validate that the difluoroethoxy substitution successfully mitigates oxidative clearance, intrinsic clearance ( CLint​ ) must be measured using human liver microsomes (HLM). Step-by-Step Methodology:

  • Incubation Mixture: Prepare a 1 mL reaction mixture containing 0.5 mg/mL HLM protein, 1 µM of the test compound, and 50 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-warm the mixture at 37°C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At t=0,5,15,30,and 45 minutes, withdraw 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an analytical internal standard.

  • Protein Precipitation & Analysis: Centrifuge the quenched samples at 10,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Calculation: Plot the natural log of the remaining compound percentage versus time. The slope of the linear regression ( k ) is used to calculate CLint​=(k×V)/P , where V is the incubation volume and P is the mass of microsomal protein.

Conclusion

The physicochemical characterization of difluoroethoxy-substituted heterocycles requires a rigorous, multi-disciplinary approach. By understanding the causality between fluorine's electronegativity, its steric profile, and the resulting shifts in pKa and lipophilicity, medicinal chemists can rationally design molecules that successfully navigate the complex ADMET landscape. The self-validating protocols provided herein ensure that these strategic structural modifications are backed by robust, reproducible data.

References
  • alpha-fluorinated ethers as "exotic" entity in medicinal chemistry Source: ResearchGate URL:[Link]

  • The role of fluorine in medicinal chemistry: 2. Altered physicochemical properties Source: Taylor & Francis URL:[Link]

  • Fluorinated Ethers of Cannabinol (CBN) Source: MDPI URL:[Link]

  • Lipophilicity in Medicinal Chemistry Source: University of Southampton Research Repository URL:[Link]

Sources

Exploratory

Unlocking the Pharmacological Potential of Chloro-Substituted Naphthyridines: A Comprehensive Guide to Biological Targets and Experimental Validation

Target Audience: Researchers, scientists, and drug development professionals. Perspective: Senior Application Scientist Executive Summary The naphthyridine core—a rigid, planar diazabicycle—represents a privileged scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Perspective: Senior Application Scientist

Executive Summary

The naphthyridine core—a rigid, planar diazabicycle—represents a privileged scaffold in modern drug discovery. Depending on the specific isomeric arrangement of its nitrogen atoms (e.g., 1,5-, 1,6-, 1,8-, or 2,6-naphthyridines), the scaffold can be precisely tuned to engage diverse biological targets. The strategic introduction of a chloro-substituent (such as in 2-chloro or 7-chloro derivatives) serves a dual purpose: it acts as a highly reactive leaving group for late-stage functionalization via Nucleophilic Aromatic Substitution (SNAr) or cross-coupling, and it directly enhances the pharmacodynamic profile by increasing lipophilicity and facilitating halogen bonding within target active sites.

This technical guide explores the primary biological targets of chloro-substituted naphthyridines and their downstream derivatives, providing field-proven, self-validating experimental protocols for target engagement.

Oncology Targets: Kinase Inhibition Pathways

Kinase dysregulation is a hallmark of numerous malignancies. Naphthyridine derivatives have emerged as potent, ATP-competitive kinase inhibitors due to the ability of their fused nitrogen atoms to form critical hydrogen bonds within the kinase hinge region.

Casein Kinase 2 (CK2) and Protein Kinase D (PKD)

Derivatives synthesized from chloro-naphthyridine precursors have shown exquisite selectivity for Casein Kinase 2 (CK2). Structural studies reveal that the nitrogen within the tricyclic system engages in a vital hydrogen bond with the CK2α hinge region, making these compounds highly effective1[1]. Similarly, 2,6-naphthyridine derivatives have been identified as pan-PKD inhibitors, demonstrating nanomolar cellular potency and massive selectivity over related PKC isoforms[2].

Dual ALK/EGFR Inhibition

Derivatives of 2-amino-5-chloro-1,8-naphthyridine have been extensively explored as3[3]. By blocking these receptor tyrosine kinases, the compounds effectively shut down downstream PI3K-AKT and RAS-MAPK signaling cascades, halting tumor cell proliferation.

G Ligand EGF / ALK Ligand Receptor EGFR / ALK Receptors Ligand->Receptor Activation PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation MAPK RAS / MAPK Pathway Receptor->MAPK Phosphorylation Inhibitor Chloro-Naphthyridine Inhibitor Inhibitor->Receptor ATP-Competitive Inhibition Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Simplified ALK/EGFR signaling pathway targeted by 1,8-naphthyridine kinase inhibitors.

Protocol 1: Live-Cell NanoBRET Target Engagement Assay

Causality & Logic: Biochemical kinase assays often yield false positives or fail to translate to cellular efficacy due to poor membrane permeability or intracellular ATP competition. To prove true target engagement, we utilize a NanoBRET assay. Self-Validating System: This workflow is self-validating because it mandates the parallel use of a structurally matched negative control (e.g., a carbon-substituted analog lacking the essential hinge-binding nitrogen[1]). If the test compound displaces the tracer but the negative control does not, we unequivocally confirm specific active-site engagement rather than non-specific membrane disruption.

  • Cell Preparation: Plate HEK293T cells in a 96-well format. Transiently transfect with a plasmid encoding the target kinase (e.g., CK2α) fused to NanoLuc (NLuc) luciferase. Incubate for 24 hours.

  • Tracer Addition: Add a cell-permeable, fluorescently labeled kinase tracer at a concentration corresponding to its predetermined Kd​ value.

  • Compound Treatment: Treat cells with serial dilutions of the chloro-naphthyridine test compound (10 µM to 0.1 nM) and the structural negative control. Incubate for 2 hours at 37°C to allow intracellular equilibration.

  • Substrate Addition: Add the NanoLuc substrate (furimazine) alongside an extracellular NanoLuc inhibitor to isolate the intracellular signal.

  • Detection: Measure the BRET signal using a microplate reader equipped with appropriate emission filters (450 nm for donor, 610 nm for acceptor).

  • Analysis: Calculate the BRET ratio (Acceptor/Donor) and plot against compound concentration to determine the cellular IC50​ .

G Transfection 1. Transfect Cells (NLuc-Kinase Fusion) Tracer 2. Add Fluorescent Kinase Tracer Transfection->Tracer Treatment 3. Add Chloro-Naphthyridine Test Compound Tracer->Treatment Detection 4. Measure BRET Signal Displacement Treatment->Detection Analysis 5. Calculate IC50 & Target Affinity Detection->Analysis

Workflow for NanoBRET target engagement assay to validate live-cell kinase inhibition.

Infectious Disease Targets: Antimicrobial & Antiviral Activity

Bacterial DNA Gyrase and Topoisomerase IV

The 1,8-naphthyridine core is the foundational scaffold for the nalidixic acid class of antibacterials. Chloro-substituted intermediates (such as 2-chloro-1,8-naphthyridine-3-carbaldehyde) are critical building blocks for synthesizing advanced fluoroquinolones and naphthyridones[4]. These compounds exert their bactericidal effect by stabilizing the DNA-enzyme cleavage complex, preventing DNA religation and causing fatal double-strand breaks.

G DNA Relaxed Plasmid DNA Gyrase DNA Gyrase (Tetramer) DNA->Gyrase Binding Supercoiled Supercoiled DNA Gyrase->Supercoiled ATP Hydrolysis Inhibitor Chloro-Naphthyridine Derivative Inhibitor->Gyrase Cleavage Complex Stabilization

Mechanism of bacterial DNA gyrase inhibition by naphthyridine derivatives.

Protocol 2: DNA Gyrase Supercoiling Inhibition Assay

Causality & Logic: To differentiate between general cytotoxicity and specific topoisomerase inhibition, we measure the enzymatic conversion of relaxed plasmid DNA to supercoiled DNA. Self-Validating System: DNA intercalators can yield false positives by altering DNA topology independent of the enzyme. To validate the mechanism, this protocol incorporates an ethidium bromide displacement counter-screen. If a compound inhibits supercoiling but fails the counter-screen, it is discarded as a non-specific intercalator.

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 1 U of purified E. coli DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and assay buffer (containing ATP, Mg2+ , and spermidine).

  • Compound Addition: Add the naphthyridine derivative at varying concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Enoxacin).

  • Incubation: Incubate the mixture at 37°C for 30 minutes to allow enzymatic supercoiling.

  • Termination: Stop the reaction by adding a termination buffer (SDS and Proteinase K). Incubate for an additional 30 minutes at 37°C to digest the trapped gyrase.

  • Electrophoresis: Resolve the DNA topoisomers on a 1% agarose gel (without ethidium bromide) at 3 V/cm for 3 hours.

  • Visualization: Post-stain the gel with SYBR Safe. Quantify the bands corresponding to supercoiled and relaxed DNA using densitometry to calculate the IC50​ .

HIV-1 Reverse Transcriptase

Beyond antibacterial applications, 1,6-naphthyridine and 1,7-naphthyridine derivatives synthesized from 2,4-dichloro intermediates act as highly potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Molecular docking and in vitro assays confirm that these nitrogen-rich scaffolds within the HIV-1 RT allosteric pocket, achieving sub-micromolar efficacy.

Quantitative Target Affinity Summary

The following table synthesizes the quantitative performance of various naphthyridine scaffolds across their primary biological targets, highlighting the versatility of this chemical space.

ScaffoldTargetRepresentative Compound / ClassPotency ( IC50​ / EC50​ )Mechanism of Action
1,8-Naphthyridine ALK / EGFR2-Amino-5-chloro-derivativesLow µMDual ATP-competitive kinase inhibition
1,6-Naphthyridine HIV-1 RT2-Cyanopyridinyl-derivatives0.175 - 0.222 µMAllosteric NNRTI pocket binding
2,6-Naphthyridine PKD1/2/3Pan-PKD inhibitors~32 nMATP-competitive kinase inhibition
1,8-Naphthyridine DNA GyraseNalidixic acid analogs1.5 - 13.2 µg/mLCleavage complex stabilization
Naphthyridine Core CK2Silmitasertib analogsLow nMHinge-region hydrogen bonding

Conclusion

Chloro-substituted naphthyridines are not merely synthetic stepping stones; they are privileged pharmacophores that dictate the trajectory of drug discovery programs. Whether deployed as hinge-binding anchors in oncology or as cleavage-complex stabilizers in infectious disease, their rigid geometry and tunable electronic properties make them indispensable. By utilizing self-validating experimental workflows like NanoBRET and counter-screened supercoiling assays, researchers can confidently translate these scaffolds from biochemical hits to validated cellular leads.

Sources

Foundational

An In-depth Technical Guide to In Silico Modeling of 1,5-Naphthyridine Derivatives Binding

Abstract The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer and antimicrob...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer and antimicrobial effects.[1][2][3] The therapeutic potential of these derivatives often stems from their ability to bind with high affinity and specificity to biological targets such as protein kinases and topoisomerases.[2][4][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practices of in silico modeling of 1,5-naphthyridine derivatives binding. We will delve into the core computational methodologies, from initial ligand and protein preparation to molecular docking, and post-docking analysis, offering field-proven insights and step-by-step protocols to ensure scientific integrity and reproducibility.

The Significance of the 1,5-Naphthyridine Scaffold in Drug Discovery

The 1,5-naphthyridine core, a bicyclic aromatic system containing two nitrogen atoms, is a versatile scaffold in drug design.[6] Its rigid structure and capacity for diverse chemical modifications allow for the fine-tuning of physicochemical properties and biological activity.[6] Derivatives of this scaffold have been identified as potent inhibitors of various therapeutic targets. For instance, some 1,5-naphthyridine derivatives have shown significant inhibitory activity against Transforming Growth Factor-beta (TGF-β) type I receptor (also known as ALK5), a key player in cell proliferation and differentiation.[2][6][7] Others have been investigated as topoisomerase inhibitors, crucial enzymes involved in DNA replication, making them promising anticancer agents.[4][5]

Given the vast chemical space of possible 1,5-naphthyridine derivatives, in silico modeling has become an indispensable tool to prioritize the synthesis and biological evaluation of the most promising candidates, thereby accelerating the drug discovery process.[8][9][10]

The In Silico Modeling Workflow: A Validated Approach

The prediction of a ligand's binding affinity and orientation within a protein's active site is a multi-step process that requires careful attention to detail to ensure the reliability of the results. This section outlines a robust and self-validating workflow for the in silico modeling of 1,5-naphthyridine derivatives.

cluster_0 Pre-Docking cluster_1 Docking cluster_2 Post-Docking Ligand Preparation Ligand Preparation Receptor Preparation Receptor Preparation Ligand Preparation->Receptor Preparation Binding Site Definition Binding Site Definition Receptor Preparation->Binding Site Definition Molecular Docking Molecular Docking Binding Site Definition->Molecular Docking Pose Analysis Pose Analysis Molecular Docking->Pose Analysis Binding Energy Calculation Binding Energy Calculation Pose Analysis->Binding Energy Calculation Interaction Visualization Interaction Visualization Binding Energy Calculation->Interaction Visualization Validation Validation Interaction Visualization->Validation Co-crystallized Ligand Co-crystallized Ligand Define Grid Box Center Define Grid Box Center Co-crystallized Ligand->Define Grid Box Center Set Grid Box Dimensions Set Grid Box Dimensions Define Grid Box Center->Set Grid Box Dimensions Binding Pocket Prediction Binding Pocket Prediction Binding Pocket Prediction->Define Grid Box Center Run Docking Simulation Run Docking Simulation Set Grid Box Dimensions->Run Docking Simulation

Figure 2: Defining the binding site for molecular docking.

2.2.2. Performing the Docking Simulation

With the prepared ligand, receptor, and defined binding site, the docking simulation can be performed.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Configuration File: Create a configuration file that specifies the paths to the prepared ligand and receptor PDBQT files, the coordinates of the grid box center, and the dimensions of the grid box. [2]2. Run Vina: Execute AutoDock Vina from the command line, providing the configuration file as input. [2]Vina will perform a stochastic search of the ligand's conformational and orientational space within the defined grid box.

  • Output: Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). [2]

Post-Docking Analysis: Interpreting the Results

The output of a docking simulation requires careful analysis to extract meaningful insights.

2.3.1. Binding Affinity and Pose Selection

The primary output of AutoDock Vina is a set of binding poses for the ligand, each with an associated binding affinity score. The more negative the binding energy, the stronger the predicted binding. [11]

Parameter Description Significance
Binding Affinity (kcal/mol) The estimated free energy of binding. A lower value indicates a more favorable binding interaction.

| RMSD (Å) | Root Mean Square Deviation from a reference structure (if available). | A low RMSD (typically < 2.0 Å) from the co-crystallized ligand pose suggests a reliable docking protocol. [12]|

Table 1: Key parameters in docking result analysis.

2.3.2. Visualization of Binding Interactions

Visualizing the docked poses is crucial for understanding the specific interactions between the 1,5-naphthyridine derivative and the target protein. [11] Experimental Protocol: Interaction Visualization

  • Load Structures: Open the prepared receptor PDBQT file and the docking output file in a molecular visualization program like PyMOL or Discovery Studio Visualizer. [13][14][15]2. Analyze Interactions: Examine the interactions between the top-ranked pose of the ligand and the amino acid residues in the active site. Look for:

    • Hydrogen Bonds: These are strong, directional interactions that are critical for binding specificity. [16] * Hydrophobic Interactions: Interactions between nonpolar groups, which contribute significantly to binding affinity. [16] * π-π Stacking: Interactions between aromatic rings, which are common for planar scaffolds like 1,5-naphthyridine. [6] * Salt Bridges: Electrostatic interactions between charged groups.

cluster_ligand 1,5-Naphthyridine Derivative cluster_protein Protein Active Site Aromatic Rings Aromatic Rings Aromatic Residues Aromatic Residues Aromatic Rings->Aromatic Residues π-π Stacking N-atoms N-atoms H-bond Donor/Acceptor Residues H-bond Donor/Acceptor Residues N-atoms->H-bond Donor/Acceptor Residues H-bonding Substituents Substituents Hydrophobic Pocket Hydrophobic Pocket Substituents->Hydrophobic Pocket Hydrophobic Interactions

Figure 3: Potential interactions of a 1,5-naphthyridine derivative in a protein's active site.

2.3.3. Validation of the Docking Protocol

To ensure the trustworthiness of the docking results, it is essential to validate the protocol. [17] Experimental Protocol: Docking Validation

  • Re-docking: If a co-crystallized ligand is available, extract it from the PDB structure and re-dock it into the active site. [12]2. RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the co-crystallized ligand and its original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation. [12][18]

Advanced In Silico Techniques

While molecular docking is a powerful tool, it provides a static picture of the binding event. More advanced computational methods can provide deeper insights into the dynamics and thermodynamics of binding.

Molecular Dynamics (MD) Simulations

MD simulations can be used to assess the stability of the docked protein-ligand complex over time. [12]A stable complex will maintain its key interactions throughout the simulation. The workflow for an MD simulation typically involves system setup, energy minimization, equilibration, and a production run. [6][19][20]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. [21][22]For 1,5-naphthyridine derivatives, a QSAR model can predict the activity of new, unsynthesized analogs based on their molecular descriptors. The general workflow involves dataset preparation, descriptor calculation, model building, and validation. [22][23]

Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. [24]Pharmacophore models can be generated based on a set of active ligands (ligand-based) or from the structure of the protein's active site (structure-based). [24][25]These models can then be used to screen large compound libraries for new potential hits.

Conclusion and Future Perspectives

In silico modeling is a cornerstone of modern drug discovery, providing a rational and efficient approach to the design and optimization of novel therapeutic agents. For 1,5-naphthyridine derivatives, these computational techniques are invaluable for understanding their binding mechanisms and for identifying new compounds with enhanced potency and selectivity. As computational power continues to increase and algorithms become more sophisticated, the predictive accuracy of in silico methods will undoubtedly improve, further accelerating the development of new medicines based on this privileged scaffold.

References

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 7). YouTube. Retrieved from [Link]

  • Kapsid Simulations. (2024, October 6). How to perform Molecular Docking using AutoDock Vina. Retrieved from [Link]

  • Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025, May 15). Chemoinformatics Tools. Retrieved from [Link]

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from [Link]

  • How to Perform Molecular Docking with AutoDock Vina Step-by-Step Tutorial| Part 1 #drugdiscovery #docking #skills. (2025, April 8). YouTube. Retrieved from [Link]

  • Post Docking Analysis using PyRx and Discovery Studio. (2023, August 31). YouTube. Retrieved from [Link]

  • GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. Retrieved from [Link]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 18). YouTube. Retrieved from [Link]

  • Lemkul, J. A. GROMACS Tutorial - Protein-Ligand Complex. Retrieved from [Link]

  • GROMACS Protein Ligand Complex Simulations. LigParGen Server. Retrieved from [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025, August 6). YouTube. Retrieved from [Link]

  • How to validate the molecular docking results? (2022, April 25). ResearchGate. Retrieved from [Link]

  • Protein Preparation for Molecular Docking | Step-by-Step Concepts. (2026, February 9). YouTube. Retrieved from [Link]

  • Pharmacophore modeling. Fiveable. Retrieved from [Link]

  • How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate. Retrieved from [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. Retrieved from [Link]

  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022, November 22). YouTube. Retrieved from [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025, August 12). YouTube. Retrieved from [Link]

  • Best Practices And Recommendations. (2025, September 29). Drug Discovery Online. Retrieved from [Link]

  • Pharmacophore Modelling in Drug Discovery and Development. SlideShare. Retrieved from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. Retrieved from [Link]

  • Pharmacophore Construction Using Discovery Studio. CD ComputaBio. Retrieved from [Link]

  • Learn the Art of Pharmacophore Modeling in Drug Designing. (2024, March 31). YouTube. Retrieved from [Link]

  • Session 4: Introduction to in silico docking. Retrieved from [Link]

  • Grid box setting, molecular docking, and inhibition constant (Ki) calculation. Bio-protocol. Retrieved from [Link]

  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024, August 13). Neovarsity. Retrieved from [Link]

  • Docking Result Analysis and Validation with Discovery Studio. (2023, October 22). YouTube. Retrieved from [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422. [Link]

  • Drug Discovery Tools and In Silico Techniques: A Review. (2024, June 25). Research J. Pharm. and Tech. Retrieved from [Link]

  • Receptor Grid Generation - Defining the Active Site (Box Center and Sizes). (2013, October 23). YouTube. Retrieved from [Link]

  • EP 2 | POST DOCKING ASSESSMENT by visualizing 2D and 3D Protein-Ligand interactions. (2022, August 31). YouTube. Retrieved from [Link]

  • Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. MDPI. [Link]

  • Post Docking Analysis Simplified. Common Mistakes Corrected. (2025, January 14). YouTube. Retrieved from [Link]

  • HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. (2025, March 28). YouTube. Retrieved from [Link]

  • Protein-ligand Docking tutorial using BioExcel Building Blocks (PDB Cluster90 Binding Site Version). Molecular Modeling and Bioinformatics Group. Retrieved from [Link]

  • Drug Discovery and In Silico Techniques: A Mini-Review. Longdom Publishing. Retrieved from [Link]

  • Post-Docking Analysis and it's importance. Advent Informatics Pvt Ltd. Retrieved from [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PMC. Retrieved from [Link]

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  • Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure. PMC. Retrieved from [Link]

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Sources

Exploratory

exploratory screening of 8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine bioactivity

Title : Exploratory Screening of 8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine Bioactivity: A Technical Guide for Kinase Inhibitor Development Executive Summary The compound 8-chloro-3-(2,2-difluoroethoxy)-1,5-naphth...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Exploratory Screening of 8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine Bioactivity: A Technical Guide for Kinase Inhibitor Development

Executive Summary

The compound 8-chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine is a highly specialized, privileged pharmacophore intermediate utilized in the discovery of novel receptor tyrosine kinase (RTK) inhibitors, predominantly targeting the [1]. This whitepaper provides an authoritative, step-by-step technical guide for the exploratory screening of this scaffold. By dissecting the structural causality of the molecule and detailing self-validating assay protocols, we establish a robust framework for transitioning this chemical building block into a viable lead candidate for [2].

Pharmacophore Rationale: The Anatomy of the Scaffold

Before initiating high-throughput screening (HTS), it is critical to understand the mechanistic purpose of each moiety on the 8-chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine core:

  • The 1,5-Naphthyridine Core : This bicyclic heteroaromatic system acts as a bioisostere for the adenine ring of ATP. The nitrogen atoms at positions 1 and 5 are precisely angled to form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met1160 in [3]).

  • The 8-Chloro Synthetic Handle : In exploratory screening, the 8-chloro position serves as an electrophilic anchor. It is strategically placed to undergo palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with various aryl or heteroaryl boronic acids. These substitutions are designed to project deep into the hydrophobic pocket II of the kinase, dictating whether the inhibitor stabilizes a DFG-in (active) or DFG-out (inactive) [1].

  • The 3-(2,2-Difluoroethoxy) Motif : The inclusion of this specific fluorinated alkoxy group is a masterclass in rational drug design. Unfluorinated alkoxy chains (like standard ethoxy groups) are highly susceptible to oxidative dealkylation by hepatic Cytochrome P450 enzymes. By introducing two strongly electron-withdrawing fluorine atoms at the beta position, the electron density of the chain is reduced, increasing the bond dissociation energy of the adjacent C-H bonds. This modification effectively blocks CYP-mediated metabolism, drastically improving the pharmacokinetic half-life while maintaining the oxygen's ability to act as a solvent-exposed [4].

Pathway HGF HGF Ligand cMet c-Met RTK (Target) HGF->cMet Activates Adapter GRB2 / GAB1 cMet->Adapter Phosphorylates Inhibitor 8-Chloro-1,5-naphthyridine Scaffold Inhibitor->cMet ATP-Competitive Blockade Survival PI3K / AKT Adapter->Survival Proliferation RAS / MAPK Adapter->Proliferation Phenotype Tumorigenesis & Metastasis Survival->Phenotype Proliferation->Phenotype

Fig 1. c-Met signaling pathway and ATP-competitive inhibition by the naphthyridine scaffold.

Exploratory Screening Workflow

To validate the bioactivity of derivatives synthesized from this core, a tiered, self-validating screening cascade must be employed.

Workflow Syn Library Synthesis Biochem TR-FRET Kinase Assay Syn->Biochem Cell Cellular Target Engagement Biochem->Cell ADME Microsomal Stability (HLM) Cell->ADME Lead Lead Selection ADME->Lead

Fig 2. Sequential high-throughput screening workflow for naphthyridine-based kinase inhibitors.

Phase 1: Primary Biochemical Screening (TR-FRET)

Causality : Naphthyridines are highly conjugated, flat aromatic systems that frequently exhibit intrinsic fluorescence or act as inner-filter quenchers. Standard luminescence assays often yield high false-positive rates. Time-Resolved FRET (TR-FRET) utilizes a europium chelate with a long emission half-life. By introducing a 50 µs time delay before reading, short-lived background fluorescence from the compound library is completely eliminated, ensuring a high signal-to-noise ratio.

Step-by-Step Protocol :

  • Compound Preparation : Prepare 10-point dose-response curves of the naphthyridine derivatives (starting at 10 µM, 1:3 dilutions) in 100% DMSO.

  • Dispensing : Transfer 100 nL of the compound into a low-volume 384-well plate using an acoustic liquid handler (e.g., Echo 550) to ensure volumetric precision.

  • Kinase Incubation : Add 5 µL of recombinant c-Met kinase domain suspended in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation : Add 5 µL of ATP/Substrate mix containing ULight-labeled poly-GT peptide and a Europium-labeled anti-phospho-antibody.

  • Detection : Incubate for 60 minutes, then read on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

  • Self-Validation System : Every plate must include Staurosporine (10 µM) as a pan-kinase negative control (100% inhibition) and a known c-Met inhibitor like Crizotinib as a [3].

Phase 2: Cellular Target Engagement & Phenotypic Profiling

Causality : Biochemical potency does not guarantee cellular permeability. We must verify that the difluoroethoxy group allows the molecule to cross the lipid bilayer and engage intracellular c-Met. We utilize the EBC-1 human lung squamous cell carcinoma line because it exhibits natural MET gene amplification, making it highly addicted to c-Met signaling for [5]. This provides a direct correlation between target engagement and phenotypic viability.

Step-by-Step Protocol :

  • Cell Seeding : Seed EBC-1 cells at 5,000 cells/well in a 96-well plate in RPMI-1640 medium containing 10% FBS. Incubate overnight.

  • Compound Treatment : Treat cells with serial dilutions of the naphthyridine hit compounds for 2 hours to allow intracellular accumulation.

  • Stimulation : Pulse the cells with 50 ng/mL of recombinant human HGF for 10 minutes to induce maximal c-Met [2].

  • Lysis & ELISA : Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify p-c-Met (Tyr1234/1235) levels using a sandwich ELISA.

  • Viability Readout : In a parallel plate, maintain compound treatment for 72 hours and measure ATP-dependent cell viability using CellTiter-Glo.

  • Self-Validation System : Include a DMSO-only vehicle control (0% inhibition) and ensure the IC50 shift between biochemical and cellular assays does not exceed 10-fold.

Phase 3: ADME Profiling (Validating the Fluorine Effect)

Causality : To empirically validate the hypothesis that the 2,2-difluoroethoxy modification prevents rapid metabolic clearance compared to standard [4].

Step-by-Step Protocol :

  • Incubation : Incubate 1 µM of the test compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation : Start the reaction by adding an NADPH regenerating system.

  • Quenching : Extract 50 µL aliquots at 0, 15, 30, and 60 minutes, immediately quenching into 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis : Centrifuge to precipitate proteins and analyze the supernatant for parent compound depletion via LC-MS/MS to calculate the in vitro half-life (T1/2) and intrinsic clearance (CLint).

Quantitative Data Synthesis

The table below summarizes a hypothetical but scientifically grounded dataset demonstrating how the core scaffold and its cross-coupled derivatives perform across the screening cascade.

Compound IDSubstitution at 8-Chloro Positionc-Met Biochemical IC50 (nM)EBC-1 Cellular Viability IC50 (nM)HLM Stability T1/2 (min)
Core Scaffold -Cl (Unmodified)> 10,000> 10,000> 120
Derivative A Phenyl4501,20085
Derivative B 4-Fluorophenyl42115110
Derivative C 1-Methylpyrazol-4-yl82595
Reference Crizotinib (Standard)113045

Note: The unmodified core acts purely as a weak binder until the 8-chloro position is functionalized to access the hydrophobic pocket. Derivative C demonstrates optimal potency and superior metabolic stability compared to the reference standard.

Conclusion

The 8-chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine molecule is a masterfully engineered starting point for kinase inhibitor discovery. By employing a rigorous, self-validating screening cascade—from TR-FRET biochemical assays to EBC-1 phenotypic profiling and HLM stability testing—researchers can systematically exploit this scaffold. The strategic placement of the difluoroethoxy group ensures that compounds derived from this core inherently possess the metabolic resilience required for advanced preclinical development[1].

Sources

Foundational

Advanced Synthesis and Multidisciplinary Applications of 1,5-Naphthyridine Derivatives: A Technical Whitepaper

Executive Summary As the demand for high-performance molecular scaffolds intensifies across both medicinal chemistry and organic electronics, 1,5-naphthyridine (a diazanaphthalene comprising two fused pyridine rings) has...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the demand for high-performance molecular scaffolds intensifies across both medicinal chemistry and organic electronics, 1,5-naphthyridine (a diazanaphthalene comprising two fused pyridine rings) has emerged as a highly versatile pharmacophore and optoelectronic core. The unique electron-deficient nature of the 1,5-naphthyridine system, driven by the electronegativity of its two nitrogen atoms, dictates its unique reactivity, coordination chemistry, and biological interactions.

This whitepaper provides an in-depth, mechanistic literature review of the synthesis of 1,5-naphthyridine derivatives and their cutting-edge applications. By bridging the gap between synthetic methodology, pharmacological efficacy, and materials science, this guide serves as a comprehensive resource for researchers and drug development professionals.

Structural Chemistry and Mechanistic Rationale

The 1,5-naphthyridine scaffold is characterized by its C2h​ symmetry and a highly electron-deficient aromatic system. The presence of nitrogen atoms at the 1 and 5 positions significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level compared to naphthalene or quinoline.

Causality in Application Design:

  • In Pharmacology: The nitrogen heteroatoms act as excellent hydrogen-bond acceptors, enabling strong, specific interactions with target proteins (e.g., kinases, topoisomerases) and nucleic acids[1][2].

  • In Materials Science: The lowered LUMO facilitates electron injection and transport, making these derivatives exceptional Electron-Transporting Materials (ETMs) and host materials in Organic Light-Emitting Diodes (OLEDs)[3][4]. Furthermore, the nitrogen atoms allow for robust bidentate chelation with Group III metals (Al, Ga), producing highly stable, deep-blue fluorescent complexes[4].

Caption: Mechanistic divergence of 1,5-naphthyridine properties driving pharmacological and OLED applications.

Core Synthetic Strategies

The construction of the 1,5-naphthyridine ring typically relies on the annulation of a newly formed pyridine ring onto a pre-existing 3-aminopyridine derivative. The choice of synthetic route is dictated by the desired substitution pattern.

The Modified Skraup Synthesis

The classical Skraup reaction has been modernized to accommodate sensitive functional groups. By reacting 3-aminopyridines with glycerol or 2-alkenyl carbonyls in the presence of an acid and a mild oxidant, polysubstituted 1,5-naphthyridines can be obtained[1][5].

Mechanistic Choice: The use of iron(II) sulfate (green vitriol) or iodine as a catalyst/oxidant moderates the highly exothermic cyclization. This prevents the polymerization of the α,β -unsaturated intermediate (acrolein) and suppresses tar formation, ensuring a clean, self-validating reaction profile where the transition from a dark, sludgy mixture to a clear, precipitating product indicates successful cyclization[5].

Protocol 1: Modified Skraup Synthesis of Poly-substituted 1,5-Naphthyridines

This protocol is designed as a self-validating system; intermediate color changes and pH benchmarks confirm reaction progression.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of the substituted 3-aminopyridine in 15 mL of concentrated sulfuric acid ( H2​SO4​ ) at 0 °C.

  • Reagent Addition: Slowly add 12 mmol of 2-alkenyl aldehyde (or glycerol) dropwise to maintain the temperature below 10 °C.

  • Catalysis: Add 0.5 g of iron(II) sulfate (green vitriol) to the mixture. Validation Check: The mixture will turn deep amber, indicating the formation of the Schiff base intermediate.

  • Cyclization: Heat the reaction mixture to reflux (approx. 130 °C) for 2 to 20 hours depending on steric hindrance[5]. Monitor via TLC (DCM:MeOH 9:1). Disappearance of the starting material validates the completion of the cyclization.

  • Workup: Cool the system to room temperature. Pour the mixture over crushed ice and slowly neutralize with aqueous NaOH until pH 7.0 is reached. Validation Check: A distinct precipitate will form at neutral pH.

  • Purification: Filter the crude solid, extract the aqueous filtrate with ethyl acetate, and combine the organic layers. Concentrate under reduced pressure and recrystallize from ethanol to yield the pure 1,5-naphthyridine derivative.

Conrad-Limpach Reaction with Meldrum's Acid

For the synthesis of 8-hydroxy-1,5-naphthyridinones—crucial precursors for OLED metal chelates—the Conrad-Limpach approach is preferred[1].

Mechanistic Choice: Meldrum's acid in triethyl orthoformate generates an highly electrophilic ketene intermediate upon heating. The 3-aminopyridine attacks this intermediate, forming an aminomethylene derivative. Subsequent high-temperature heating in Dowtherm A (250 °C) forces an intramolecular electrophilic aromatic substitution (cyclization) followed by decarboxylation[1].

Caption: Primary synthetic pathways for generating diverse 1,5-naphthyridine scaffolds from 3-aminopyridines.

Pharmacological Applications

The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry, exhibiting broad-spectrum biological activities including antiproliferative, antibacterial, and antiviral effects[1][6].

Topoisomerase I Inhibition

Benzo[b][1,5]naphthyridine derivatives have been heavily investigated as Topoisomerase I (TopI) inhibitors. These compounds intercalate into DNA and stabilize the TopI-DNA cleavable complex, preventing DNA religation and inducing apoptosis in cancer cells[2][6]. For instance, 7-chloro-2-methoxy-N-(p-tolyl)benzo[b][1,5]naphthyridin-10-amine demonstrates potent cytotoxicity against K562 (leukemia) and HepG-2 (liver cancer) cell lines[2].

Kinase and Viral Inhibition

Derivatives of 1,5-naphthyridine are also utilized as c-Met kinase inhibitors, bromodomain inhibitors, and DYRK1A inhibitors, showcasing their versatility in targeted cancer therapies[1]. Furthermore, specific naphthyridine derivatives have been developed as novel anti-Ebola virus pharmacophores, highlighting their utility in emerging infectious diseases[1].

Quantitative Pharmacological Data

Table 1: Pharmacological Activity of Key 1,5-Naphthyridine Derivatives

Compound / ScaffoldPrimary TargetApplication / Cell LineEfficacy / IC50Ref
Compound 162b (Benzo[b][1,5]naphthyridine derivative)Topoisomerase I (TopI)K562 (Leukemia)15.9 µM[2]
Compound 162b (Benzo[b][1,5]naphthyridine derivative)Topoisomerase I (TopI)HepG-2 (Liver Cancer)18.9 µM[2]
Pyronaridine I Plasmodium falciparumAntimalarialHigh Potency[6]
Compound 78 c-Met KinaseAnticancerNanomolar range[1]
Compound 77 Viral Entry ProteinsAnti-Ebola VirusHigh Potency[1]

Organic Electronics and Material Science (OLEDs)

Beyond biology, 1,5-naphthyridines have revolutionized the OLED industry. Their high thermal stability and electron-deficient nature make them ideal for optoelectronic applications[3].

Deep Blue Emitters and Electron Transport Materials (ETMs)

Group III metal chelates (e.g., Al³⁺, Ga³⁺) of 4-hydroxy-1,5-naphthyridine serve as authentic deep-blue analogues to the traditional green-emitting Alq3 (tris(8-hydroxyquinoline)aluminum)[1][4]. Mechanistic Choice: The additional nitrogen in the naphthyridine ring lowers the HOMO and LUMO levels (HOMO: 6.4−6.5 eV; LUMO: 3.0−3.3 eV) compared to quinoline. This structural tuning yields a wider bandgap, shifting the emission to deep blue (CIEx,y = 0.15, 0.07) while maintaining high electron mobility ( 10−4cm2/V⋅s )[4].

Thermally Activated Delayed Fluorescence (TADF)

Recent breakthroughs have utilized 1,5-naphthyridine as a strong electron acceptor moiety in Donor-Acceptor (D-A) TADF emitters. By pairing the naphthyridine core with electron-rich donors like phenoxazine or phenothiazine, researchers have achieved highly efficient blue OLEDs[7]. The spatial separation of the HOMO (on the donor) and LUMO (on the naphthyridine acceptor) results in a small singlet-triplet energy gap ( ΔEST​ ), enabling efficient reverse intersystem crossing (RISC) and harvesting of triplet excitons[7].

Quantitative Optoelectronic Data

Table 2: Performance Metrics of 1,5-Naphthyridine-Based OLED Materials

Emitter MaterialRole in OLEDExternal Quantum Efficiency (EQE)Max Luminance ( cd/m2 )CIE Coordinates (x, y)Ref
Group III Chelates (4-hydroxy-1,5-naphthyridine)Deep Blue Emitter / ETM4.2%N/A(0.15, 0.07)[4]
Naphthyridine-Phenoxazine (TADF)Blue Emitter29.9%33,540N/A[7]
Naphthyridine-Phenothiazine (TADF)Blue Emitter25.8%14,480N/A[7]
Naphthyridine-Carbazole (TADF)Deep Blue Emitter17.6%N/AN/A[7]
Protocol 2: Fabrication of a 1,5-Naphthyridine-Based OLED Device

To ensure a self-validating fabrication process, electrical testing is conducted at each layer deposition phase to rule out short circuits.

  • Substrate Preparation: Clean Indium Tin Oxide (ITO)-coated glass substrates sequentially in an ultrasonic bath using detergent, deionized water, acetone, and isopropanol (15 mins each)[3]. Validation Check: Treat with UV-ozone for 20 minutes; the surface should become highly hydrophilic (water contact angle < 10°).

  • Hole Injection/Transport Layer: Spin-coat or vacuum-deposit a hole-transporting layer (e.g., NPB) to a thickness of 40 nm at a rate of 1 Å/s under high vacuum ( 10−6 Torr).

  • Emissive Layer Deposition: Co-deposit the 1,5-naphthyridine TADF emitter (e.g., Naphthyridine-Phenoxazine) doped into a suitable host matrix (e.g., mCP) at a 10% volume ratio, achieving a 30 nm thickness[7].

  • Electron Transport Layer: Vacuum-deposit 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB) or a 1,5-naphthyridine metal chelate as the ETM (20 nm)[3][4].

  • Cathode Deposition: Deposit a thin layer of LiF (1 nm) followed by an Aluminum cathode (100 nm) through a shadow mask. Validation Check: Measure the resistance across the electrodes; an open circuit indicates a defect-free organic stack.

  • Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy to prevent oxygen/moisture degradation[3].

Conclusion & Future Perspectives

The 1,5-naphthyridine scaffold is a masterclass in how targeted heteroatom placement can dictate profound functional versatility. In medicinal chemistry, its capacity for precise hydrogen bonding and DNA intercalation continues to yield novel Topoisomerase and kinase inhibitors. Concurrently, in organic electronics, its inherently low LUMO and high triplet energy have established it as a cornerstone for next-generation deep blue and TADF OLEDs. Future research will likely focus on the mechanochemical, solvent-free synthesis of these derivatives to improve sustainability, and the fine-tuning of D-A TADF molecules to push OLED external quantum efficiencies beyond the 30% theoretical limit.

Sources

Exploratory

The Strategic Utility of the Difluoroethoxy Group in Rational Drug Design: Molecular Interactions, Conformational Control, and Pharmacokinetic Optimization

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the pursuit of optimized lead compounds, the bioisosteric replacement of stand...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the pursuit of optimized lead compounds, the bioisosteric replacement of standard alkyl ethers (e.g., methoxy, ethoxy) with fluorinated analogs has become a cornerstone of modern medicinal chemistry. Among these, the difluoroethoxy group (-OCH₂CHF₂) occupies a privileged physicochemical space. By bridging the gap between the highly lipophilic, metabolically inert trifluoromethoxy (-OCF₃) group and the metabolically susceptible, polar methoxy (-OCH₃) group, the difluoroethoxy motif offers a nuanced tool for fine-tuning molecular interactions.

As a Senior Application Scientist, I have observed that the successful integration of this group requires a rigorous understanding of its stereoelectronic effects, its impact on local conformational landscapes, and its dual capacity to act as both a hydrophobic shield and a participant in atypical hydrogen bonding. This guide deconstructs the mechanistic role of the difluoroethoxy group, supported by recent crystallographic data and field-proven synthetic protocols.

Physicochemical and Stereoelectronic Profiling

The introduction of two fluorine atoms onto an ethoxy scaffold fundamentally alters the electronic distribution of the molecule, leading to several critical phenomena:

Modulation of the Ether Oxygen

The strong electron-withdrawing inductive effect of the -CF₂- moiety significantly decreases the electron density on the adjacent ether oxygen. This reduces the pKa of the conjugate acid, thereby attenuating the oxygen's capacity to act as a classical hydrogen-bond acceptor. This is strategically useful when a strong H-bond acceptor leads to off-target kinase binding or excessive desolvation penalties during target engagement.

C–H Bond Shortening and Weak Hydrogen Bonding

The terminal -CHF₂ proton is highly polarized. According to Sanderson's electronegativity equalization principle, the electron-withdrawing fluorines cause significant sp³ C–H bond shortening. Recent high-resolution neutron diffraction studies on difluoroethoxy-containing pyridinium salts have experimentally confirmed this shrinkage, measuring the C–H bond at an unusually short 1.092(2) Å[1]. This polarization transforms the terminal proton into a competent weak hydrogen-bond donor, capable of participating in stabilizing C–H···O or C–H···F supramolecular interactions within tight binding pockets[2].

Conformational Pre-organization (The Gauche Effect)

The difluoroethoxy group is not a passive, freely rotating chain. The stereoelectronic gauche effect—driven by the hyperconjugative donation of the oxygen lone pairs into the antibonding σ* orbitals of the adjacent C–F bonds—dictates highly specific rotameric preferences. This restricts the conformational ensemble of the ligand, reducing the entropic penalty upon binding to the target protein.

G DFE Difluoroethoxy (-OCH2CHF2) EtherO Ether Oxygen DFE->EtherO CF2H Terminal -CHF2 DFE->CF2H HBA Attenuated H-Bond Acceptor EtherO->HBA Inductive Withdrawal HBD Weak H-Bond Donor (C-H...X) CF2H->HBD Polarized C-H Hydrophobic Hydrophobic Contacts (e.g., S2 Pocket) CF2H->Hydrophobic Lipophilic Bulk Metabolic Metabolic Shielding (CYP450 Evasion) CF2H->Metabolic Steric Blockade

Interaction network and stereoelectronic effects of the difluoroethoxy group.

Case Studies: Target-Directed Drug Design

To understand the causality behind selecting a difluoroethoxy group, we must examine its performance in validated drug discovery campaigns.

Case Study 1: Balancing Potency and Stability in FVIIa Inhibitors

In the development of meta-linked phenylglycine macrocyclic Factor VIIa (FVIIa) inhibitors, researchers faced a challenge: standard ether substitutions at the P2 aryl position were rapidly metabolized, while highly lipophilic groups caused solubility issues. The incorporation of a difluoroethoxy group provided the optimal balance. The -CHF₂ motif successfully projected into and occupied the hydrophobic S2 binding pocket, maintaining high binding affinity (K_i), while the fluorines shielded the site from rat liver microsomal (RLM) degradation[3].

Case Study 2: Exploiting Pocket Flexibility in Lysyl tRNA Synthetase (LysRS)

During the development of anti-tuberculosis agents targeting LysRS, achieving selectivity over the human homolog (KARS1) was critical. The 2,2-difluoroethoxy substitution exhibited sub-micromolar activity against LysRS. Crystallographic data revealed that the difluoroethoxy group exploited a specific loop conformation (Asn258–Pro267) near the adenosine binding pocket. The human KARS1 pocket is rigidified by an internal hydrogen bond, preventing it from accommodating the bulkier difluoroethoxy group, thereby driving target selectivity[4].

Case Study 3: Topoisomerase II Poisons

In the design of hybrid etoposide-merbarone Topoisomerase II poisons, the bioisosteric replacement of a native methoxy group with a difluoroethoxy group on the mimic E-ring was investigated. This substitution maintained the critical orientation of the molecule inside the TopoII active site (stabilized by interactions with Asp463 and Arg487) while significantly improving the compound's overall pharmacokinetic profile and microsomal stability[5][6].

Data Presentation: Comparative Profiling

The following table synthesizes the general physicochemical shifts observed when transitioning from standard ethers to fluorinated analogs.

Functional GroupStructureRelative Lipophilicity (ΔlogP)*H-Bond Acceptor StrengthMetabolic Stability (CYP450)Primary Interaction Mode
Methoxy -OCH₃Baseline (0.0)StrongLow (O-dealkylation)H-Bond Acceptor
Ethoxy -OCH₂CH₃+0.5StrongLow to ModerateHydrophobic / HBA
Difluoroethoxy -OCH₂CHF₂+0.8 to +1.1WeakHighHydrophobic / Weak HBD
Trifluoromethoxy -OCF₃+1.5 to +2.0Very WeakVery HighPurely Hydrophobic

*Note: ΔlogP values are approximations based on matched molecular pair analyses and quantitative ¹⁹F NMR logP determinations.

Experimental Workflows & Validated Protocols

Synthesizing difluoroalkyl ethers has historically relied on harsh, toxic reagents (e.g., DAST, SF₄) that suffer from poor functional group tolerance. Recent advancements have introduced mild fluorodesulfurization techniques. Below is a self-validating protocol for the synthesis of difluoroalkyl ethers using Silver(I) Fluoride, adapted from recent methodological breakthroughs.

Protocol: Mild Synthesis of Difluoroalkyl Ethers via AgF-Promoted Fluorodesulfurization

Rationale: This method converts a thionoester precursor into a difluoroalkyl ether using AgF. The driving force is the high thiophilicity of silver, which promotes the extrusion of sulfur and the subsequent trapping of the oxocarbenium intermediate by fluoride ions.

Materials:

  • Thionoester precursor (0.1 mmol)

  • Silver(I) fluoride (AgF) (3.0 to 4.5 equivalents)

  • Anhydrous Acetonitrile (MeCN) (1.0 mL)

  • Oven-dried glassware under Argon atmosphere.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox or under strict Schlenk conditions, weigh the thionoester (0.1 mmol) into an oven-dried 5 mL reaction vial equipped with a magnetic stir bar.

  • Solvation: Dissolve the thionoester in 1.0 mL of anhydrous MeCN. Ensure complete dissolution.

  • Activation: Add AgF (0.42 mmol, 4.2 equiv) in one portion. Causality note: An excess of AgF is required to drive the equilibrium and fully desulfurize the intermediate.

  • Reaction: Seal the vial, remove it from the glovebox, and heat the mixture to 80 °C in a pre-heated oil bath for 20 to 90 minutes. Monitor the reaction via TLC or LC-MS until the complete disappearance of the highly colored thionoester starting material.

  • Quenching & Extraction: Cool the reaction to room temperature. Dilute with dichloromethane (DCM, 5 mL) and filter the suspension through a short pad of Celite to remove insoluble silver salts (Ag₂S). Wash the Celite pad with an additional 10 mL of DCM.

  • Concentration: Concentrate the filtrate in vacuo. Caution: If the resulting difluoroethoxy compound is highly volatile, use a carefully controlled vacuum (>150 mbar) or a cold trap.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Self-Validation & Quality Control:

  • ¹⁹F NMR: A successful transformation is immediately validated by the appearance of a characteristic doublet of triplets (dt) or a similar multiplet in the ¹⁹F NMR spectrum (typically between -80 ppm and -90 ppm, depending on the adjacent environment), confirming the -CF₂H or -CF₂- group.

  • HRMS: Confirm the exact mass. The loss of sulfur and addition of two fluorines will result in a predictable mass shift (Δm = -32.06 + 37.99 = +5.93 Da relative to the thionoester).

Workflow Step1 1. Precursor Synthesis (Thionoester Formation) Step2 2. Fluorodesulfurization (AgF, MeCN, 80°C) Step1->Step2 Step3 3. Filtration & Purification (Celite Pad & Flash Chromatography) Step2->Step3 Step4 4. Self-Validation (19F NMR & HRMS Confirmation) Step3->Step4 Step5 5. in vitro Profiling (Target Binding & Microsomal Stability) Step4->Step5

Experimental workflow for the synthesis and validation of difluoroethoxy compounds.

Conclusion

The difluoroethoxy group is far more than a simple lipophilic appendage. It is a highly tunable stereoelectronic module that allows drug designers to engineer specific conformational states, evade metabolic degradation, and exploit atypical supramolecular interactions (such as C–H···O hydrogen bonding) within tight enzyme pockets. By leveraging modern synthetic methodologies like AgF-promoted fluorodesulfurization, medicinal chemists can efficiently access this chemical space to rescue stalled lead compounds and optimize pharmacokinetic profiles.

Sources

Foundational

Rational Design and Preliminary Cytotoxicity Screening of Novel 1,8-Naphthyridines: A Methodological Whitepaper

Executive Summary The 1,8-naphthyridine scaffold—a bicyclic diazanaphthalene system—has emerged as a "privileged structure" in modern medicinal chemistry and oncology 1[1]. Exhibiting a wide array of biological activitie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,8-naphthyridine scaffold—a bicyclic diazanaphthalene system—has emerged as a "privileged structure" in modern medicinal chemistry and oncology 1[1]. Exhibiting a wide array of biological activities, these derivatives are primarily investigated for their potent anti-proliferative effects. Prominent examples, such as the clinical-stage molecule SNS-595 (Voreloxin), have validated the translational potential of this class 2[2].

As a Senior Application Scientist, I have designed this whitepaper to move beyond standard operational procedures. Here, we will dissect the causality behind cytotoxicity screening workflows for novel naphthyridines, ensuring that your experimental pipelines are robust, self-validating, and mechanistically sound.

Mechanistic Rationale: The 1,8-Naphthyridine Scaffold

Before initiating phenotypic screening, it is critical to understand the putative targets of your library. Quantitative Structure-Activity Relationship (QSAR) models indicate that substitutions at the C-2 position and modifications to the C-3 carboxamide group heavily dictate the molecule's steric and electrostatic interactions with intracellular targets 3[3].

The primary mechanism of action for highly active 1,8-naphthyridines is the inhibition of Mammalian Topoisomerase II 2[2]. These compounds act as interfacial poisons, stabilizing the transient Topo II-DNA cleavage complex. This stabilization prevents DNA religation, leading to catastrophic double-strand breaks during replication, ultimately triggering p53-mediated apoptosis.

MoA Naph Novel 1,8-Naphthyridines TopoII Topoisomerase II Inhibition Naph->TopoII DNA DNA Double-Strand Breaks TopoII->DNA p53 p53 / Caspase Activation DNA->p53 Apo Apoptosis (Cell Death) p53->Apo

Fig 1: Mechanistic pathway of 1,8-naphthyridine-induced apoptosis via Topoisomerase II inhibition.

Strategic Workflow for Preliminary Screening

A tiered screening approach prevents the misallocation of resources on false-positive artifacts. The workflow transitions from broad-spectrum phenotypic viability assays to highly specific mechanistic validation.

Workflow Lib Naphthyridine Library Synthesis & QC Pri Primary Cytotoxicity Screening (MTT / Resazurin Assay) Lib->Pri Data IC50 Determination & SAR Analysis Pri->Data Sec Secondary Assays (Apoptosis, Topo II, Kinase) Data->Sec Lead Lead Selection & In Vivo Profiling Sec->Lead

Fig 2: Sequential in vitro screening workflow for novel naphthyridine derivatives.

Experimental Protocols: Self-Validating Systems

Primary Phenotypic Screening: High-Throughput MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard for preliminary screening 4[4]. However, execution requires strict control over variables to ensure data integrity.

Step-by-Step Methodology & Causality:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HL-60, PC-3) into 96-well plates at a density of 5,000–10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.

    • Causality: This specific density ensures cells remain in the logarithmic growth phase for the entire 72-hour assay. Over-confluency triggers contact inhibition, reducing metabolic rates and artificially inflating the apparent IC₅₀ of your compounds.

  • Compound Treatment: Add naphthyridine derivatives at varying concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in the well does not exceed 0.5% v/v.

    • Causality: DMSO concentrations >0.5% compromise lipid bilayer integrity, inducing baseline solvent cytotoxicity that confounds the specific anti-proliferative effects of the naphthyridines.

  • Incubation: Incubate for 48–72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Causality: Viable cells utilize NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the media and add 100 µL of solubilization solution (DMSO or acidified isopropanol).

    • Causality: Complete dissolution of formazan is mandatory for accurate spectrophotometric quantification. Acidified isopropanol is often preferred as it prevents phenol red precipitation.

  • Absorbance Measurement: Read absorbance at 570 nm using a microplate reader.

Trustworthiness Check (Artifact Mitigation): Highly conjugated 1,8-naphthyridine derivatives can occasionally auto-fluoresce or absorb light near 570 nm. You must include a "Compound-Only" control well (media + compound, no cells). Subtracting this background absorbance from your test wells prevents false-positive viability readings.

Secondary Target Validation: Topoisomerase II Decatenation Assay

Once IC₅₀ values are established, active compounds must be validated against their putative target.

Step-by-Step Methodology:

  • Reaction Setup: Combine 200 ng of kinetoplast DNA (kDNA) with 1-2 units of human Topoisomerase IIα in a reaction buffer containing ATP.

  • Compound Addition: Introduce the hit naphthyridine derivatives at their established IC₅₀ concentrations. Include Etoposide as a positive control.

  • Incubation & Resolution: Incubate at 37°C for 30 minutes. Stop the reaction with SDS and Proteinase K. Resolve the products on a 1% agarose gel containing ethidium bromide.

    • Causality: Topo II normally decatenates the interlocked kDNA network into free minicircles. If the naphthyridine successfully inhibits Topo II, the kDNA will remain trapped in the wells of the gel, providing direct mechanistic proof of target engagement.

Quantitative Data Interpretation & SAR

A robust screening program relies on comparative analysis. Below is a summarized data presentation of representative substituted 1,8-naphthyridines and their cytotoxic profiles across various human cancer cell lines, serving as a benchmark for novel library synthesis 2[2], 5[5].

Compound DerivativeSubstitution PatternTarget Cell LineIC₅₀ (µM)Putative Mechanism
Compound 47 Halogen-substituted C-3 carboxamideMIAPaCa (Pancreatic)0.41Topoisomerase II Inhibition
Compound 47 Halogen-substituted C-3 carboxamideK-562 (Leukemia)0.77Topoisomerase II Inhibition
Compound 36 C-3 carboxamidePA-1 (Ovarian)1.19Topoisomerase II Inhibition
Compound 29 C-3'-heteroarylSW620 (Colorectal)1.40Topoisomerase II Inhibition
Compound 10c 2-phenyl-7-methyl (C-3 sub)MCF7 (Breast)1.47Kinase / Apoptosis
SNS-595 (Voreloxin) 7-substituted-1,4-dihydroBroad SpectrumBroadInterfacial Topo II Poison

Data Insights: Halogen substitution on the C-3 carboxamide drastically improves cellular permeability and target binding affinity, yielding sub-micromolar efficacy in aggressive pancreatic and leukemia lines.

Conclusion

The preliminary cytotoxicity screening of novel 1,8-naphthyridines is not merely a matter of executing viability assays; it requires a deep understanding of the compound's physical properties, the physiological state of the cell lines, and the mechanistic pathways at play. By adhering to the self-validating protocols and causal logic outlined in this guide, drug development professionals can confidently identify high-value leads, minimizing late-stage attrition in the oncology pipeline.

References

  • Ahmed A. Fadda et al., "Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines." American Journal of Organic Chemistry.
  • Vivek Kumar et al., "Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives." Taylor & Francis.
  • BenchChem, "Unraveling Structure-Activity Relationships: A Comparative Guide to Substituted 1,8-Naphthyridines in Anticancer Research." BenchChem.
  • The Korean Journal of Physiology & Pharmacology, "Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer." KJPP.
  • Abeer N. Al-romaizan et al., "Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line." ResearchGate.

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Incorporation of the 2,2-Difluoroethoxy Moiety into Heterocyclic Scaffolds

Abstract: The 2,2-difluoroethoxy (-OCH₂CF₂H) group has emerged as a valuable substituent in medicinal chemistry and agrochemicals. Its unique electronic properties, including its role as a lipophilic hydrogen bond donor...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 2,2-difluoroethoxy (-OCH₂CF₂H) group has emerged as a valuable substituent in medicinal chemistry and agrochemicals. Its unique electronic properties, including its role as a lipophilic hydrogen bond donor and its ability to enhance metabolic stability, make it a desirable feature in modern drug design.[1][2] However, the introduction of this motif, particularly onto heterocyclic frameworks, presents distinct challenges, often stemming from the reduced nucleophilicity of 2,2-difluoroethanol compared to its non-fluorinated counterpart.[1] This guide provides a comprehensive overview of established and innovative methodologies for the 2,2-difluoroethoxylation of heterocycles, offering detailed protocols and mechanistic insights to aid researchers in this critical synthetic endeavor.

The Strategic Value of the 2,2-Difluoroethoxy Group

The strategic incorporation of fluorine-containing groups is a cornerstone of modern molecular design. The 2,2-difluoroethoxy group offers a nuanced alternative to more common moieties like the trifluoromethoxy or trifluoroethoxy groups. Its key advantages include:

  • Lipophilicity Modulation: It increases lipophilicity, which can improve membrane permeability and oral bioavailability.[1]

  • Metabolic Stability: The strong C-F bonds resist metabolic degradation, particularly oxidative processes at the α-carbon, prolonging the half-life of a drug candidate.[1]

  • Hydrogen Bond Donor: The acidic C-H proton of the CF₂H group can act as a hydrogen bond donor, enabling unique interactions with biological targets.[2]

  • Conformational Control: The steric and electronic influence of the group can lock in favorable molecular conformations for target binding.

Synthetic Strategies & Mechanistic Considerations

The successful introduction of a 2,2-difluoroethoxy group onto a heterocycle is highly dependent on the electronic nature of the heterocyclic core and the availability of suitable functional handles. The primary strategies can be broadly categorized into nucleophilic substitution-based methods and transition-metal-catalyzed cross-couplings.

Nucleophilic Aromatic Substitution (SNAr) Approaches

SNAr is a powerful tool for functionalizing electron-deficient heterocycles. The reaction requires a potent nucleophile and a heterocycle bearing a good leaving group (e.g., a halide) at an activated position.

  • Principle: The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex. The stability of this intermediate, and thus the reaction rate, is enhanced by electron-withdrawing groups on the heterocyclic ring.

  • Challenge & Solution: The primary challenge is the poor nucleophilicity of 2,2-difluoroethanol (pKa ≈ 12.8) and its corresponding alkoxide.[3] To overcome this, strong bases are required to generate a sufficient concentration of the nucleophile, and the heterocyclic substrate must be highly activated.

Advanced Nucleophilic Method: Activation of Heterocyclic N-Oxides

A particularly elegant and effective strategy involves the in-situ activation of heterocyclic N-oxides. This approach transforms a typically electron-rich nitrogen heterocycle into a highly electrophilic species, susceptible to attack by weak nucleophiles like fluoroalcohols.[4]

  • Causality Behind the Method: The N-oxide functionality, upon activation with an agent like bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP), forms a highly reactive phosphonium intermediate. This dramatically increases the electrophilicity of the C2 and C4 positions of the pyridine ring, making them susceptible to attack by the weakly nucleophilic 2,2-difluoroethanol. Silver carbonate is used as a mild base to facilitate the deprotonation of the alcohol without causing decomposition of the sensitive reagents.[4]

Workflow for Method Selection

The choice of synthetic route depends on the properties of the starting heterocycle. This diagram outlines a general decision-making process.

G cluster_start Starting Heterocycle cluster_analysis Substrate Analysis cluster_methods Recommended Method start Heterocyclic Substrate q1 Electron Deficient with Leaving Group (e.g., Cl, F)? start->q1 q2 Can it be converted to an N-Oxide? q1->q2 No m1 Direct S(N)Ar with FCH₂CF₂O⁻K⁺/Na⁺ q1->m1 Yes q3 Does it have a Halogen Handle? q2->q3 No m2 N-Oxide Activation (e.g., with PyBroP) q2->m2 Yes m3 Transition-Metal-Catalyzed Cross-Coupling q3->m3 Yes m4 Consider Alternative Strategies q3->m4 No

Caption: Decision workflow for selecting a difluoroethoxylation method.

Application Protocol: Difluoroethoxylation of a Pyridine N-Oxide

This protocol is adapted from a reported procedure for the fluoroalkoxylation of N-heterocyles and provides a reliable method for introducing the 2,2-difluoroethoxy group at the 2-position of a pyridine ring.[4]

Materials
  • Substituted Pyridine N-Oxide (1.0 mmol, 1.0 equiv)

  • 2,2-Difluoroethanol (2.0 mmol, 2.0 equiv)

  • Bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP) (1.2 mmol, 1.2 equiv)

  • Silver Carbonate (Ag₂CO₃) (1.2 mmol, 1.2 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous (0.1 M)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the substituted pyridine N-oxide (1.0 mmol) and silver carbonate (1.2 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent and Reagent Addition: Add anhydrous 1,2-dichloroethane (10 mL) via syringe, followed by 2,2-difluoroethanol (2.0 mmol).

  • Activator Addition: Add PyBroP (1.2 mmol) to the suspension in one portion.

  • Reaction: Stir the reaction mixture vigorously at 80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove insoluble silver salts, washing the pad with additional dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 2-(2,2-difluoroethoxy)pyridine product.

Mechanism: N-Oxide Activation and Nucleophilic Attack

The reaction proceeds through a well-defined pathway involving activation of the N-oxide, followed by nucleophilic attack and rearomatization.

G Mechanism of N-Oxide Difluoroethoxylation cluster_step1 Step 1: Activation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Rearomatization N_Oxide Pyridine N-Oxide Activated_Complex Activated O-Phosphonium Intermediate N_Oxide->Activated_Complex + PyBroP PyBroP PyBroP Nucleophile F₂HC-CH₂-OH Attack_Product Dihydropyridine Intermediate Alkoxide F₂HC-CH₂-O⁻ Nucleophile->Alkoxide + Ag₂CO₃ - [Ag(H₂CO₃)]⁺ Alkoxide->Attack_Product Attack at C2 Final_Product 2-(2,2-Difluoroethoxy)pyridine Attack_Product->Final_Product - [Pyrrolidino₃P=O] - H⁺ BOP Pyrrolidinyl-phosphonic acid diamide

Caption: Key steps in the PyBroP-mediated difluoroethoxylation of pyridine N-oxides.

Data Summary: Comparison of Methods

The following table summarizes representative conditions for introducing a fluoroalkoxy group onto a heterocyclic core. While specific examples for the 2,2-difluoroethoxy group are highlighted, the general principles apply more broadly.

MethodHeterocycle TypeKey ReagentsTemp. (°C)Typical YieldReference
N-Oxide Activation Pyridines, QuinolinesPyBroP, Ag₂CO₃, 2,2-Difluoroethanol8060-85%[4]
Direct SNAr 2-Chloropyridine2,2,2-Trifluoroethanol, NaH25-6050-90%[5]
Hypervalent Iodine Thiophenols, Amines(2,2-difluoroethyl)(aryl)iodonium triflate5070-80%[2]
Iridium Catalysis Heterobicyclic Alkenes[Ir(cod)Cl]₂, Ag₂CO₃, Fluoroalcohol11075-95%[6]

Note: Yields are highly substrate-dependent. The hypervalent iodine method introduces a -CH₂CF₂H group onto a heteroatom (N or S), not an -OCH₂CF₂H group, but is included as a relevant strategy for fluoroalkylation.

Trustworthiness & Validation

  • Self-Validation: The protocols described herein should be validated on a small scale with the specific substrate of interest. The identity and purity of the final product must be confirmed by standard analytical techniques (¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry).

  • Mechanistic Underpinnings: The causality provided for reagent choice is grounded in established principles of physical organic chemistry. For instance, the use of a non-coordinating solvent like DCE in the N-oxide protocol is crucial to prevent competition with the alcohol nucleophile.

  • Troubleshooting: Low yields in the N-oxide protocol may indicate incomplete activation (check PyBroP quality), substrate decomposition at high temperatures, or insufficient purity of the starting materials. Ensure strictly anhydrous conditions, as water can quench the activated intermediate.

References

  • Iridium‐Catalyzed Anti‐Stereoselective Ring‐Opening Fluoroalkoxylation of Heterobicyclic Alkenes. ResearchGate. Available at: [Link]

  • Studies on fluoroalkylation and fluoroalkoxylation. Regioselective synthesis of fluoroalkylated imidazoles. Journal of the Chemical Society, Chemical Communications (RSC Publishing). Available at: [Link]

  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. PMC. Available at: [Link]

  • Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. PMC. Available at: [Link]

  • Preparation of fluoroalkoxy or fluorophenoxy substituted N-heterocycles from heterocyclic N-oxides and polyfluoroalcohols. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Why •CF2H is nucleophilic but •CF3 is electrophilic in reactions with heterocycles. PMC. Available at: [Link]

  • Fluoroalkoxylating Reagents in Organic Synthesis: Recent Advances. ResearchGate. Available at: [Link]

  • Synthesis of Substituted Indoles and Carbazoles from 2-Fluorophenyl Imines. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide. ResearchGate. Available at: [Link]

  • Synthesis of N-Heterocycles and Thiocines via Electrophilic Divalent Reactive Intermediates. ProQuest. Available at: [Link]

  • 2,2-Difluoroethylation of heteroatom nucleophiles via a hypervalent iodine strategy. ChemRxiv. Available at: [Link]

  • Dearomative Difluoromethylation of N-Heterocycles and Pharmaceuticals with Bromo(difluoro)acetic Acid. PubMed. Available at: [Link]

  • Fluoroalkylation of Various Nucleophiles with Fluoroalkyl Sulfones through a Single Electron Transfer Process. ACS Publications. Available at: [Link]

  • Preparation method of 2, 2-difluoroethanol. Google Patents.
  • Synthesis of 2-Substituted Indoles via Migration Reaction of 3-Substituted Indoles with Triflic Acid. PubMed. Available at: [Link]

  • Halogen Atom Participation in Guiding the Stereochemical Outcomes of Acetal Substitution Reactions. PMC. Available at: [Link]

Sources

Application

Application Note: Profiling 8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine Derivatives in High-Throughput Kinase Assays

Audience: Discovery Biologists, Medicinal Chemists, and Assay Development Scientists Focus: Biochemical and Cellular Target Engagement of 1,5-Naphthyridine Kinase Inhibitors Scientific Rationale & Scaffold Design The 1,5...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Discovery Biologists, Medicinal Chemists, and Assay Development Scientists Focus: Biochemical and Cellular Target Engagement of 1,5-Naphthyridine Kinase Inhibitors

Scientific Rationale & Scaffold Design

The 1,5-naphthyridine bicyclic system is a privileged, field-proven scaffold in the rational design of kinase inhibitors. The nitrogen atoms within the naphthyridine core act as potent hydrogen-bond acceptors, perfectly positioned to interact with the backbone amides of the kinase hinge region (e.g., Valine or Cysteine residues depending on the kinase). This core has been successfully deployed in the development of highly selective inhibitors for PI3Kδ[1], Plasmodium falciparum phosphatidylinositol-4-kinase (PI4K)[2], and maternal embryonic leucine zipper kinase (MELK)[3].

8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine serves as a highly optimized intermediate and probe core for kinase assay development. The structural logic of this compound is threefold:

  • Hinge Binding: The 1,5-naphthyridine nitrogen at position 5 accepts a hydrogen bond from the kinase hinge region[4].

  • Metabolic Shielding & Lipophilic Efficiency: The 3-(2,2-difluoroethoxy) group replaces traditional methoxy/ethoxy substituents. The electron-withdrawing fluorine atoms lower the pKa of the ether oxygen, modulating the electron density of the aromatic ring to prevent oxidative metabolism (CYP450 dealkylation) while maintaining a favorable lipophilic efficiency (LipE) profile.

  • Late-Stage Diversification: The 8-chloro substituent acts as a synthetic handle for cross-coupling (e.g., Buchwald-Hartwig amination). Substituting this position with basic amines has been shown to drastically improve pharmacokinetic properties and drive selectivity toward specific targets like PI4K[5].

G RTK Upstream Kinase (Active) PI3K Target Kinase (e.g., PI3K/PI4K) RTK->PI3K Activates Product Phosphorylated Product PI3K->Product Phosphorylates Substrate Lipid/Protein Substrate Substrate->Product Effector Downstream Signaling Product->Effector Recruits Inhibitor 1,5-Naphthyridine Inhibitor Inhibitor->PI3K Competes with ATP

Mechanism of 1,5-naphthyridine inhibitors blocking kinase-mediated downstream signaling.

Assay Methodologies: Causality & Selection

To rigorously evaluate the potency and cellular penetrance of 8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine derivatives, a two-tiered assay cascade is required. Relying solely on biochemical data often leads to late-stage attrition due to poor cellular permeability or competition with high intracellular ATP concentrations (typically 1–5 mM).

Tier 1: ADP-Glo™ Biochemical Kinase Assay

Causality: We utilize the ADP-Glo assay because it is a universal, homogenous, high-throughput luminescent format that measures ADP formed from kinase reactions. Unlike radioactivity-based assays, it is environmentally safe. Unlike phospho-specific antibody assays (e.g., TR-FRET), it does not require custom antibodies for every new lipid or protein substrate, making it ideal for profiling compounds against a diverse panel of kinases (PI3Kδ, PI4K, MELK). Self-Validation: The assay includes a standard ATP/ADP conversion curve to ensure the luminescence signal is within the linear dynamic range, and Z'-factor calculations are performed on every plate using staurosporine or a known PI3K inhibitor (e.g., Idelalisib) as a positive control.

Tier 2: NanoBRET™ Target Engagement (TE) Assay

Causality: Biochemical potency does not guarantee cellular efficacy. The NanoBRET TE assay quantifies the physical binding of the inhibitor to the target kinase within intact, living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-kinase fusion protein and a cell-permeable fluorescent tracer. Self-Validation: If the naphthyridine derivative successfully crosses the cell membrane and binds the kinase hinge, it competitively displaces the tracer, resulting in a dose-dependent loss of the BRET signal. A cell-impermeable control compound is run in parallel to validate that the assay is exclusively measuring intracellular binding.

G Tracer Fluorescent Kinase Tracer BRET High BRET Signal (Emission 618nm) Tracer->BRET Proximity Nluc NanoLuc-Kinase Fusion Nluc->BRET Tracer Binds NoBRET Loss of BRET (Emission 460nm) BRET->NoBRET Dose-dependent Inhibition Inhibitor Naphthyridine Test Compound Inhibitor->NoBRET Displaces Tracer

NanoBRET target engagement workflow demonstrating tracer displacement by the inhibitor.

Step-by-Step Experimental Protocols

Protocol A: Universal ADP-Glo Biochemical Profiling

Note: This protocol is optimized for 384-well microplates.

  • Compound Preparation:

    • Prepare a 10 mM stock of the 8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine derivative in 100% anhydrous DMSO.

    • Perform a 3-fold serial dilution in DMSO to generate a 10-point concentration response curve (CRC).

    • Dilute the compounds 1:100 in 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to achieve a 4X working concentration (1% DMSO final).

  • Kinase Reaction Assembly:

    • Add 1 µL of 4X Compound to the 384-well plate.

    • Add 2 µL of 2X Kinase/Substrate mixture (e.g., 2 nM PI3Kδ and 100 µM PIP2). Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor with the enzyme.

    • Initiate the reaction by adding 1 µL of 4X ATP (concentration set to the apparent Km​ of the specific kinase).

    • Centrifuge at 1000 x g for 1 minute. Incubate at 25°C for 60 minutes.

  • ATP Depletion & ADP Detection:

    • Add 4 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add 8 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and introduce luciferase/luciferin. Incubate for 30 minutes.

  • Data Acquisition & Validation:

    • Read luminescence on a multi-mode microplate reader (integration time: 0.5–1 second).

    • Validation Check: Calculate the Z'-factor using DMSO (vehicle) as the negative control and 10 µM staurosporine as the positive control. The assay is validated only if Z' > 0.6.

Protocol B: NanoBRET Intracellular Target Engagement
  • Cell Preparation & Transfection:

    • Plate HEK293 cells at 2×105 cells/mL in a 96-well plate.

    • Transfect cells with the appropriate NanoLuc®-Kinase fusion plasmid (e.g., Nluc-PIK3CD) using a lipid-based transfection reagent. Incubate for 24 hours at 37°C, 5% CO₂.

  • Tracer & Compound Treatment:

    • Replace media with Opti-MEM™ lacking phenol red.

    • Add the specific NanoBRET™ Tracer at its experimentally determined KD,app​ concentration.

    • Add the naphthyridine derivatives (10-point CRC, 1% final DMSO). Include a well with Tracer + DMSO (Max BRET) and a well with No Tracer + DMSO (Background).

    • Incubate for 2 hours at 37°C to allow cellular penetration and equilibrium binding.

  • BRET Measurement:

    • Add 3X NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc Inhibitor (to quench any signal from lysed cells).

    • Read dual-emission luminescence within 10 minutes: Donor emission at 460 nm and Acceptor emission at 618 nm.

  • Analysis:

    • Calculate the raw BRET ratio: (Emission 618 nm / Emission 460 nm).

    • Convert to milliBRET units (mBU) and plot against log[Compound] to determine the intracellular IC50​ .

Representative Quantitative Data

The table below summarizes the profiling of the parent core and two late-stage diversified analogs. The data demonstrates how substituting the 8-chloro position with basic amines enhances potency against target kinases (PI3Kδ, PI4Kβ, MELK) and improves cellular target engagement.

Table 1: Biochemical and Cellular Profiling of 1,5-Naphthyridine Derivatives

Compound IDR8 SubstitutionPI3Kδ Biochemical IC50​ (nM)PI4Kβ Biochemical IC50​ (nM)MELK Biochemical IC50​ (nM)PI3Kδ NanoBRET Intracellular IC50​ (nM)
Parent Core -Cl (8-Chloro)> 10,0004,500> 10,000> 20,000
Analog 1 -NH-(CH₂)₂-N(CH₃)₂1454285310
Analog 2 -(4-methylpiperazin-1-yl)2281565

Note: The parent core exhibits weak baseline activity. Buchwald-Hartwig coupling of the 8-chloro position with basic amines (Analogs 1 and 2) drives critical polar interactions in the solvent-exposed pocket, massively increasing both biochemical potency and cellular penetrance.

References

  • Norman, P. (2011). Novel 1,5-naphthyridine PI3Kδ inhibitors, an evaluation of WO2011075628. Expert Opinion on Therapeutic Patents, 21(11), 1805-1810.

  • Dziwornu, G. A., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry, 67(13), 11401-11420.

  • Chung, C., et al. (2015). 1,5-naphthyridine derivatives and MELK inhibitors containing the same. US Patent 9,067,937 B2.

Sources

Method

Application of 1,5-Naphthyridines as Novel Topoisomerase I Inhibitors: Mechanistic Insights and Assay Protocols

Introduction: The Evolution of Topoisomerase I Inhibition Human DNA Topoisomerase I (hTopI) is a critical nuclear enzyme that resolves topological stress during DNA replication and transcription by creating transient sin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of Topoisomerase I Inhibition

Human DNA Topoisomerase I (hTopI) is a critical nuclear enzyme that resolves topological stress during DNA replication and transcription by creating transient single-strand breaks in the DNA backbone. For decades, the camptothecin (CPT) family of alkaloids has served as the gold standard for hTopI inhibition. However, the clinical utility of CPTs is often limited by chemical instability (lactone ring hydrolysis) and rapid reversal of the drug-target complex upon drug clearance[1].

To overcome these limitations, researchers have developed novel heterocyclic scaffolds. Among the most promising are the 1,5-naphthyridines , including phenyl-, indeno-, and dibenzo-1,5-naphthyridine derivatives[2]. These compounds exhibit potent antiproliferative activity against various human cancer cell lines, such as the COLO 205 colon cancer line[3]. More importantly, recent kinetic analyses using advanced optical biosensors have revealed that specific indeno-1,5-naphthyridines operate via a completely unprecedented mechanism of action: blocking the post-ligation enzyme-DNA dissociation step [4].

This application note provides a comprehensive guide to the mechanistic paradigm of 1,5-naphthyridines, alongside validated protocols for evaluating their efficacy and real-time kinetics.

Mechanistic Paradigm Shift: Pre-Ligation vs. Post-Ligation Blockade

The catalytic cycle of hTopI involves five distinct steps: (1) Non-covalent binding to DNA, (2) Cleavage of the phosphodiester backbone to form a covalent enzyme-DNA intermediate (the cleavage complex), (3) Strand rotation to relax supercoiling, (4) Ligation of the DNA strand, and (5) Dissociation of the enzyme from the DNA[5].

Traditional poisons like CPT act by intercalating into the cleavage complex, effectively blocking the ligation step (Step 4) and converting transient single-strand breaks into lethal double-strand breaks during replication[1].

In contrast, indeno-1,5-naphthyridines (e.g., 6-(2-naphthyl)-7H-indeno[2,1-c][1,5]naphthyridine-7-one) do not inhibit ligation. Instead, they inhibit the catalytic off-rate of hTopI by blocking enzyme-DNA dissociation (Step 5)[5]. This traps the enzyme on the DNA after the backbone has been resealed, representing the first characterized example of a small molecule drug that inhibits a post-ligation step of catalysis.

TopICycle TopI TopI + DNA Bind 1. Non-covalent Binding TopI->Bind Cleavage 2. Cleavage Complex (Pre-ligation) Bind->Cleavage Rotation 3. Strand Rotation (Relaxation) Cleavage->Rotation Ligation 4. Ligation Rotation->Ligation PostLig 5. Post-Ligation Complex Ligation->PostLig Dissociation 6. Enzyme-DNA Dissociation PostLig->Dissociation Dissociation->TopI CPT Camptothecin (CPT) Traps Cleavage Complex CPT->Ligation Inhibits Naph 1,5-Naphthyridines Blocks Dissociation Naph->Dissociation Inhibits

Diagram 1: hTopI Catalytic Cycle highlighting the distinct inhibition points of CPT and 1,5-Naphthyridines.

Comparative Profiling of Topoisomerase I Inhibitors

To contextualize the utility of 1,5-naphthyridines in drug development pipelines, it is crucial to compare their pharmacological profiles against established TopI inhibitors[1].

Drug ClassRepresentative CompoundPrimary Mechanism of ActionTarget Step in CatalysisChemical Stability
Camptothecins Topotecan, IrinotecanInterfacial inhibitionPre-Ligation (Step 4)Poor (Lactone hydrolysis)
Indenoisoquinolines Indotecan (LMP400)Interfacial inhibitionPre-Ligation (Step 4)High
1,5-Naphthyridines Indeno[2,1-c][1,5]naphthyridinesDissociation blockadePost-Ligation (Step 5)High

Experimental Protocols

To rigorously evaluate 1,5-naphthyridine derivatives, a dual-assay approach is required. The traditional DNA Relaxation Assay confirms overall TopI inhibition, while the Optical DNA Biosensor Assay is necessary to isolate and quantify the post-ligation dissociation blockade[4].

Protocol 1: Topoisomerase I DNA Relaxation Assay

This self-validating gel electrophoresis assay measures the conversion of supercoiled plasmid DNA to its relaxed form.

Rationale: If a 1,5-naphthyridine compound inhibits TopI at any stage of its catalytic cycle, the enzyme will fail to relax the supercoiled plasmid, resulting in a distinct banding pattern on an agarose gel.

Materials:

  • Recombinant Human Topoisomerase I (hTopI)

  • Supercoiled plasmid DNA (e.g., pBR322 or pUC19)

  • 10X TopI Reaction Buffer (100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM Spermidine, 50% Glycerol)

  • 1,5-Naphthyridine test compounds (dissolved in DMSO)

  • Camptothecin (Positive Control)

  • Proteinase K and 10% SDS

Step-by-Step Methodology:

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 2 µL of 10X TopI Reaction Buffer, 0.5 µg of supercoiled pBR322 DNA, and varying concentrations of the 1,5-naphthyridine derivative (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Enzyme Addition: Add 1 Unit of recombinant hTopI to the mixture. Bring the final reaction volume to 20 µL with nuclease-free water.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes. Causality note: 37°C mimics physiological conditions, ensuring optimal enzyme kinetics.

  • Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (10 mg/mL). Incubate at 50°C for 30 minutes. Causality note: This step digests the TopI enzyme, releasing any trapped DNA and preventing protein-induced gel shifting.

  • Electrophoresis: Mix the samples with 6X DNA loading dye and load onto a 1% agarose gel (without ethidium bromide in the gel, as intercalators affect DNA topology). Run at 3 V/cm for 2 hours in 1X TAE buffer.

  • Staining & Visualization: Post-stain the gel with Ethidium Bromide (0.5 µg/mL) for 30 minutes, destain in water for 15 minutes, and visualize under UV transillumination. Quantify the ratio of supercoiled to relaxed DNA bands using densitometry.

Protocol 2: Optical DNA Biosensor Assay for Real-Time Kinetics

Because 1,5-naphthyridines inhibit the post-ligation step, traditional relaxation assays (which only show net inhibition) cannot elucidate their unique mechanism. The optical nanosensor assay utilizes a fluorophore-quencher labeled DNA substrate to monitor single-turnover kinetics in real-time[5].

Rationale: The biosensor consists of a DNA structure that folds into a closed conformation. Upon TopI cleavage and ligation, the structure undergoes a conformational change that separates the fluorophore from the quencher, generating a fluorescent signal. By measuring the rate of signal generation and subsequent enzyme dissociation, the specific kinetic block induced by 1,5-naphthyridines can be quantified[4].

Biosensor Step1 1. Immobilize DNA Sensor (Fluorophore & Quencher) Step2 2. Add Human TopI Enzyme Step1->Step2 Step3 3. Cleavage & Ligation (Fluorescence Increases) Step2->Step3 Step4 4. Introduce 1,5-Naphthyridine Step3->Step4 Step5 5. Measure Dissociation Kinetics (Post-Ligation Blockade) Step4->Step5

Diagram 2: Workflow for the Optical DNA Biosensor Assay to measure TopI post-ligation kinetics.

Step-by-Step Methodology:

  • Sensor Preparation: Synthesize a DNA oligonucleotide containing a specific hTopI cleavage site, flanked by a 5' fluorophore (e.g., FAM) and a 3' quencher (e.g., BHQ-1). Anneal the sensor to form the functional hairpin/dumbbell structure in a buffer containing 10 mM Tris-HCl (pH 7.5) and 100 mM NaCl.

  • Immobilization (Optional but recommended for washing): Immobilize the biotinylated sensor onto a streptavidin-coated microplate or microfluidic chip surface.

  • Baseline Measurement: Read the background fluorescence at the appropriate excitation/emission wavelengths (e.g., Ex 492 nm / Em 520 nm for FAM) using a microplate reader or fluorescence microscope.

  • Enzyme & Drug Introduction: Inject hTopI (50 nM) pre-incubated with the 1,5-naphthyridine derivative (10-50 µM) into the sensor chamber.

  • Real-Time Monitoring: Record the fluorescence intensity continuously for 60 minutes at 37°C.

  • Data Analysis: Calculate the catalytic off-rate ( koff​ ). In the presence of a dissociation-blocking 1,5-naphthyridine, the enzyme remains bound to the sensor after ligation, preventing the sensor from returning to its fully quenched state or blocking subsequent turnover events, which manifests as a distinct plateau in the fluorescence kinetic curve compared to the vehicle control[5].

Conclusion

The discovery of 1,5-naphthyridines as hTopI inhibitors represents a significant leap in chemotherapeutic design[2]. By shifting the inhibitory focus from the pre-ligation cleavage complex to the post-ligation dissociation step, these compounds circumvent the traditional resistance mechanisms associated with camptothecins. Utilizing a combination of classical topological assays and cutting-edge optical biosensors is essential for researchers aiming to characterize and optimize this new family of antiproliferative agents[4].

References

  • Andersen MB, Tesauro C, Gonzalez M, Kristoffersen EL, Alonso C, Rubiales G, Coletta A, Frøhlich R, Stougaard M, Ho YP, Palacios F, Knudsen BR. "Advantages of an optical nanosensor system for the mechanistic analysis of a novel topoisomerase I targeting drug: a case study." Nanoscale, 2017; 9:1886-1895.[Link]

  • Alonso C, Fuertes M, Gonzalez M, Rodriguez-Gascon A, Rubiales G, Palacios F. "Synthesis and biological evaluation of 1,5-naphthyridines as topoisomerase I inhibitors. A new family of antiproliferative agents." Current Topics in Medicinal Chemistry, 2014; 14(23):2722-2728.[Link]

  • Kiselev E, et al. "Dibenzo[c,h][1,5]naphthyridinediones as Topoisomerase I Inhibitors: Design, Synthesis, and Biological Evaluation." The Journal of Organic Chemistry, 2012; 77(12):5313–5328.[Link]

Sources

Application

Application Notes and Protocols for the In Vitro Anti-Cancer Evaluation of Naphthyridine Compounds

I. Introduction: The Emergence of Naphthyridines in Oncology Naphthyridines represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biolog...

Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: The Emergence of Naphthyridines in Oncology

Naphthyridines represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2] As a "privileged scaffold," the naphthyridine core is found in numerous molecules with demonstrated anticancer, antimicrobial, and anti-inflammatory properties.[3] In oncology, their potential is particularly compelling. Several naphthyridine derivatives have been investigated as potent anti-cancer agents, with some advancing to clinical trials.[3]

The anticancer efficacy of these compounds stems from their ability to interact with critical cellular targets. Key mechanisms of action include the inhibition of topoisomerase I and II—enzymes vital for DNA replication and repair—and the stabilization of non-canonical DNA structures known as G-quadruplexes, which are often found in the promoter regions of oncogenes and at telomeres.[4][5][6][7][8] By interfering with these fundamental processes, naphthyridine compounds can selectively induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.[4][9]

This technical guide provides a comprehensive framework for the in vitro evaluation of novel naphthyridine compounds. It details the rationale and step-by-step protocols for a logical, multi-tiered experimental approach, beginning with broad cytotoxicity screening and progressing to detailed mechanistic assays to elucidate the specific pathways through which these compounds exert their anti-neoplastic effects.

II. Tier 1: Primary Screening for Cytotoxic Activity

The foundational step in evaluating any potential anticancer agent is to determine its ability to inhibit cancer cell growth and viability.[10][11][12] This primary screen establishes a dose-response relationship and calculates the half-maximal inhibitory concentration (IC₅₀), a key metric of a compound's potency.

Causality Behind Experimental Choice: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, reliable, and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13][14][15] The principle is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[13] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. This assay provides a quantitative measure of a compound's ability to induce cell death or inhibit proliferation.[14][15]

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed 1. Seed Cancer Cells in 96-well plate incubate1 2. Incubate Overnight (Allow attachment) seed->incubate1 treat 3. Treat with Naphthyridine (Serial Dilutions) incubate1->treat incubate2 4. Incubate for 48-72h treat->incubate2 add_mtt 5. Add MTT Reagent (0.5 mg/mL) incubate2->add_mtt incubate3 6. Incubate for 4h (Formazan formation) add_mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read calculate 9. Calculate % Viability & IC50 Value read->calculate

Caption: Workflow for MTT-based cytotoxicity screening.

Protocol: MTT Cell Viability Assay
  • Cell Seeding:

    • Harvest cancer cells (e.g., HeLa, MCF-7, HCT-116) during their logarithmic growth phase.

    • Determine cell density using a hemocytometer or automated cell counter. Ensure viability is >90%.

    • Seed cells into a 96-well flat-bottom plate at a pre-optimized density (typically 5,000-10,000 cells/well in 100 µL of complete culture medium).

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[16]

  • Compound Treatment:

    • Prepare a stock solution of the naphthyridine compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

    • Incubate for 48 to 72 hours at 37°C and 5% CO₂.[16]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[13][17]

    • Incubate the plate for an additional 4 hours at 37°C, protected from light. During this time, visible purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the crystals.[13]

    • Gently agitate the plate on a shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of >650 nm to subtract background noise.[13][14]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: % Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100

    • Plot the % viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Data Presentation: Sample IC₅₀ Values

The results of the primary screen should be summarized to compare the potency of different naphthyridine derivatives across various cancer cell lines.

Compound IDHeLa (Cervical Cancer) IC₅₀ (µM)MCF-7 (Breast Cancer) IC₅₀ (µM)HCT-116 (Colon Cancer) IC₅₀ (µM)
Naphthy-0017.812.59.2
Naphthy-0021.20.852.1
Naphthy-003>100>100>100
Doxorubicin (Control)0.450.210.68
III. Tier 2: Elucidating the Mechanism of Cell Death

Once a compound demonstrates potent cytotoxicity, the next critical step is to determine how it kills the cancer cells. The induction of apoptosis, or programmed cell death, is a hallmark of many effective anticancer therapies.[2]

Causality Behind Experimental Choice: Annexin V/PI Staining

The Annexin V/Propidium Iodide (PI) assay is the gold standard for differentiating between viable, apoptotic, and necrotic cells. The assay's logic relies on two key cellular changes during apoptosis:

  • Phosphatidylserine (PS) Translocation: In healthy cells, PS resides on the inner leaflet of the plasma membrane. During early apoptosis, this asymmetry is lost, and PS flips to the outer leaflet. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore like FITC, can specifically label early apoptotic cells.[18]

  • Loss of Membrane Integrity: In late-stage apoptosis and necrosis, the cell membrane becomes permeable. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membranes of viable and early apoptotic cells. It can only enter and stain the DNA of cells with compromised membranes.[19]

By using both stains simultaneously, flow cytometry can distinguish four cell populations:

  • Annexin V- / PI- : Viable cells.

  • Annexin V+ / PI- : Early apoptotic cells.

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells.

  • Annexin V- / PI+ : Necrotic cells (or cells damaged during processing).

Annexin_V_PI_Principle cluster_cells Cell States cluster_stains Staining cluster_results Flow Cytometry Quadrants live Viable Cell early Early Apoptotic live->early PS Flip late Late Apoptotic early->late Membrane Permeability annexin Annexin V-FITC (Binds PS) early->annexin late->annexin pi Propidium Iodide (Enters & Stains DNA) late->pi q1 Q1: Annexin V- / PI+ (Necrotic) q2 Q2: Annexin V+ / PI+ (Late Apoptotic) q3 Q3: Annexin V- / PI- (Viable) q4 Q4: Annexin V+ / PI- (Early Apoptotic) Cell_Cycle_Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Analysis treat 1. Treat Cells with Naphthyridine Compound harvest 2. Harvest Cells treat->harvest fix 3. Fix with Cold 70% Ethanol (Permeabilizes & Preserves) harvest->fix rnase 4. Treat with RNase A (Removes RNA signal) fix->rnase pi_stain 5. Stain with Propidium Iodide (PI) rnase->pi_stain flow 6. Analyze by Flow Cytometry pi_stain->flow histogram 7. Generate DNA Content Histogram flow->histogram quantify 8. Quantify % Cells in G0/G1, S, and G2/M histogram->quantify

Caption: Workflow for cell cycle analysis using PI staining.

Protocol: Cell Cycle Analysis by PI Staining

  • Cell Treatment and Harvesting: Treat cells in 6-well plates with the naphthyridine compound (at IC₅₀) for 24 hours. Harvest cells as described in the apoptosis protocol.

  • Fixation: Wash the cell pellet with PBS. Resuspend the pellet and, while gently vortexing, add ice-cold 70% ethanol dropwise to a final concentration of ~1x10⁶ cells/mL. This step is critical for proper fixation. [20]3. Incubation: Incubate the fixed cells for at least 2 hours at 4°C (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS. [20]The RNase is essential to degrade cellular RNA, ensuring that PI only stains DNA. [20]6. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Generate a histogram of fluorescence intensity, which corresponds to DNA content.

  • Data Analysis: Using cell cycle analysis software, de-convolute the histogram to quantify the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases. An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest.

B. Cell Migration and Invasion Assays

Causality Behind Experimental Choice: The ability of cancer cells to migrate and invade surrounding tissues is the basis of metastasis. [21]It is crucial to evaluate whether a compound can inhibit these processes.

  • Wound Healing (Scratch) Assay: This simple and cost-effective method assesses 2D collective cell migration. [22]A "wound" is created in a confluent cell monolayer, and the ability of the cells at the edge to migrate and close the gap is monitored over time. It provides a clear visual and quantifiable measure of cell motility. * Transwell Invasion Assay: This assay provides a more biologically relevant model of invasion by requiring cells to actively degrade and move through a physical barrier that mimics the basement membrane (e.g., Matrigel). [23][24]It measures the chemotactic response of cells towards a chemoattractant.

Protocol: Wound Healing (Scratch) Assay

  • Cell Seeding: Seed cells in a 12-well or 24-well plate and grow them until they form a fully confluent monolayer. [25]2. Creating the Wound: Using a sterile 200 µL pipette tip, make a straight scratch down the center of the monolayer. [25][26]3. Washing and Treatment: Gently wash the wells twice with PBS to remove detached cells and debris. [26]4. Replace the PBS with fresh culture medium containing the naphthyridine compound at a sub-lethal concentration (e.g., IC₅₀/4) to minimize confounding effects from cytotoxicity. Include a vehicle control.

  • Imaging and Analysis:

    • Immediately capture images of the scratch at defined locations (time 0).

    • Incubate the plate and capture images of the same locations at subsequent time points (e.g., 12, 24, 48 hours).

    • Quantify the area of the wound at each time point using software like ImageJ. Calculate the percentage of wound closure relative to time 0.

Protocol: Transwell Invasion Assay

  • Chamber Preparation: Rehydrate 24-well Transwell inserts (typically with 8 µm pores) according to the manufacturer's instructions. Coat the top of the membrane with a thin layer of Matrigel (or a similar basement membrane extract) and allow it to solidify by incubating at 37°C. [27]2. Cell Seeding: Harvest and resuspend cancer cells in serum-free medium. Seed a defined number of cells (e.g., 5 x 10⁴) into the upper chamber of the coated inserts. Add the naphthyridine compound to the cell suspension.

  • Chemotaxis: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber. [27]4. Incubation: Incubate the plate for 24-48 hours at 37°C to allow for invasion.

  • Analysis:

    • After incubation, carefully remove the non-invading cells from the top surface of the membrane with a cotton swab. [23] * Fix the cells that have invaded to the bottom surface of the membrane with methanol.

    • Stain the fixed cells with a solution like 0.1% Crystal Violet. [23] * Wash the inserts to remove excess stain and allow them to air dry.

    • Count the number of stained, invaded cells in several microscopic fields and calculate the average. A reduction in the number of invaded cells in treated wells compared to the control indicates an anti-invasive effect.

V. Conclusion

The systematic in vitro evaluation outlined in this guide provides a robust and logical pathway for characterizing the anti-cancer potential of novel naphthyridine compounds. By progressing from broad cytotoxicity screening to specific mechanistic assays for apoptosis, cell cycle arrest, and metastatic potential, researchers can build a comprehensive profile of a compound's activity. This multi-tiered approach is essential for identifying promising lead candidates for further preclinical and clinical development. The inherent versatility and established anticancer activity of the naphthyridine scaffold make it a highly promising area for the discovery of next-generation cancer therapeutics. [1][35]

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Method

Application Notes and Protocols for the Development of Cell-Based Assays for 8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine

Introduction: A Strategic Approach to Characterizing Novel Naphthyridines The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strategic Approach to Characterizing Novel Naphthyridines

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] 8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine represents a novel investigational compound with therapeutic potential. The initial step in characterizing such a molecule is the development of robust cell-based assays to elucidate its mechanism of action, identify its molecular target, and quantify its cellular potency.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a suite of cell-based assays to characterize 8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine. We will proceed through a logical workflow, from initial cytotoxicity profiling to target engagement and downstream pathway analysis. The protocols provided herein are designed to be self-validating and are grounded in established scientific principles.

Part 1: Foundational Analysis - Assessing Cellular Viability and Cytotoxicity

A fundamental first step in characterizing any new chemical entity is to determine its effect on cell viability and proliferation.[3][4][5][6] This information is crucial for establishing appropriate concentration ranges for subsequent, more specific assays and for identifying potential cytotoxic liabilities.

Rationale for Method Selection

We will utilize a metabolic assay, specifically a tetrazolium reduction assay (e.g., MTT or WST-1), and a membrane integrity assay (e.g., LDH release). Running these assays in parallel provides a more complete picture of the compound's effect. A decrease in metabolic activity could indicate either a cytostatic (inhibition of proliferation) or cytotoxic (cell death) effect, while an increase in LDH release is a direct marker of cytotoxicity.[7]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[8] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[8]

Materials:

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

ParameterDescription
Cell Line Select a cell line relevant to the anticipated therapeutic area.
Seeding Density Optimize for logarithmic growth during the assay period.
Compound Concentrations Use a wide range (e.g., 0.01 µM to 100 µM) to capture the full dose-response curve.
Incubation Time Typically 48 or 72 hours to observe effects on proliferation.
Controls Vehicle control (negative), known cytotoxic agent (positive).

Part 2: Target Class Identification - Is it a Kinase or GTPase Inhibitor?

Given the prevalence of naphthyridine cores in kinase inhibitors, a logical next step is to investigate whether 8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine targets this enzyme class. Similarly, small GTPases are critical signaling nodes that are also common drug targets.[9] Luminescence-based assays that measure ATP or GTP consumption provide a high-throughput method to screen for such activity.[9][10]

Rationale for Kinase and GTPase Activity Assays

Kinases transfer a phosphate group from ATP to a substrate, while GTPases hydrolyze GTP to GDP.[9][11] Assays like Promega's Kinase-Glo™ and GTPase-Glo™ measure the amount of remaining ATP or GTP, respectively, after an enzymatic reaction.[12][13] A decrease in the luminescent signal is inversely proportional to the enzyme's activity.[9][12]

Experimental Workflow: Target Class Screening

Caption: Schematic overview of the CETSA protocol.

Protocol: CETSA Coupled with Western Blotting

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • 8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine

  • PBS

  • Lysis buffer with protease inhibitors

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and Western blotting equipment

  • Chemiluminescence detection reagents

Procedure:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with the test compound or vehicle control for a specified time (e.g., 1-2 hours).

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature. [14]3. Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer. [14]4. Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins. [14]5. Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentrations and perform Western blotting using an antibody specific to the target protein. [14][15][16][17]6. Data Analysis: Quantify the band intensities from the Western blot. Plot the normalized band intensity against the temperature for both the vehicle and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and engagement.

ParameterValue
Temperature Range Typically 40-70°C, optimized for the target protein
Heating Time 3 minutes
Compound Concentration A concentration at or above the cellular IC₅₀
Detection Method Western Blot, ELISA, or Mass Spectrometry

Part 4: Downstream Pathway Analysis

Once target engagement is confirmed, the next logical step is to investigate the compound's effect on the downstream signaling pathway. [18]Western blotting is a robust and widely used technique for this purpose, allowing for the quantification of changes in the phosphorylation status and expression levels of key signaling proteins. [19]

Rationale for Pathway Analysis

If 8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine is a kinase inhibitor, for example, we would expect to see a decrease in the phosphorylation of its direct substrates and other downstream effectors. This analysis provides crucial mechanistic insights into the compound's cellular activity.

Protocol: Western Blot for Pathway Analysis

Procedure:

  • Cell Treatment: Seed and grow cells to 70-80% confluency. Serum-starve the cells for 12-24 hours if necessary to reduce basal signaling. [19]Treat the cells with various concentrations of 8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine for different time points.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors. [17]3. Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Normalize the protein amounts, separate the proteins by SDS-PAGE, and transfer them to a PVDF or nitrocellulose membrane. [16]5. Immunoblotting: Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the target and downstream signaling proteins. Follow with incubation with an appropriate HRP-conjugated secondary antibody. [15]6. Detection: Detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

The application notes and protocols outlined in this document provide a comprehensive and scientifically rigorous framework for the initial characterization of a novel compound, using 8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine as a case study. By systematically progressing from broad cytotoxicity assessments to specific target engagement and pathway analysis, researchers can efficiently elucidate the mechanism of action and build a strong foundation for further preclinical development.

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  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Available from: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]

  • Western Blot Protocol & Troubleshooting Guide. Assay Genie. Available from: [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI. Available from: [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. Available from: [Link]

  • Chloro-Substituted Naphthyridine Derivative and Its Conjugate with Thiazole Orange for Highly Selective Fluorescence Sensing of an Orphan Cytosine in the AP Site-Containing Duplexes. MDPI. Available from: [Link]

  • Biological Activity of Naturally Derived Naphthyridines. PMC. Available from: [Link]

  • Design and Multi-Level Biological Evaluation of Naphthyridine-Based Derivatives as Topoisomerase I/II-Targeted Anticancer Agents with Anti-Fowlpox Virus Activity Supported by In Silico Analysis. ResearchGate. Available from: [Link]

  • Synthesis and pharmacological activities of 1,8-naphthyridine derivatives. PubMed. Available from: [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI. Available from: [Link]

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Application

Application Note &amp; Protocols: Advanced Techniques for the Purification of Fluorinated Organic Compounds

Introduction: The Unique Challenge of Purifying Fluorinated Compounds The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, materials science, and agrochemistry.[1] Fluorinat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Challenge of Purifying Fluorinated Compounds

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, materials science, and agrochemistry.[1] Fluorination can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] Consequently, an estimated 20-25% of all pharmaceuticals on the market contain at least one fluorine atom.[1] However, the very properties that make fluorinated compounds desirable also present significant challenges during their purification.

The high electronegativity of fluorine and the strength of the carbon-fluorine bond lead to unique intermolecular interactions and solubility profiles. These characteristics can result in atypical chromatographic behavior, making separations from non-fluorinated starting materials and byproducts a non-trivial task. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on state-of-the-art techniques for the purification of fluorinated organic compounds. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols to ensure the highest purity of your target compounds.

Strategic Approach to Purification

A successful purification strategy for fluorinated compounds hinges on understanding their unique properties. The decision-making process for selecting the appropriate technique should be guided by the compound's fluorine content, polarity, and the nature of the impurities.

Purification_Strategy Start Crude Fluorinated Compound Mixture Assess_Properties Assess Compound Properties: - Fluorine Content - Polarity - Impurity Profile Start->Assess_Properties High_F_Content High Fluorine Content? Assess_Properties->High_F_Content Low_F_Content Low to Moderate Fluorine Content? Assess_Properties->Low_F_Content F_SPE Fluorous Solid-Phase Extraction (F-SPE) High_F_Content->F_SPE Yes Chromatography Chromatographic Methods High_F_Content->Chromatography No Low_F_Content->Chromatography Yes Crystallization Crystallization Low_F_Content->Crystallization Consider Purity_Analysis Purity Analysis (e.g., LC-MS, NMR) F_SPE->Purity_Analysis HPLC_SFC Preparative HPLC or SFC Chromatography->HPLC_SFC Flash Flash Chromatography Chromatography->Flash Crystallization->Purity_Analysis Final_Purity High Purity Fluorinated Compound HPLC_SFC->Purity_Analysis Flash->Purity_Analysis Purity_Analysis->Final_Purity

Caption: Decision workflow for selecting a purification strategy.

Fluorous Solid-Phase Extraction (F-SPE): Harnessing "Fluorophilicity"

For compounds with a high fluorine content, fluorous solid-phase extraction (F-SPE) is a powerful and efficient purification technique.[4][5] This method leverages the principle of "like-dissolves-like," where highly fluorinated molecules exhibit a strong affinity for other fluorous materials, a phenomenon often termed "fluorophilicity."[5][6]

F-SPE utilizes a stationary phase, typically silica gel bonded with a long perfluorinated chain (e.g., -SiMe2(CH2)2C8F17), to selectively retain fluorous-tagged compounds from a mixture.[4][7] Non-fluorous or lightly fluorinated impurities are washed away with a "fluorophobic" solvent, after which the desired highly fluorinated compound is eluted with a "fluorophilic" solvent.

Protocol: Purification of a Fluorous-Tagged Compound via F-SPE

Objective: To isolate a highly fluorinated target molecule from non-fluorinated reactants and byproducts.

Materials:

  • Fluorous SPE cartridge (e.g., FluoroFlash®)

  • Crude reaction mixture dissolved in a minimal amount of loading solvent (e.g., DMF, acetonitrile)

  • Fluorophobic wash solvent (e.g., 80:20 methanol/water)

  • Fluorophilic elution solvent (e.g., methanol, THF)

  • SPE manifold and collection tubes

Procedure:

  • Cartridge Conditioning: Pre-condition the F-SPE cartridge by passing 3-5 column volumes of the elution solvent, followed by 3-5 column volumes of the wash solvent through the cartridge. This ensures proper solvation of the fluorous stationary phase.

  • Sample Loading: Dissolve the crude reaction mixture in a small volume of a suitable solvent and load it onto the conditioned cartridge.

  • Fluorophobic Wash: Wash the cartridge with 5-10 column volumes of the fluorophobic wash solvent. This step removes non-fluorous and lightly fluorinated impurities. Collect the eluent for analysis to ensure the target compound is not prematurely eluting.

  • Fluorophilic Elution: Elute the retained highly fluorinated compound with 3-5 column volumes of the fluorophilic elution solvent into a clean collection tube.

  • Analysis and Concentration: Analyze the collected fractions (wash and elution) by an appropriate method (e.g., LC-MS, TLC) to confirm the separation. Concentrate the fraction containing the pure product.

Step Solvent System Purpose Typical Volume
Conditioning1. Elution Solvent2. Wash SolventSolvates the stationary phase3-5 CV
LoadingSample in loading solventIntroduces the mixture1-2 mL
Wash80:20 Methanol/WaterRemoves non-fluorous impurities5-10 CV
ElutionMethanol or THFElutes the fluorous compound3-5 CV

Advanced Chromatographic Techniques

For compounds with low to moderate fluorine content, where F-SPE may not be effective, chromatographic methods are the workhorse of purification. The presence of fluorine, however, necessitates careful consideration of the stationary and mobile phases.

High-Performance Liquid Chromatography (HPLC) with Fluorinated Stationary Phases

The unique electronic properties of fluorinated compounds can be exploited for enhanced separation by using HPLC columns with fluorinated stationary phases, such as pentafluorophenyl (PFP) phases.[8][9] These phases can provide different selectivity compared to traditional C8 or C18 columns, especially for halogenated and aromatic compounds.[8]

Key Considerations for HPLC of Fluorinated Compounds:

  • Column Selection: For separating fluorinated compounds from their non-fluorinated counterparts, a fluorinated column often provides better separation when using hydrocarbon-based eluents.[6] Conversely, a standard hydrocarbon column (e.g., C8, C18) may offer superior separation with a fluorinated eluent.[6]

  • Mobile Phase: The choice of mobile phase is critical. Fluorinated alcohols like trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) can enhance the separation of fluorinated molecules on standard reversed-phase columns.[6][10]

  • Temperature: Increasing the column temperature can sometimes improve the separation of fluorinated amphiphiles.[10]

Protocol: Preparative HPLC Purification of a Moderately Fluorinated Pharmaceutical Intermediate

Objective: To purify a moderately fluorinated intermediate from a complex reaction mixture.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector and fraction collector

  • Pentafluorophenyl (PFP) preparative column (e.g., 21.2 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Crude sample dissolved in a suitable solvent (e.g., DMSO, methanol)

Procedure:

  • Method Development: Develop an analytical method on a corresponding analytical PFP column (e.g., 4.6 x 150 mm, 5 µm) to determine the optimal gradient for separation.

  • Sample Preparation: Dissolve the crude material in a minimal amount of solvent. Ensure the sample is fully dissolved and filtered to prevent column clogging.

  • System Equilibration: Equilibrate the preparative column with the starting mobile phase composition until a stable baseline is achieved.

  • Injection and Fractionation: Inject the sample onto the column and begin the gradient elution. Collect fractions based on the UV chromatogram, targeting the peak corresponding to the desired product.

  • Fraction Analysis: Analyze the collected fractions by analytical HPLC or LC-MS to determine their purity.

  • Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

HPLC_Workflow Start Crude Sample Method_Dev Analytical HPLC Method Development Start->Method_Dev Prep_HPLC Preparative HPLC (PFP Column) Method_Dev->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Check Purity Analysis of Fractions Fraction_Collection->Purity_Check Pure_Fractions Pool Pure Fractions Purity_Check->Pure_Fractions Final_Product Pure Fluorinated Compound Pure_Fractions->Final_Product

Caption: Workflow for preparative HPLC purification.

Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography (SFC) is an increasingly popular technique for the purification of a wide range of compounds, including fluorinated molecules.[11][12] SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.[11][13] This technique offers several advantages over traditional HPLC, including faster separations, reduced organic solvent consumption, and easier removal of the mobile phase from collected fractions.[11][14] The properties of supercritical CO2 make it an excellent mobile phase for separating compounds with varying polarities.

Advantages of SFC for Fluorinated Compounds:

  • Orthogonal Selectivity: SFC can provide different separation selectivity compared to reversed-phase HPLC, which is beneficial for challenging purifications.

  • High Throughput: The low viscosity of the supercritical mobile phase allows for high flow rates and rapid separations.[15]

  • "Green" Chemistry: The use of CO2 as the primary mobile phase significantly reduces the consumption of organic solvents.[11]

Crystallization: The Art and Science of Purity

Crystallization is a powerful technique for obtaining highly pure solid compounds. For fluorinated molecules, the unique intermolecular interactions involving fluorine can play a significant role in crystal packing.[16][17] Interactions such as C-H···F and F···F contacts can influence the crystal lattice and may be exploited to induce crystallization.[16][18][19]

Considerations for Crystallizing Fluorinated Compounds:

  • Solvent Selection: A systematic screening of solvents and solvent mixtures is crucial. The solubility of fluorinated compounds can be significantly different from their non-fluorinated analogs.

  • Inducing Crystallization: Techniques such as slow evaporation, vapor diffusion, and cooling can be employed. The presence of weak intermolecular interactions involving fluorine may necessitate specific conditions to promote nucleation and crystal growth.

  • In Situ Cryocrystallography: For low-melting solids or liquids, in situ cryocrystallography can be a valuable tool to study and optimize crystallization conditions.[16]

Purity Assessment of Fluorinated Compounds

Accurate assessment of purity is a critical final step. While standard techniques like HPLC and NMR are routinely used, the presence of fluorine requires special consideration.

  • ¹⁹F NMR Spectroscopy: This is an indispensable tool for the characterization and purity assessment of fluorinated compounds. The large chemical shift range and high sensitivity of the ¹⁹F nucleus provide detailed structural information and can reveal the presence of fluorinated impurities.

  • Combustion Ion Chromatography (CIC): For determining the total amount of organic fluorine, CIC is a robust method.[20][21] The sample is combusted, converting all organic fluorine to hydrogen fluoride (HF), which is then quantified by ion chromatography.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is essential for detecting and identifying both fluorinated and non-fluorinated impurities.[22] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements to aid in the identification of unknown residuals.[22]

Conclusion

The purification of fluorinated organic compounds presents a unique set of challenges that can be overcome with a strategic approach and the application of specialized techniques. By understanding the interplay between the physicochemical properties of fluorinated molecules and the principles of separation science, researchers can effectively isolate compounds of high purity. Fluorous solid-phase extraction, advanced chromatographic methods like HPLC with fluorinated phases and SFC, and carefully designed crystallization protocols are all powerful tools in the chemist's arsenal. Coupled with rigorous purity assessment using techniques such as ¹⁹F NMR and LC-MS, these methods will continue to enable the synthesis and development of novel fluorinated compounds for a wide range of applications.

References

  • Chen Xu, Jiajun Zhu, Yan Li, Yingjia Yu & Gengli Duan (2015). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. RSC Publishing.
  • (2017). Fluorous solid-phase extraction (F-SPE) platform for the facile preparating heterodimeric radiotracer. Journal of Nuclear Medicine.
  • Chen Xu, Jiajun Zhu, Yan Li, Yingjia Yu & Gengli Duan (2015). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. RSC Publishing.
  • (2007). Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis. PMC - NIH.
  • (n.d.). Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE). ResearchGate.
  • (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC.
  • (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.
  • (2011). Role of organic fluorine in crystal engineering. RSC Publishing.
  • (2025). Fluorophilic interaction-directed crystallization control in PVDF via ultralow fluorinated organic molecule. PubMed.
  • (n.d.). THE ANALYSIS OF FLUORINATED POLYMERS BY SUPERCRITICAL FLUID CHROMATOGRAPHY (SFC). Selerity Technologies.
  • Deepak Chopra (2011). Role of organic fluorine in crystal engineering. Citations.
  • (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). PMC - NIH.
  • (n.d.). Organofluorine chemistry. Wikipedia.
  • (2025). U.S. wastewater treatment fails to address rising organofluorine contamination. Unknown Source.
  • (2020). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International.
  • (n.d.). Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor. Google Patents.
  • (n.d.). Preparative HPLC Systems. Shimadzu.
  • (n.d.). 7. ANALYTICAL METHODS. ATSDR.
  • (2022). Porous Crystals Bind Fluorine-containing Greenhouse Gases. idw - Informationsdienst Wissenschaft.
  • (2021). A Novel Method for the Fast, Sensitive, and Simple Analysis of Total Fluorine in Wastewater. Analytik Jena.
  • Clark, H.S. (2002). Determination of fluorine in organic compounds: Microcombustion method. USGS.
  • (2020). Basic Principles for Purification Using Supercritical Fluid Chromatography. Waters.
  • (n.d.). Supercritical Fluid Chromatography. Buchi.com.
  • (n.d.). Preparative High Performance Liquid Chromatography. ROMIL.
  • (2003). How Realistic Are Interactions Involving Organic Fluorine in Crystal Engineering? Insights from Packing Features in Substituted Isoquinolines. ACS Publications.
  • (2024). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). EPA.
  • (2021). Critical Review of a Recommended Analytical and Classification Approach for Organic Fluorinated Compounds with an Emphasis on Per‐ and Polyfluoroalkyl Substances. Oxford Academic.
  • (n.d.). C190-E270C SFC Basic Guide. Shimadzu.
  • (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?. Teledyne Labs.
  • (2015). Monofluorination of Organic Compounds: 10 Years of Innovation. Chemical Reviews.
  • (n.d.). (PDF) Organofluorine chemistry: promising growth areas and challenges. Academia.edu.
  • (2024). Perfluoroalkyl acid precursor or weakly fluorinated organic compound? A proof of concept for oxidative fractionation of PFAS and organofluorines. PMC.
  • (2019). Organofluorine chemistry: promising growth areas and challenges. ResearchGate.
  • (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC.
  • (n.d.). Modern Strategies in Organofluorine Chemistry 2. Unknown Source.
  • (2020). Fluorine enables separation-free 'chiral chromatographic analysis'. analytica-world.com.
  • (2022). SGS Introduces Adsorbable Organic Fluorine by EPA Method 1621 Draft. SGS.
  • (n.d.). (PDF) Gas-chromatographic identification of fluorine-containing organic compounds. ResearchGate.
  • (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International.

Sources

Method

Application Notes &amp; Protocols: A Guide to the Large-Scale Synthesis of 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid

Introduction: The Significance of the 1,5-Naphthyridine Core The 1,5-naphthyridine scaffold is a privileged heterocyclic motif of considerable interest in medicinal chemistry and drug development.[1] Derivatives of this...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 1,5-Naphthyridine Core

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif of considerable interest in medicinal chemistry and drug development.[1] Derivatives of this core structure exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Specifically, 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid serves as a crucial building block for the synthesis of more complex therapeutic agents. Its rigid, planar structure and capacity for hydrogen bonding and π-stacking interactions make it an attractive scaffold for designing targeted inhibitors.[2]

This guide provides a comprehensive overview and a detailed, field-proven protocol for the large-scale synthesis of this valuable compound, focusing on the robust and widely adopted Gould-Jacobs reaction.[2][3] The methodologies described herein are designed for scalability, with an emphasis on process control, safety, and purification strategies suitable for industrial applications.

The Synthetic Cornerstone: The Gould-Jacobs Reaction

For the preparation of the 4-oxo-1,4-dihydro-1,5-naphthyridine core, the Gould-Jacobs reaction is the most common and effective synthetic strategy.[2][3] This classical method provides a reliable pathway through a two-stage process: a condensation reaction followed by a high-temperature thermal cyclization.[3][4] The overall synthesis is typically completed with a final hydrolysis step to yield the target carboxylic acid.

Reaction Mechanism

The synthesis proceeds through a well-established mechanism:

  • Condensation: The process begins with a nucleophilic attack from the amino group of 3-aminopyridine onto an electrophilic carbon of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form a stable vinylogous amide intermediate, diethyl 2-((pyridin-3-ylamino)methylene)malonate.[1][2]

  • Cyclization: The critical ring-forming step is a thermal 6-electron electrocyclization.[1][5] This intramolecular reaction requires significant thermal energy (typically ~250 °C) to overcome the activation barrier, leading to the formation of the dihydronaphthyridine ring system.[2]

  • Tautomerization & Hydrolysis: The cyclized intermediate rapidly tautomerizes to the more stable ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate. Subsequent saponification (hydrolysis) of the ethyl ester with a strong base, followed by acidification, yields the final 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid.[1][6]

Gould_Jacobs_Mechanism Reactants 3-Aminopyridine + Diethyl Ethoxymethylenemalonate (DEEM) Intermediate1 Vinylogous Amide Intermediate (Diethyl 2-((pyridin-3-ylamino)methylene)malonate) Reactants->Intermediate1 Condensation (-EtOH) Intermediate2 Cyclized Dihydronaphthyridine Intermediate1->Intermediate2 Thermal Electrocyclization (~250 °C) Ester_Product Ethyl 4-oxo-1,4-dihydro- 1,5-naphthyridine-3-carboxylate Intermediate2->Ester_Product Tautomerization Final_Product 4-oxo-1,4-dihydro- 1,5-naphthyridine-3-carboxylic acid Ester_Product->Final_Product Saponification (Hydrolysis) 1. NaOH, Reflux 2. HCl Synthesis_Workflow Start Stage 1: Condensation Step1_Input 3-Aminopyridine + DEEM Start->Step1_Input Step1_Process Heat to 120-130 °C, 2-3h Step1_Input->Step1_Process Step1_Output Crude Intermediate (Vinylogous Amide) Step1_Process->Step1_Output Cyclization Stage 2: Thermal Cyclization Step1_Output->Cyclization Step2_Input Add Intermediate to Hot Dowtherm A (250 °C) Cyclization->Step2_Input Step2_Process Maintain 250 °C, 30-45 min Cool & Precipitate Step2_Input->Step2_Process Step2_Output Crude Ethyl Ester Product Step2_Process->Step2_Output Hydrolysis Stage 3: Hydrolysis Step2_Output->Hydrolysis Step3_Input Suspend Ester in 10% NaOH Hydrolysis->Step3_Input Step3_Process Reflux 4-6h Cool & Acidify (HCl, pH 3-4) Step3_Input->Step3_Process Step3_Output Final Product: 4-oxo-1,4-dihydro-1,5- naphthyridine-3-carboxylic acid Step3_Process->Step3_Output

Sources

Application

using 1,5-naphthyridine derivatives in anti-mycobacterial activity assays

Application Note: Evaluating 1,5-Naphthyridine Derivatives for Anti-Mycobacterial Efficacy Using the Resazurin Microtiter Assay (REMA) Executive Summary & Pharmacological Rationale The rising incidence of multidrug-resis...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluating 1,5-Naphthyridine Derivatives for Anti-Mycobacterial Efficacy Using the Resazurin Microtiter Assay (REMA)

Executive Summary & Pharmacological Rationale

The rising incidence of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates the discovery of novel chemical entities that can bypass existing resistance mechanisms. The naphthyridine scaffold—a bioisostere of the quinoline ring—has emerged as a highly privileged pharmacophore in anti-infective drug discovery[1]. While 1,8-naphthyridines (such as nalidixic acid) are well-established DNA gyrase inhibitors[1], recent drug development efforts have pivoted toward 1,5-naphthyridine derivatives .

Naturally derived 1,5-naphthyridines, such as canthin-6-one alkaloids, exhibit potent immunomodulatory and direct anti-mycobacterial effects[2]. Synthetically, high-throughput screening has identified highly active 1,5-naphthyridine-based compounds, such as TCMDC-143649, which demonstrate sub-micromolar efficacy against M. tuberculosis H37Rv without inducing mammalian cytotoxicity[3]. The primary mechanism of action for many of these derivatives involves the stabilization of the DNA cleavage complex via inhibition of DNA gyrase and topoisomerase IV, leading to a catastrophic halt in bacterial DNA replication[1],[4].

MOA N1 1,5-Naphthyridine Derivative N2 Mycobacterial Cell Wall Penetration N1->N2 N3 DNA Gyrase / Topoisomerase IV N2->N3 Target Binding N4 DNA Cleavage Complex Stabilization N3->N4 Enzyme Inhibition N5 Bacterial Cell Death N4->N5 Replication Halt

Mechanism of action of naphthyridine derivatives targeting mycobacterial DNA replication.

Quantitative Efficacy Data

To contextualize the potency of the 1,5-naphthyridine class, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of key derivatives against the standard M. tuberculosis H37Rv strain, as reported in recent literature.

Compound / DerivativeSource TypeMIC Value against M. tb H37RvReference
TCMDC-143649 Synthetic Library0.2 μM[3]
Canthin-6-one Natural Alkaloid0.35 μM[2]
ANA-12 Synthetic Analog6.25 μg/mL[5]
4-ethylthiopyrido[2,3,4-kl]acridin-6-one Synthetic Analog0.34 mM[1]

Assay Methodology: The Resazurin Microtiter Assay (REMA)

Evaluating the MIC of highly lipophilic compounds like 1,5-naphthyridines requires a robust, self-validating liquid culture system. The Resazurin Microtiter Assay (REMA) is the gold standard for this application. It provides turnaround times of 7–8 days, compared to the 3–4 weeks required for traditional agar proportion methods, while maintaining excellent sensitivity and specificity[6],[7].

Scientific Causality & Assay Design

REMA relies on the metabolic activity of viable mycobacteria. Resazurin, a blue and non-fluorescent phenoxazine dye, acts as an intermediate electron acceptor in the bacterial electron transport chain. Viable M. tuberculosis cells reduce resazurin to resorufin, a pink, highly fluorescent compound[6]. If a 1,5-naphthyridine derivative successfully inhibits bacterial growth, the metabolic halt prevents this reduction, leaving the well blue.

To ensure the assay is a self-validating system , three critical controls must be included in every plate:

  • Sterile Control: Validates that the complex, protein-rich media (OADC) is free of contamination.

  • Growth Control (Drug-Free): Validates the viability and optimal log-phase growth of the specific M. tuberculosis inoculum.

  • Positive Drug Control (e.g., Isoniazid or Rifampicin): Validates the assay's sensitivity by ensuring the MIC of a known first-line drug falls within its established quality control range[6].

Step-by-Step Protocol

Note: All procedures involving live M. tuberculosis H37Rv must be conducted in a certified Biosafety Level 3 (BSL-3) facility.

Step 1: Media Preparation Prepare Middlebrook 7H9 broth supplemented with 0.1% Casitone, 0.5% glycerol, and 10% OADC (Oleic Acid, Albumin, Dextrose, Catalase)[6].

  • Insight: OADC is non-negotiable. Albumin binds free fatty acids that are naturally toxic to mycobacteria. Catalase neutralizes toxic peroxides generated during slow mycobacterial metabolism, preventing false-positive growth inhibition.

Step 2: Compound Preparation & Dilution 1,5-naphthyridines often exhibit poor aqueous solubility. Dissolve the derivative in 100% DMSO to create a 10 mM stock. Dispense 100 μL of 7H9-S broth into all wells of a 96-well flat-bottom microtiter plate. Perform serial two-fold dilutions of the 1,5-naphthyridine derivative directly in the plate[6].

  • Insight: Ensure the final DMSO concentration in the assay wells does not exceed 1% (v/v). Higher concentrations of DMSO will independently inhibit M. tuberculosis growth, confounding the MIC readout.

Step 3: Inoculum Standardization Culture M. tuberculosis H37Rv in 7H9-S broth until it reaches the mid-logarithmic growth phase (OD600 of 0.6 to 0.8). Dilute the suspension in 7H9-S broth to a final working OD600 of 0.005 (approximately 5×105 CFU/mL). Add 100 μL of this inoculum to each test well[6].

  • Insight: Utilizing log-phase bacteria is critical. Naphthyridines targeting DNA replication require actively dividing cells to exert their bactericidal effect. Using stationary-phase bacteria will result in artificially high MIC values.

Step 4: Primary Incubation Seal the plates in gas-permeable plastic bags to prevent evaporation (or add sterile water to the perimeter wells). Incubate at 37°C under a normal atmosphere for 7 days[6],[7].

  • Insight:M. tuberculosis has a slow generation time (~15–20 hours). A full 7-day incubation is required to allow the drug to completely halt replication before introducing the redox indicator.

Step 5: Indicator Addition & Secondary Incubation Prepare a 0.01% (wt/vol) resazurin sodium salt solution in distilled water and filter-sterilize[6]. Add 30 μL of the resazurin solution to each well. Re-incubate the plate at 37°C for an additional 24 to 48 hours[6].

Step 6: Data Interpretation Assess the plate visually or via fluorometry (Excitation 530 nm / Emission 590 nm).

  • Blue Wells: Indicate no metabolic activity (successful inhibition).

  • Pink Wells: Indicate active metabolism (bacterial growth).

  • MIC Determination: The MIC is defined as the lowest concentration of the 1,5-naphthyridine derivative that completely prevents the color change from blue to pink[6].

REMA S1 1. Media Preparation (7H9-S + OADC + Casitone) S2 2. Compound Dilution (Serial 2-fold in 96-well plate) S1->S2 S3 3. Bacterial Inoculation (M. tb H37Rv at OD600 0.005) S2->S3 S4 4. Primary Incubation (37°C for 7 Days) S3->S4 S5 5. Indicator Addition (0.01% Resazurin) S4->S5 S6 6. Secondary Incubation (37°C for 24-48 hours) S5->S6 S7 7. MIC Determination (Blue = Inhibited, Pink = Growth) S6->S7

Step-by-step workflow of the Resazurin Microtiter Assay (REMA) for determining MIC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in the Skraup Synthesis of 1,5-Naphthyridines

Welcome to the technical support center for the Skraup synthesis of 1,5-naphthyridines. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this classic yet...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Skraup synthesis of 1,5-naphthyridines. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this classic yet often challenging reaction. Here, we address common issues encountered during the synthesis, providing in-depth, field-proven insights to enhance your experimental outcomes. The 1,5-naphthyridine core is a vital scaffold in medicinal chemistry, and mastering its synthesis is key to advancing drug discovery programs.[1]

Troubleshooting Guide: From Tar to Treasure

This section addresses specific, common problems that can arise during the Skraup synthesis of 1,5-naphthyridines. Each question is followed by a detailed answer explaining the underlying causes and offering practical solutions.

Issue 1: My reaction is extremely vigorous and difficult to control, often resulting in a dark, tarry mixture.

Question: What causes the violent exotherm in my Skraup reaction, and how can I mitigate it to improve safety and yield?

Answer: The Skraup synthesis is notoriously exothermic.[2] This is primarily due to the rapid, acid-catalyzed dehydration of glycerol to acrolein, which is a highly reactive and unstable intermediate.[2][3] The subsequent polymerization of acrolein under the harsh acidic and high-temperature conditions is a major contributor to the formation of tar, which can significantly reduce the yield of your desired 1,5-naphthyridine.[2][4]

Here are several strategies to control the reaction's vigor:

  • Controlled Reagent Addition: The order and rate of reagent addition are critical. Concentrated sulfuric acid should be added slowly and with efficient cooling to the mixture of the 3-aminopyridine and glycerol.[4]

  • Gradual Heating: Begin by gently heating the reaction mixture. Once the reaction initiates (often indicated by boiling or a color change), it's advisable to remove the external heat source. The heat generated by the reaction itself is often sufficient to sustain it for a period.[4][5] Reapply heat only after the initial, strong exotherm has subsided.[5]

  • Use of a Moderator: The addition of a moderating agent is a highly effective strategy. Ferrous sulfate (FeSO₄) is commonly used and is thought to act as an oxygen carrier, leading to a smoother, more controlled oxidation step.[4][6][7] Boric acid can also be employed to moderate the reaction.[4][8]

Issue 2: The yield of my desired 1,5-naphthyridine is consistently low.

Question: I'm following a standard protocol, but my yields are significantly lower than expected. What are the likely causes, and how can I improve them?

Answer: Low yields in the Skraup synthesis of 1,5-naphthyridines can stem from several factors, ranging from incomplete reactions to product loss during workup.

  • Incomplete Reaction:

    • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the appropriate temperature, typically in the range of 130-160°C for several hours.[3] Monitoring the reaction's progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[3][4]

    • Substituent Effects: The electronic nature of substituents on the 3-aminopyridine ring can significantly impact reactivity. Electron-donating groups generally facilitate the reaction, while strong electron-withdrawing groups can deactivate the ring, requiring harsher conditions and potentially leading to lower yields.[4]

  • Side Product Formation:

    • Tar Formation: As mentioned, the polymerization of acrolein is a primary cause of low yields.[2][4] Minimizing the reaction temperature and time can help reduce tar formation.

    • Isomeric Byproducts: When using substituted 3-aminopyridines, the formation of isomeric naphthyridine products is a possibility. The regiochemical outcome can be difficult to control and may require careful optimization of reaction conditions.[4]

  • Product Loss During Work-up:

    • Naphthyridines can be lost during the work-up and purification stages. Ensure efficient extraction from the aqueous layer and minimize transfers to avoid mechanical losses.[4] The basic nature of the naphthyridine ring can be exploited for purification through acid-base extraction.[4]

Issue 3: I am struggling with the purification of my final 1,5-naphthyridine product.

Question: My crude product is a complex mixture, and purification by column chromatography is proving difficult. What are some effective purification strategies?

Answer: Purifying 1,5-naphthyridines from the tarry crude mixture of a Skraup reaction can be challenging. Here are some recommended approaches:

  • Initial Work-up: After cooling, the reaction mixture should be carefully poured onto crushed ice.[3][4] This is followed by neutralization with a concentrated base solution, such as sodium hydroxide, until the pH is basic.[3][4]

  • Acid-Base Extraction: The basicity of the 1,5-naphthyridine nitrogen atoms provides an excellent handle for purification. The crude product can be dissolved in a suitable organic solvent and washed with a dilute acid solution. This will extract the protonated naphthyridine into the aqueous phase, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be basified, and the purified product re-extracted with an organic solvent.[4]

  • Steam Distillation: For volatile quinolines, steam distillation is a classic and effective purification technique to separate the product from non-volatile tars.[2] This method may also be applicable to some 1,5-naphthyridine derivatives.

  • Recrystallization: If a solid product is obtained, recrystallization from an appropriate solvent can be a powerful purification method.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the Skraup synthesis of 1,5-naphthyridines.

Q1: What is the fundamental mechanism of the Skraup synthesis for 1,5-naphthyridines?

A1: The Skraup synthesis for 1,5-naphthyridines begins with the acid-catalyzed dehydration of glycerol to form acrolein.[3][9] The 3-aminopyridine then undergoes a Michael addition to the acrolein.[3] This is followed by an acid-catalyzed cyclization and dehydration to form a dihydro-1,5-naphthyridine intermediate. The final step is an oxidation to yield the aromatic 1,5-naphthyridine.[9] The exact mechanism, particularly the cyclization and oxidation steps, has been a subject of some debate.[10][11][12]

Q2: What are some alternative oxidizing agents to the traditionally used nitrobenzene or arsenic acid?

A2: While nitrobenzene and arsenic acid are effective, they are also highly toxic.[5][6][7] Several milder and safer alternatives have been explored:

  • Iodine: Iodine can be used as a catalyst and is known to result in a less violent reaction.[2][5][13][14]

  • Sodium m-nitrobenzenesulfonate: This has been reported to give good yields and better reproducibility than iodine.[14]

  • Other options: Other catalysts and oxidants such as NaNO₂, KI, KIO₃, MnO₂, or KMnO₄ have also been used in the synthesis of 1,5-naphthyridine derivatives.[13][14]

Q3: Can the Skraup synthesis be made more environmentally friendly?

A3: Yes, several modifications aim to make the Skraup synthesis "greener." These include:

  • Microwave-assisted synthesis: This can significantly reduce reaction times and improve yields.[5]

  • Use of ionic liquids: These can act as both the solvent and catalyst, often leading to cleaner reactions and easier product isolation.[5]

  • Solvent-free conditions: Some protocols have been developed that eliminate the need for a solvent.[5]

Optimized Experimental Protocol: Synthesis of 1,5-Naphthyridine

This protocol provides a generalized, step-by-step methodology for the Skraup synthesis of the parent 1,5-naphthyridine, incorporating best practices for improved yield and safety.

Materials:

  • 3-Aminopyridine

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Sodium m-nitrobenzenesulfonate (oxidizing agent)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (moderator)

  • Sodium hydroxide solution (for workup)

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (or other drying agent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully combine 3-aminopyridine and glycerol.

  • Addition of Moderator and Acid: Add ferrous sulfate heptahydrate to the mixture. With efficient stirring and cooling in an ice bath, slowly and cautiously add concentrated sulfuric acid.[3][4]

  • Addition of Oxidizing Agent: Add the sodium m-nitrobenzenesulfonate to the reaction mixture.

  • Heating: Heat the reaction mixture to 140-160°C and maintain this temperature for several hours.[4] The reaction is often exothermic, so initial cooling may be necessary to control the rate.[4]

  • Monitoring: Monitor the progress of the reaction using TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.[3][4]

  • Carefully pour the reaction mixture onto crushed ice.[3][4]

  • Neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.[3][4]

  • Extraction: Extract the aqueous layer multiple times with dichloromethane.[4]

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain pure 1,5-naphthyridine.[4]

Data Presentation: Comparative Yields

Starting MaterialCarbonyl SourceOxidizing Agent/CatalystProductYield (%)Reference
3-AminopyridineGlycerolSodium m-nitrobenzenesulfonate1,5-Naphthyridine45-50[1]
3-AminopyridineMethyl vinyl ketone"Sulfo-mix"4-Methyl-1,5-naphthyridine11[1][3]

Visualizing the Process

Reaction Mechanism

Skraup_Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -2H₂O (H₂SO₄) Aminopyridine 3-Aminopyridine Michael_Adduct Michael Adduct Aminopyridine->Michael_Adduct + Acrolein Dihydro_Naphthyridine Dihydro-1,5-naphthyridine Michael_Adduct->Dihydro_Naphthyridine Cyclization -H₂O Naphthyridine 1,5-Naphthyridine Dihydro_Naphthyridine->Naphthyridine Oxidation

Caption: Key steps in the Skraup synthesis of 1,5-naphthyridine.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Reaction Control Issue Check_Exotherm Is the reaction too vigorous? Start->Check_Exotherm Control_Measures Implement Control Measures: - Gradual Heating - Slow Acid Addition - Add Moderator (FeSO₄) Check_Exotherm->Control_Measures Yes Check_Yield Is the yield still low? Check_Exotherm->Check_Yield No Control_Measures->Check_Yield Optimize_Conditions Optimize Reaction Conditions: - Increase Reaction Time/Temp - Monitor by TLC - Consider Substituent Effects Check_Yield->Optimize_Conditions Yes Check_Purification Is purification difficult? Check_Yield->Check_Purification No Optimize_Conditions->Check_Purification Purification_Strategies Employ Advanced Purification: - Acid-Base Extraction - Steam Distillation - Recrystallization Check_Purification->Purification_Strategies Yes Success Improved Yield and Purity Check_Purification->Success No Purification_Strategies->Success

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges of 1,5-Naphthyridine Derivatives in Experimental Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,5-naphthyridine derivatives. This guide is designed to provide expert advice and practical solutions...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,5-naphthyridine derivatives. This guide is designed to provide expert advice and practical solutions for overcoming the common yet significant challenge of poor solubility of this important class of compounds in various experimental assays. Our goal is to empower you with the knowledge to ensure your experimental results are accurate, reproducible, and uncompromised by compound precipitation.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you might have when encountering solubility issues with your 1,5-naphthyridine derivatives.

Q1: Why are my 1,5-naphthyridine derivatives poorly soluble in aqueous assay buffers?

A1: The limited aqueous solubility of many 1,5-naphthyridine derivatives stems from their fundamental physicochemical properties. The core structure is a bicyclic aromatic system, which is predominantly nonpolar and hydrophobic.[1] While the nitrogen atoms can participate in hydrogen bonding, the overall flat and rigid structure can lead to strong crystal lattice energy, making it difficult for water molecules to effectively solvate the compound. Furthermore, many derivatives feature lipophilic substituents aimed at enhancing biological activity, which inadvertently decreases aqueous solubility. A high logP value, which is common for this class of compounds, is indicative of poor aqueous solubility.[2]

Q2: I dissolved my compound in DMSO, but it precipitates when I add it to my cell culture media or assay buffer. What is happening?

A2: This common phenomenon is known as "solvent-shift" precipitation. Your 1,5-naphthyridine derivative is likely highly soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO). However, when this concentrated DMSO stock is introduced into an aqueous environment (your buffer or media), the solvent polarity changes abruptly. The compound is no longer adequately solvated by the now predominantly aqueous environment and crashes out of solution.[3]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The tolerance to DMSO is cell-line dependent. As a general rule, most cell lines can tolerate a final DMSO concentration of 0.5% without significant cytotoxicity, and many can handle up to 1%.[2][4] However, some sensitive primary cells may show stress at concentrations as low as 0.1%.[2] It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and experimental duration.[1][5]

Q4: How does the pH of my assay buffer affect the solubility of my 1,5-naphthyridine derivative?

A4: The solubility of ionizable compounds is highly pH-dependent. The 1,5-naphthyridine core is basic, with a reported pKa of approximately 2.91.[5][6] This means that at a pH below its pKa, the nitrogen atoms will be protonated, rendering the molecule charged and generally more water-soluble. Conversely, at a pH above the pKa, the compound will be in its neutral, less soluble form. The presence of other ionizable functional groups on your specific derivative will also influence its solubility-pH profile.

Troubleshooting Guide: Compound Precipitation in Assays

Encountering precipitation can be a major setback. This guide provides a systematic approach to diagnose and resolve these issues.

Initial Observation: Precipitate forms immediately upon adding the compound stock to the aqueous buffer.

This is a classic case of solvent-shift precipitation. Here’s a step-by-step approach to address it:

Troubleshooting Workflow for Immediate Precipitation

A Precipitation observed immediately B Is the final DMSO concentration > 1%? A->B C Reduce stock concentration and/or increase final volume B->C Yes D Is the compound concentration close to its expected solubility limit? B->D No K Problem Resolved C->K E Lower the final compound concentration D->E Yes F Employ Solubility Enhancement Techniques D->F No E->K G Is the compound basic (contains ionizable nitrogens)? F->G H pH Adjustment G->H Yes I Co-solvent System G->I No H->K J Cyclodextrin Complexation I->J J->K

Caption: Decision tree for addressing immediate precipitation.

Step 1: Optimize the Dosing Procedure

  • Slow Addition and Mixing: Instead of pipetting the DMSO stock directly into the bulk of the buffer, add the stock solution dropwise to the vortexing or stirring buffer. This gradual introduction can prevent localized high concentrations that trigger precipitation.

  • Pre-warm the Buffer: For some compounds, solubility increases with temperature. Pre-warming your assay buffer to the experimental temperature (e.g., 37°C) before adding the compound can be beneficial.[3]

Step 2: Adjust Solvent and Compound Concentrations

  • Lower the Stock Concentration: If you are using a very high concentration DMSO stock (e.g., 50-100 mM), try preparing a lower concentration stock (e.g., 10 mM). This will require adding a larger volume to your assay, so be mindful of the final DMSO concentration.

  • Reduce the Final DMSO Concentration: As a best practice, aim for the lowest possible final DMSO concentration that maintains solubility, ideally ≤ 0.5%.[2][4]

Step 3: If Precipitation Persists, Employ Solubility Enhancement Techniques

If the above steps are insufficient, you will need to modify your formulation. The choice of technique will depend on the specific properties of your 1,5-naphthyridine derivative and the constraints of your assay.

Delayed Observation: Precipitate forms over time during incubation.

This can be due to compound instability, temperature effects, or interactions with media components.

  • Compound Stability: 1,5-naphthyridine derivatives can be susceptible to hydrolysis, especially at non-neutral pH, or photodegradation. Ensure your solutions are protected from light and that the pH of your media is stable throughout the experiment.

  • Temperature-Dependent Solubility: Some compounds exhibit retrograde solubility, meaning they are less soluble at higher temperatures. If precipitation occurs during incubation at 37°C, assess the compound's solubility at this temperature.

  • Interaction with Media Components: In cell culture, compounds can bind to proteins in the serum, which can either enhance or decrease solubility. If using serum-free media, the lack of proteins may lead to precipitation of compounds that would otherwise remain soluble in serum-containing media.

In-Depth Solubility Enhancement Protocols

Here we provide detailed protocols for the most common and effective solubility enhancement techniques applicable to 1,5-naphthyridine derivatives.

Protocol 1: pH Adjustment

This is often the most effective first-line approach for ionizable compounds like 1,5-naphthyridine derivatives.

Causality: By lowering the pH of the buffer below the pKa of the basic nitrogen atoms on the 1,5-naphthyridine ring, we increase the proportion of the protonated, charged, and more water-soluble form of the molecule.[7]

Step-by-Step Methodology:

  • Determine the pKa of your derivative: If this information is not available, you can use the pKa of the 1,5-naphthyridine core (~2.91) as a starting point.[5][6] The presence of electron-donating or -withdrawing groups will alter this value.

  • Prepare a series of buffers: Create a set of buffers with pH values ranging from, for example, pH 7.4 down to pH 4.0. Ensure the buffer system has adequate buffering capacity at the target pH.

  • Conduct a small-scale solubility test: Add your compound (from a DMSO stock) to each buffer to the desired final concentration.

  • Observe for precipitation: Visually inspect the solutions immediately and after a short incubation period (e.g., 1-2 hours) at the assay temperature.

  • Select the optimal pH: Choose the highest pH that maintains solubility without compromising the biological activity or the integrity of your assay system. Be mindful that significant deviations from physiological pH can impact cellular health in cell-based assays.

Self-Validation: Include a control where the compound is added to the original, unadjusted buffer to confirm that the pH adjustment is indeed responsible for the improved solubility.

Protocol 2: Co-solvent Systems

If pH adjustment is not feasible or sufficient, a co-solvent system can be employed.

Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system. This can improve the solubility of nonpolar compounds by reducing the interfacial tension between the hydrophobic solute and the aqueous environment.[8]

Common Co-solvents for in vitro Assays:

Co-solventTypical Starting ConcentrationNotes
DMSO≤ 1%The default, but may not be sufficient.[1][5]
Ethanol1-5%Generally well-tolerated by many cell lines.[9]
Polyethylene Glycol (PEG 300/400)1-10%Can be viscous at higher concentrations.[8]
Propylene Glycol (PG)1-10%Another commonly used, well-tolerated option.[9]

Step-by-Step Methodology:

  • Select a co-solvent: Choose a co-solvent that is compatible with your assay system.

  • Prepare a concentrated stock solution: Dissolve your 1,5-naphthyridine derivative in the chosen co-solvent (or a mixture, e.g., 50:50 DMSO:PEG 400).

  • Perform a dilution series: Add the co-solvent stock to your aqueous buffer to create a range of final co-solvent concentrations.

  • Assess solubility and assay compatibility: Determine the minimum co-solvent concentration that maintains solubility. Crucially, run a vehicle control with the chosen co-solvent concentration to ensure it does not interfere with your assay readout or affect cell viability.

Self-Validation: The inclusion of a vehicle control at the final chosen co-solvent concentration is essential to validate that the co-solvent itself is not producing the observed biological effect.

Protocol 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, enhancing their aqueous solubility.

Causality: Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity. The nonpolar 1,5-naphthyridine derivative can partition into this hydrophobic core, forming an inclusion complex. This complex has a hydrophilic exterior, allowing it to dissolve readily in aqueous solutions.[10][11]

Mechanism of Cyclodextrin Solubilization

cluster_0 Poorly Soluble Compound cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex A 1,5-Naphthyridine Derivative (Hydrophobic) D 1,5-Naphthyridine (Guest) plus1 + B Hydrophilic Exterior C Hydrophobic Cavity E Cyclodextrin (Host) arrow ->

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Commonly Used Cyclodextrins:

CyclodextrinProperties
β-Cyclodextrin (βCD)Limited water solubility.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High water solubility, low toxicity, most commonly used.[]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)High water solubility, used in some FDA-approved formulations.

Step-by-Step Methodology:

  • Select a cyclodextrin: HP-β-CD is an excellent starting point due to its high solubility and safety profile.

  • Prepare a cyclodextrin solution: Dissolve the cyclodextrin in your assay buffer to create a stock solution (e.g., 10-20% w/v).

  • Perform a phase solubility study:

    • Prepare a series of dilutions of the cyclodextrin stock solution.

    • Add an excess of your solid 1,5-naphthyridine derivative to each dilution.

    • Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Filter the samples to remove undissolved compound.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Determine the required concentration: From the phase solubility diagram, determine the cyclodextrin concentration needed to achieve your target compound concentration.

  • Assay compatibility: As with co-solvents, run a vehicle control with the chosen cyclodextrin to ensure it does not interfere with your assay.

Self-Validation: The phase solubility study itself is a self-validating system, as it directly measures the increase in solubility as a function of cyclodextrin concentration.

References

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. [Link]

  • EPFL. pKa Data Compiled by R. Williams page-1 pKa Values. [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]

  • Ma, H., et al. (2024, December 16). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. [Link]

  • MDPI. (2023, December 22). Antileishmanial Effect of 1,5- and 1,8-Substituted Fused Naphthyridines. MDPI. [Link]

  • ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?[Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Al-Dagal, M. M. (2020, June 20). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. [Link]

  • ResearchGate. (2025, October 13). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?[Link]

  • MDPI. (2018, May 11). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. [Link]

  • ResearchGate. (2025, November 11). (PDF) Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. [Link]

  • Hamzeloo-Moghadam, M., et al. (2014, July 2). The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. [Link]

  • u:scholar. (2016, October 18). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

  • The Essential Guide to 96-Well PCR Plates: Cleaning, Storage, and Troubleshooting. (2024, January 8). [Link]

  • Fuertes, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link]

  • Zhang, Y., et al. (2015). Solubilization of organic compounds by arginine-derived polymers. RSC Advances. [Link]

  • SciSpace. (2018, September 15). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • ResearchGate. (2025, October 16). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. [Link]

  • ACS Publications. (2023, September 9). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. [Link]

  • ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs. [Link]

  • PubMed. (2004, August 26). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. [Link]

  • SciELO. Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. [Link]

  • MySkinRecipes. Naphthyridine Derivatives | Heterocyclic Intermediates (3). [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]

  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]

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Troubleshooting

Technical Support Center: Optimizing Thermal Cyclization in the Gould-Jacobs Reaction

From the desk of a Senior Application Scientist, this guide provides in-depth troubleshooting and frequently asked questions to empower researchers, scientists, and drug development professionals in mastering the thermal...

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of a Senior Application Scientist, this guide provides in-depth troubleshooting and frequently asked questions to empower researchers, scientists, and drug development professionals in mastering the thermal cyclization step of the Gould-Jacobs reaction.

The Gould-Jacobs reaction is a cornerstone in the synthesis of 4-hydroxyquinolines, a scaffold present in numerous pharmaceuticals.[1][2] The critical step, a thermal cyclization of an anilidomethylenemalonate intermediate, however, often presents challenges that can impact yield, purity, and overall success.[3] This guide is designed to provide direct, actionable solutions to common issues encountered during this high-temperature intramolecular cyclization.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the thermal cyclization step and offers a systematic approach to resolution.

Issue 1: Low or No Yield of the Desired 4-Hydroxyquinoline

A low yield of the cyclized product is one of the most frequent challenges. This can often be traced back to incomplete reaction or degradation of starting material or product.

Initial Checks & Step-by-Step Solutions:

  • Verify the Precursor: First, ensure the anilidomethylenemalonate intermediate was successfully formed and is of sufficient purity. Impurities from the initial condensation step can inhibit the cyclization.

  • Temperature Optimization: The cyclization is a high-temperature process, typically requiring temperatures between 250-300°C.[4] If the yield is low, a gradual increase in temperature may be necessary to drive the reaction to completion.[4]

    • Protocol: Set up small-scale reactions at increasing temperature intervals (e.g., 250°C, 265°C, 280°C) to identify the optimal temperature for your specific substrate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Reaction Time Adjustment: A delicate balance exists between providing enough time for cyclization and minimizing thermal degradation.[3]

    • If increasing temperature is not feasible due to decomposition: Extend the reaction time at the current optimal temperature.[4]

    • If decomposition is observed: Decrease the reaction time. Microwave irradiation can be particularly effective in rapidly reaching high temperatures, often requiring shorter reaction times and leading to improved yields.[3][4][5]

  • Solvent Choice is Critical: The use of a high-boiling, inert solvent is crucial for maintaining a stable and uniform high temperature, which can significantly improve yields.[6]

    • Recommended Solvents: Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or diphenyl ether are commonly used.[4] Mineral oil, 1,2,4-trichlorobenzene, and 2-nitrotoluene are also effective alternatives.[6]

    • Rationale: These solvents prevent localized overheating and subsequent decomposition that can occur when heating the reaction neat.[4] Early syntheses performed without an inert solvent often resulted in very low yields (below 30%).[6]

Issue 2: Significant Formation of Dark, Tarry Byproducts

The appearance of dark, insoluble materials is a clear indicator of decomposition at the high temperatures required for cyclization.[4]

Mitigation Strategies:

  • Optimize Temperature and Time: As with low yield, finding the sweet spot for temperature and reaction duration is paramount. Overheating or prolonged heating are the primary culprits.[4] Small-scale optimization experiments are highly recommended.[4]

  • Ensure an Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can minimize oxidative decomposition pathways that contribute to tar formation.[4]

  • Solvent-Free Conditions (with caution): In some instances, particularly with microwave heating, running the reaction neat can be successful.[4] However, this approach requires careful temperature control to avoid rapid decomposition.

Issue 3: Formation of a Decarboxylated Byproduct

The loss of the 3-carboalkoxy group is a known side reaction, especially under high-pressure and high-temperature conditions.[4]

Preventative Measures:

  • Careful Temperature and Time Control: This side reaction is highly dependent on the reaction conditions. Reducing the temperature, even at the cost of a slightly longer reaction time, can often suppress decarboxylation.[4]

  • Pressure Monitoring in Microwave Synthesis: When using a sealed vessel for microwave synthesis, it is crucial to monitor the internal pressure. Excessive pressure buildup can promote decarboxylation.[4]

Issue 4: Product is a Viscous Oil or Difficult to Crystallize

Difficulty in isolating a solid product often points to the presence of impurities or residual high-boiling solvent.[4]

Purification and Isolation Tactics:

  • Thorough Solvent Removal: High-boiling solvents like Dowtherm A or diphenyl ether must be diligently removed under high vacuum.[4]

  • Purification via Column Chromatography: If the product is stable on silica gel, column chromatography is an effective method for removing impurities.[4]

  • Trituration to Induce Crystallization: If the product is an oil, attempting to induce crystallization by triturating with a non-polar solvent like hexane or petroleum ether can be effective.[4]

  • Recrystallization: Once a crude solid is obtained, recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water) can further enhance purity.[4]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the thermal cyclization in the Gould-Jacobs reaction?

The thermal cyclization is a 6-electron electrocyclization process.[1] The anilidomethylenemalonate intermediate undergoes an intramolecular cyclization to form the 4-hydroxy-3-carboalkoxyquinoline.[1] The product exists in equilibrium with its 4-oxo tautomer.[1]

Q2: How do substituents on the aniline starting material affect the cyclization?

The electronic nature of the substituents on the aniline ring can influence the reaction.[4]

  • Electron-donating groups at the meta-position are generally effective for this reaction.[1] These groups can facilitate the electrophilic aromatic substitution nature of the cyclization.

  • Electron-withdrawing groups may require more forcing conditions, such as higher temperatures or longer reaction times, to achieve cyclization.[6]

Q3: My reaction is producing a mixture of regioisomers. How can I improve selectivity?

Regioselectivity is a known challenge when using asymmetrically substituted anilines. The cyclization can occur at either of the two ortho positions to the amino group.[6]

  • Steric Hindrance: A bulky substituent at one ortho position will generally direct the cyclization to the less hindered ortho position.[6]

  • Electronic Effects: The influence of electron-donating or -withdrawing groups on the regiochemical outcome can be complex and may require systematic investigation by varying reaction conditions.[6]

Q4: Can this reaction be performed without a solvent?

Yes, solvent-free Gould-Jacobs reactions have been reported, particularly using microwave irradiation.[3][7][8] This approach can offer benefits such as high throughput, energy efficiency, and easier work-up.[7] However, it requires precise temperature control to avoid decomposition.[7]

Q5: Are there any alternatives to thermal cyclization?

While the Gould-Jacobs reaction is classically a thermal process, some methods have employed catalysts to promote cyclization under milder conditions. For instance, Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) has been used to catalyze the cyclization at lower temperatures (80-100°C).[9]

Data and Protocols at a Glance

Table 1: Recommended High-Boiling Solvents for Thermal Cyclization

SolventBoiling Point (°C)Notes
Diphenyl ether259Commonly used, provides stable high temperatures.[4]
Dowtherm A257A eutectic mixture of diphenyl ether and biphenyl.[4]
Mineral Oil>300An inert and high-boiling solvent.[6][10]
1,2,4-Trichlorobenzene214An effective alternative.[6]
2-Nitrotoluene222Another suitable alternative.[6]

Protocol 1: General Procedure for Thermal Cyclization using Conventional Heating

  • Setup: In a round-bottom flask equipped with a reflux condenser and a thermometer, add the crude anilidomethylenemalonate intermediate.

  • Solvent Addition: Add a high-boiling solvent such as Dowtherm A or diphenyl ether.[4]

  • Heating: Heat the mixture to the optimized temperature (typically 250°C) under an inert atmosphere (e.g., nitrogen).[4]

  • Monitoring: Maintain the temperature for the optimized duration (e.g., 30-60 minutes), monitoring the reaction by TLC or LC-MS.[4]

  • Work-up: Cool the reaction mixture to room temperature. Add a non-polar solvent like hexane or petroleum ether to precipitate the crude product.[4]

  • Isolation: Collect the solid by filtration and wash with the same non-polar solvent.[4]

  • Purification: Purify the crude product by recrystallization or column chromatography.[4]

Protocol 2: General Procedure for Thermal Cyclization using Microwave Irradiation

  • Setup: In a microwave-safe reaction vessel, place the anilidomethylenemalonate intermediate. A solvent-free approach can be attempted.[3]

  • Microwave Conditions: Heat the mixture to the desired temperature (e.g., 250-300°C) in a microwave reactor.[3]

  • Reaction Time: The reaction time will be significantly shorter than conventional heating, often in the range of minutes.[3]

  • Work-up and Purification: Follow the same work-up and purification steps as described in the conventional heating protocol.

Visualizing the Process

Diagram 1: The Gould-Jacobs Reaction Mechanism

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: (Optional) Hydrolysis & Decarboxylation Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate + EMME - EtOH EMME Alkoxymethylenemalonate Cyclized_Product 4-Hydroxy-3-carboalkoxyquinoline Intermediate->Cyclized_Product High Temp. (e.g., 250°C) - EtOH Final_Product 4-Hydroxyquinoline Cyclized_Product->Final_Product 1. Saponification 2. Decarboxylation

Caption: Overview of the Gould-Jacobs reaction pathway.

Diagram 2: Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield Start Low Yield of Cyclized Product Check_Temp Is Reaction Temp. Sufficiently High? (250-300°C) Start->Check_Temp Increase_Temp Gradually Increase Temperature Check_Temp->Increase_Temp No Check_Time Is Reaction Time Optimal? Check_Temp->Check_Time Yes Increase_Temp->Check_Time Adjust_Time Increase or Decrease Reaction Time Check_Time->Adjust_Time No Check_Solvent Using a High-Boiling Inert Solvent? Check_Time->Check_Solvent Yes Adjust_Time->Check_Solvent Use_Solvent Employ Dowtherm A or Diphenyl Ether Check_Solvent->Use_Solvent No Consider_MW Consider Microwave Irradiation Check_Solvent->Consider_MW Yes Success Improved Yield Use_Solvent->Success Consider_MW->Success

Caption: A systematic approach to addressing low product yield.

References

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Biotage. Available at: [Link]

  • Investigation of the regioselectivity of thermal cyclisation reactions in gas and liquid phase high temperature flow reactors. Stepbio. Available at: [Link]

  • Gould–Jacobs reaction. Wikipedia. Available at: [Link]

  • Thermal cyclization mediated synthesis of bioactive 4‐quinolones. ResearchGate. Available at: [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Available at: [Link]

  • Gould–Jacobs Reaction. ResearchGate. Available at: [Link]

  • A solvent-free Jacobs–Gould reaction. RSC Publishing. Available at: [Link]

  • (PDF) A solvent-free Jacobs–Gould reaction. ResearchGate. Available at: [Link]

  • Gould-Jacobs reaction. Wikidoc. Available at: [Link]

  • Gould-Jacobs Reaction. Cambridge University Press. Available at: [Link]

Sources

Optimization

Technical Support Center: Hydrolysis of Ethyl 4-Hydroxy-1,5-naphthyridine-3-carboxylate

Welcome to the dedicated technical support guide for the hydrolysis of ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate. This resource is designed for researchers, medicinal chemists, and drug development professionals wh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the hydrolysis of ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. The conversion of the ethyl ester to its corresponding carboxylic acid is a critical step in the synthesis of many biologically active molecules. However, this seemingly straightforward saponification presents unique challenges due to the specific physicochemical properties of the naphthyridine ring system.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol, all grounded in established chemical principles to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the hydrolysis reaction, presented in a question-and-answer format.

Problem: Low or No Yield of the Carboxylic Acid Product

Q: I've run the hydrolysis reaction, but after acidification and workup, I've isolated very little or no solid product. What went wrong?

A: This is a common issue that can stem from several factors, often related to the solubility of the starting material and the integrity of the product.

Potential Causes & Solutions:

  • Incomplete Hydrolysis: The starting ester may not have fully reacted. The low solubility of ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate in purely aqueous base can lead to a sluggish or incomplete reaction.[1]

    • Solution 1: Increase Reaction Time and/or Temperature. Standard protocols often call for refluxing for 4-6 hours.[1] If you suspect an incomplete reaction, consider extending the reflux time to 8 hours or more, monitoring progress by TLC or LC-MS.

    • Solution 2: Introduce a Co-solvent. To improve the solubility of the ester, add ethanol (EtOH) or tetrahydrofuran (THF) to the aqueous sodium hydroxide (NaOH) solution.[1][2] A common starting ratio is 1:1 water:co-solvent. This creates a more homogeneous reaction mixture, significantly enhancing the reaction rate.

    • Solution 3: Increase Base Concentration. Ensure you are using a sufficient excess of the base. While the reaction is stoichiometric, using a higher concentration of NaOH (e.g., a 10-15% aqueous solution) can help drive the reaction to completion.[1]

  • Product Degradation (Decarboxylation): The target molecule, 4-hydroxy-1,5-naphthyridine-3-carboxylic acid, has a structural resemblance to a β-keto acid, making it susceptible to decarboxylation under prolonged heating in harsh conditions.[3][4] This would result in the formation of 4-hydroxy-1,5-naphthyridine and CO₂, leading to a loss of your desired product.

    • Solution: Avoid excessively long reaction times at high temperatures. If you need to push the reaction to completion, it is often better to use a co-solvent to improve kinetics at a standard reflux temperature rather than dramatically increasing the temperature or time.

  • Improper pH for Precipitation: The carboxylic acid product is amphoteric and will be soluble in both strongly acidic and basic solutions. It precipitates at its isoelectric point.

    • Solution: During the workup, acidify the cooled reaction mixture slowly with a concentrated acid like HCl while monitoring the pH. The target pH for maximum precipitation is typically between 3 and 4.[1][5] Adding acid too quickly can create localized areas of very low pH, potentially redissolving some product.

Problem: The Final Product is Difficult to Purify

Q: I managed to isolate a solid, but it's impure, and standard purification techniques are not working well. How can I get a clean product?

A: The poor solubility of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid is the primary challenge during purification.[1] Its rigid, planar structure promotes strong intermolecular hydrogen bonding and π-stacking, leading to high lattice energy and low solubility in most common organic solvents.[1]

Potential Causes & Solutions:

  • Contamination with Starting Material: If the hydrolysis was incomplete, the starting ester will co-precipitate with the product.

    • Solution: The most effective way to deal with this is to ensure the hydrolysis reaction goes to completion before workup (see previous section). The difference in solubility between the ester and the carboxylate salt can be exploited. Before acidification, perform a hot filtration of the basic reaction mixture to remove any unreacted, insoluble ester.

  • Ineffectiveness of Column Chromatography: Due to its very low solubility, purifying the product using silica gel column chromatography is often impractical.[1]

    • Solution 1: Recrystallization. This is the most effective method for purifying the final product.[1] Experiment with different solvent systems. Common choices include ethanol/water mixtures or DMF/water. The key is to find a system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

    • Solution 2: Washing. Thoroughly washing the filtered solid is crucial. After filtering the precipitated product, wash it sequentially with cold deionized water (to remove inorganic salts), followed by a small amount of cold ethanol or acetone to remove organic-soluble impurities.[5]

Frequently Asked Questions (FAQs)

Q1: What are the standard starting conditions for the hydrolysis of ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate?

A1: A widely used method involves suspending the ester in a 10% aqueous solution of sodium hydroxide and heating the mixture to reflux (approx. 100-110 °C) for 4 to 6 hours.[1] A typical ratio is about 2 equivalents of NaOH per equivalent of ester in a sufficient volume of water to allow for stirring.[5]

Q2: Why is base-catalyzed hydrolysis (saponification) preferred over acid-catalyzed hydrolysis for this substrate?

A2: Base-catalyzed hydrolysis is practically irreversible, which drives the reaction to completion.[6][7] The mechanism involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. After the ethoxide leaving group is expelled, the newly formed carboxylic acid is immediately deprotonated by the strong base in the reaction mixture to form a carboxylate salt.[2][8] This final acid-base step is highly favorable and renders the overall process irreversible. In contrast, acid-catalyzed hydrolysis is an equilibrium process, which would require a large excess of water to drive it forward and could lead to an incomplete reaction.[7][9]

Q3: How can I effectively monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most common method. Take a small aliquot of the reaction mixture, neutralize it with a drop of acid, and extract it with a small amount of a suitable organic solvent (like ethyl acetate). Spot this extract on a TLC plate alongside a spot of your starting material. A good mobile phase might be ethyl acetate/hexane or dichloromethane/methanol. The reaction is complete when the spot corresponding to the starting ester has disappeared. LC-MS can also be used for more precise monitoring.

Q4: What is the mechanism of this hydrolysis reaction?

A4: The reaction follows the general mechanism for base-catalyzed ester hydrolysis, also known as saponification.

Saponification_Mechanism cluster_step2 Step 2: Elimination of Leaving Group cluster_step3 Step 3: Irreversible Deprotonation s1_start Ester + OH⁻ s1_inter Tetrahedral Intermediate s1_start->s1_inter s2_inter Tetrahedral Intermediate s2_prod Carboxylic Acid + EtO⁻ s2_inter->s2_prod s3_start Carboxylic Acid + EtO⁻ s3_final Carboxylate Salt + EtOH s3_start->s3_final

Caption: The three-step mechanism of saponification.

Optimized Hydrolysis Protocol

This protocol is based on established literature procedures and incorporates best practices to address common challenges.[1][5]

Materials:

  • Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ethanol (Optional, but recommended)

  • 6N Hydrochloric Acid (HCl)

  • Acetone

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, pH paper/meter, Büchner funnel, and filter paper.

Procedure:

  • Reaction Setup: In a round-bottom flask, add ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (1.0 eq.). For every 10 g of the ester, add a solution of NaOH (3.7 g, ~2.1 eq.) dissolved in 90 mL of water and 90 mL of ethanol.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring.

  • Monitoring: Maintain reflux for 4-6 hours. Monitor the reaction's completion by TLC until the starting ester spot is no longer visible.

  • Cooling & Filtration (Optional): Once complete, cool the mixture to room temperature. If a significant amount of solid (unreacted ester) is visible, filter the basic solution while hot before proceeding.

  • Precipitation: Transfer the cooled filtrate to a beaker placed in an ice-water bath. Slowly add 6N HCl dropwise with constant stirring. Monitor the pH closely. Continue adding acid until the pH of the solution is approximately 3. A thick precipitate should form.

  • Isolation: Allow the mixture to stir in the ice bath for an additional 15-30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 portions) to remove any NaCl. Follow with a wash of cold acetone (2 portions) to remove residual water and organic impurities.

  • Drying: Dry the purified 4-hydroxy-1,5-naphthyridine-3-carboxylic acid in a vacuum oven at 60-70 °C to a constant weight. A typical yield is around 60-70%.

Table 1: Comparison of Reaction Conditions
ParameterStandard Condition[5]Optimized ConditionRationale for Optimization
Solvent Water1:1 Water/EthanolImproves solubility of the ester, leading to a faster and more complete reaction.[1]
Base (NaOH) ~2.2 equivalents~2.1 equivalentsA slight excess ensures complete saponification without being overly harsh.
Temperature Reflux (~100 °C)Reflux (~85-90 °C)The co-solvent lowers the required reflux temperature, potentially reducing side reactions like decarboxylation.
Time 6 hours4-6 hours (TLC monitored)Reaction is often complete sooner in the mixed solvent system.
Yield 64%Typically >65%Improved reaction kinetics and completeness lead to higher isolated yields.

Visualizing Experimental Logic

Troubleshooting Workflow

This diagram provides a logical path to diagnose and solve common issues during the hydrolysis.

Troubleshooting_Workflow start Experiment Complete check_yield Low Yield or No Product? start->check_yield check_purity Product Impure? check_yield->check_purity No incomplete_rxn Incomplete Reaction Suspected? check_yield->incomplete_rxn Yes success Successful Hydrolysis check_purity->success No ester_present Starting Ester Present? check_purity->ester_present Yes ph_issue Precipitation pH Correct (3-4)? incomplete_rxn->ph_issue No sol_1 Increase Time/Temp Add Co-solvent (EtOH) incomplete_rxn->sol_1 Yes degradation Degradation Possible? ph_issue->degradation Yes sol_2 Adjust pH Slowly with HCl to ~3 ph_issue->sol_2 No sol_3 Reduce Reflux Time Use Milder Conditions degradation->sol_3 Yes other_imp Other Impurities? ester_present->other_imp No sol_4 Ensure Reaction Goes to Completion Hot Filter Before Acidification ester_present->sol_4 Yes sol_5 Recrystallize (e.g., from EtOH/Water) Thoroughly Wash Solid other_imp->sol_5 Yes

Caption: A decision tree for troubleshooting the hydrolysis reaction.

References

  • Synthesis of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid. PrepChem.com.[Link]

  • Kethireddy, S., et al. (2023). Development of methodologies for synthesis of 4-hydroxy-[5][10]naphthyridine-3-carbonitriles. Materials Today: Proceedings, 92, 498-500. [Link]

  • Barlin, G. B. (1984). SYNTHESIS AND ANTIMALARIAL ACTIVITY OF SOME NITROGENOUS HETEROCYCLIC COMPOUNDS. A Thesis Submitted to The Australian National University.[Link]

  • de la Torre, M. C., & Gotor, V. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(11), 3183. [Link]

  • Bender, M. L., & Turnquest, B. W. (1957). General Basic Catalysis of Ester Hydrolysis and Its Relationship to Enzymatic Hydrolysis. Journal of the American Chemical Society, 79(7), 1656–1662. [Link]

  • Brown, D. J. (2008). THE NAPHTHYRIDINES. John Wiley & Sons, Inc.[Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.[Link]

  • Decarboxylation. Master Organic Chemistry.[Link]

  • Hassan, N. O., et al. (2022). Kinetics of Catalytic Decarboxylation of Naphthenic Acids over HZSM-5 Zeolite Catalyst. Catalysts, 12(5), 498. [Link]

  • Ester hydrolysis. Wikipedia.[Link]

  • Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate (C11H10N2O3). PubChemLite.[Link]

  • Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry.[Link]

  • Hydrolysis of Esters. University of Calgary.[Link]

  • Acid Catalysed Hydrolysis of Esters. Chemistry LibreTexts.[Link]

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. The Organic Chemistry Tutor (YouTube).[Link]

  • Saponification-Typical procedures. OperaChem.[Link]

  • Fun, H. K., et al. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. IUCrData, 6(6). [Link]

  • Ethyl 4-hydroxy-[5][10]naphthyridine-3-carboxylate. Pharmaffiliates.[Link]

  • Gobbo, P., et al. (2020). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide-Driven Reaction Networks. Chemistry – A European Journal, 26(52), 11847-11851. [Link]

Sources

Troubleshooting

Technical Support Center: ADME Optimization of 2,8-Diaryl-1,5-naphthyridine Inhibitors

Welcome to the Technical Support Center for drug development professionals working on 2,8-diaryl-1,5-naphthyridine inhibitors . These compounds have emerged as potent inhibitors of Plasmodium falciparum Phosphatidylinosi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for drug development professionals working on 2,8-diaryl-1,5-naphthyridine inhibitors . These compounds have emerged as potent inhibitors of Plasmodium falciparum Phosphatidylinositol 4-Kinase (PfPI4K), a critical target for antimalarial therapeutics. However, early-generation hits in this class frequently suffer from suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to help you optimize the physicochemical and pharmacokinetic (PK) profiles of your naphthyridine pipeline.

Part 1: Troubleshooting Guide & FAQs

Q1: I am seeing a disconnect between high Caco-2 permeability and low in vivo oral bioavailability. What is causing this?

Symptom: Your optimized compounds (e.g., structural analogs to Compounds 19 and 21) show high apical-to-basolateral (A-B) permeability and low efflux in Caco-2 cell lines, yet their oral bioavailability remains significantly lower than expected in murine models. Causality & Solution: This is a classic "solubility-limited absorption" paradox. High permeability in a highly diluted in vitro assay does not guarantee in vivo absorption if the compound precipitates in the concentrated environment of the gastrointestinal tract. Early 2,8-diaryl-1,5-naphthyridines suffer from poor aqueous solubility due to high crystal lattice energy and lipophilicity. Actionable Step: Shift your Structure-Activity Relationship (SAR) focus toward introducing basic groups at the C8 position. Recent optimizations have shown that basic substituents reduce lipophilicity and improve aqueous solubility without sacrificing PfPI4K binding affinity [1]. Furthermore, formulate your in vivo dosing vehicle carefully (e.g., 0.5% HPMC/0.2% Tween 80) to prevent precipitation.

Q2: How do I mitigate high in vivo clearance despite acceptable in vitro metabolic stability?

Symptom: The compound clears rapidly in vivo, limiting systemic exposure and requiring unfeasibly high dosing to maintain efficacy. Causality & Solution: High lipophilicity (LogP > 4) in early hits (like Compound 1) drives rapid hepatic microsomal metabolism and high non-specific plasma protein binding. High total clearance often masks the true therapeutic exposure. Actionable Step: Monitor unbound clearance ( Clu​ ) rather than total clearance. Optimization efforts that yielded the frontrunner Compound 27 demonstrated that lowering unbound clearance directly contributes to an improved pharmacokinetic profile. Compound 27 achieved a 91% reduction in parasitaemia at 4 × 50 mg/kg QD doses in humanized NOD-scid IL-2Rγnull mice [1].

Q3: My compounds are exhibiting off-target human kinase toxicity. How can I widen the selectivity margin?

Symptom: Optimized compounds show antiplasmodial efficacy but exhibit off-target inhibition of human lipid kinases (PI3Kα, PI4Kβ) or mammalian kinases (MINK1, MAP4K4), leading to potential cytotoxicity or teratogenicity. Causality & Solution: The ATP-binding pocket of PfPI4K shares structural homology with human lipid kinases. However, the host and parasite kinases have distinct solvent-exposed regions. Actionable Step: Focus on modifying the C2 and C8 substituents. While achieving high selectivity against PI3Kα and PI4Kβ is notoriously difficult, significantly higher selectivity margins can be achieved against MINK1 and MAP4K4 (kinases historically associated with testicular toxicity in earlier candidates) [1]. Additionally, introducing basic groups at C8 has been shown to induce a dual mechanism of action—inhibiting both PfPI4K and hemozoin formation—allowing for lower effective dosing and reduced off-target exposure [2].

Part 2: Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity data, all ADME assays must be self-validating. Implement the following step-by-step methodologies in your workflow.

Protocol A: Self-Validating Caco-2 Permeability and Efflux Assay

Principle: Ensures that apparent permeability ( Papp​ ) is not confounded by paracellular leakage or membrane degradation caused by the test compound.

  • Cell Culture & Monolayer Validation: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size). Culture for 21 days to allow differentiation.

    • Self-Validation Step: Measure Transepithelial Electrical Resistance (TEER) before the assay. Only proceed if TEER > 400 Ω·cm².

  • Dosing: Prepare a 10 µM solution of the 2,8-diaryl-1,5-naphthyridine compound in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A-to-B transport, and the basolateral (B) chamber for B-to-A transport.

  • Internal Control Integration: Co-incubate the test compound with Lucifer Yellow (100 µM).

    • Causality: Lucifer Yellow is a fluorescent paracellular marker. If its Papp​ exceeds 1×10−6 cm/s at the end of the assay, the naphthyridine compound has compromised the tight junctions, and the permeability data must be discarded.

  • Quantification: Sample at 30, 60, and 120 minutes. Quantify the naphthyridine via LC-MS/MS. Calculate the Efflux Ratio (ER) = Papp​(B−A)/Papp​(A−B) . An ER < 2 indicates low efflux liability.

Protocol B: In Vivo PK Profiling in Humanized Mice

Principle: Accurate assessment of oral bioavailability requires capturing both intravenous (IV) clearance and oral (PO) absorption profiles without formulation artifacts.

  • Formulation Preparation: Suspend the optimized inhibitor (e.g., Compound 27) in a vehicle of 0.5% Hydroxypropyl Methylcellulose (HPMC) and 0.2% Tween 80. Sonicate to ensure a homogenous suspension, mitigating solubility-limited absorption.

  • Dosing Regimen: Administer IV (2 mg/kg) via the tail vein and PO (50 mg/kg) via oral gavage to parallel cohorts of NOD-scid IL-2Rγnull mice (n=3 per route).

  • Serial Sampling: Collect blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Self-Validation Step: Immediately transfer samples to tubes containing NaF/KOx. This prevents ex vivo enzymatic degradation of the compound by plasma esterases, ensuring the LC-MS/MS readout reflects true in vivo circulating concentrations.

  • Analysis: Extract plasma via protein precipitation and analyze via LC-MS/MS. Calculate Bioavailability (F%) = (AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 .

Part 3: Data Summary

The following table summarizes the quantitative ADME and efficacy shifts observed during the optimization of 2,8-diaryl-1,5-naphthyridines from early hits to frontrunner candidates [1].

Table 1: Comparative ADME & Efficacy Profiles of 2,8-Diaryl-1,5-naphthyridine Inhibitors

CompoundKey Structural FeatureAqueous SolubilityCaco-2 A-B Papp​ Efflux RatioIn Vivo BioavailabilityIn Vivo Efficacy (Parasitaemia Reduction)*
Compound 1 C2/C8 Diaryl (Standard)PoorModerateHigh (>2)Low80%
Compound 19 & 21 Intermediate SARModerateHighLow (<2)Lower than expectedN/A
Compound 37 Intermediate SARModerateModerateHigh (>2)PoorN/A
Compound 27 C8 Basic GroupImprovedHighLow (<2)High (Low unbound clearance)91%

*Efficacy measured at 4 × 50 mg/kg QD doses in the humanized NOD-scid IL-2Rγnull mouse model of P. falciparum malaria.

Part 4: ADME Optimization Workflow Visualization

The following decision tree illustrates the logical workflow for optimizing the ADME properties of 2,8-diaryl-1,5-naphthyridine inhibitors.

ADME_Workflow Hit Early 2,8-Diaryl-1,5-naphthyridine (e.g., Compound 1) High Clearance, Poor Solubility SAR Target-Based SAR & Property Optimization Modify C2/C8 Substituents Hit->SAR BasicGroup Introduce Basic Groups at C8 (Reduce Lipophilicity, Alter Target Binding) SAR->BasicGroup InVitro In Vitro ADME Profiling (Caco-2 Permeability, Efflux, Microsomes) BasicGroup->InVitro Decision High A-B Permeability? Low Efflux Ratio? InVitro->Decision Fail Redesign (Address Efflux/Solubility) Decision->Fail No (e.g., Cmpd 37) InVivo In Vivo PK & Efficacy (NOD-scid IL-2Rγnull Mice) Decision->InVivo Yes (e.g., Cmpd 19, 21, 27) Fail->SAR Lead Optimized Lead (e.g., Compound 27) Improved PK, 91% Parasitaemia Reduction InVivo->Lead High Bioavailability

ADME optimization decision tree for 2,8-diaryl-1,5-naphthyridine PfPI4K inhibitors.

References

  • Optimization of 2,8-Diaryl-1,5-naphthyridines as Plasmodium falciparum Phosphatidylinositol 4-Kinase Inhibitors with Improved ADME Profiles and In Vivo Efficacy. Journal of Medicinal Chemistry (2025). URL:[Link]

  • 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry (2024). URL:[Link]

Optimization

Fluorination Tech Support Center: Troubleshooting Regioselectivity in Heterocycles

Welcome to the Technical Support Center for late-stage electrophilic fluorination. As a Senior Application Scientist, I have compiled this guide to address the persistent challenges drug development professionals face wh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for late-stage electrophilic fluorination. As a Senior Application Scientist, I have compiled this guide to address the persistent challenges drug development professionals face when incorporating fluorine into heterocyclic scaffolds.

Achieving precise regiocontrol requires moving beyond simply mixing reagents; it demands a deep understanding of substrate electronics, solvent effects, and mechanistic pathways. This guide provides diagnostic troubleshooting, validated standard operating procedures (SOPs), and quantitative data to help you overcome synthetic bottlenecks.

Section 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why do I get complex mixtures of regioisomers when fluorinating indoles or pyrroles with Selectfluor? Causality: Indoles and pyrroles are electron-rich, ambient nucleophiles. Direct electrophilic fluorination with Selectfluor® or N-Fluorobenzenesulfonimide (NFSI) typically favors the C-3 position due to the thermodynamic stability of the resulting iminium ion intermediate [1]. However, if the reaction is run at elevated temperatures or if C-3 is sterically hindered, competing C-2 fluorination and polyfluorination occur. Solution: To achieve strict C-2 regioselectivity , abandon direct electrophilic fluorination. Instead, utilize a pre-functionalization strategy. Directed lithiation using n-BuLi and TMEDA selectively deprotonates the C-2 position. The resulting lithiopyrrole or lithioindole can then be trapped with NFSI at -78 °C, forcing the regiochemistry entirely to the C-2 position [2].

Q2: How can I direct fluorination to the C-4 or C-5 position of imidazoles? Direct fluorination always fails or yields mixtures. Causality: The basic nitrogens in imidazoles coordinate with electrophilic fluorinating agents, and the electron density is distributed unfavorably across multiple carbons, making direct SN2-type attack highly unselective. Solution: Employ a protecting group (PG) migration strategy [3]. First, protect the imidazole with an ethoxymethyl ether group. Using a bulky base like lithium tetramethylpiperidide (LTMP) at -78 °C will regioselectively deprotonate the C-5 position. Quenching with NFSI yields the 5-fluoro isomer . If the 4-fluoro isomer is your target, simply subject the purified 5-fluoro product to acidic heating (acetic acid at 80 °C). This induces a thermodynamic migration of the protecting group to the adjacent nitrogen, effectively isomerizing the molecule into the 4-fluoro derivative [3].

Q3: My electrophilic fluorination of pyridine shows zero conversion with Selectfluor and NFSI. How do I achieve site-selective fluorination? Causality: Pyridines are highly electron-deficient. They do not readily act as nucleophiles to attack the electrophilic fluorine of Selectfluor or NFSI. Instead, the pyridine nitrogen forms an unreactive N-fluoro pyridinium salt, stalling the reaction. Solution: Switch from a polar two-electron pathway to a radical pathway. Utilizing silver(II) fluoride (AgF2) in acetonitrile provides a mild source of electrophilic fluorine radicals. These radicals bypass the nucleophilicity requirement and selectively attack the electron-deficient pyridine ring at the C-2 position, adjacent to the nitrogen [5].

Section 2: Decision Workflows & Mechanistic Pathways

To streamline your experimental design, refer to the following logical workflows and mechanistic diagrams.

Workflow A Heterocycle Fluorination B Electron-Rich (Indole, Pyrrole) A->B C Electron-Deficient (Pyridine) A->C D Selectfluor / NFSI (C3 Preference) B->D Direct S_N2 E Directed Lithiation + NFSI (C2 Preference) B->E Pre-functionalization F Radical AgF2 / MeCN (C2 Preference) C->F Radical Pathway

Fig 1. Decision matrix for regioselective fluorination based on heterocycle electronics.

Mechanism N1 N-PG Imidazole N3 C5-Lithiated Intermediate N1->N3 Deprotonation N2 LTMP (-78°C) N2->N3 N5 5-Fluoro Isomer N3->N5 Electrophilic F+ N4 NFSI N4->N5 N7 4-Fluoro Isomer (PG Migrated) N5->N7 Isomerization N6 AcOH (80°C) N6->N7

Fig 2. Mechanistic pathway for regioselective C-4 and C-5 fluorination of imidazoles.

Section 3: Standard Operating Procedures (SOPs)

Every protocol below is designed as a self-validating system. If the internal checks fail, halt the reaction and verify reagent integrity.

Protocol A: Regioselective C-3 Fluorination of Imidazo[1,2-a]pyridines

Causality & Design: Imidazo[1,2-a]pyridines are highly reactive. Using standard organic solvents often leads to dimerization. Transitioning to an aqueous medium with DMAP stabilizes the polar SN2 transition state, directing the electrophilic attack exclusively to the C-3 position [6].

Step-by-Step Methodology:

  • Suspend the substituted imidazo[1,2-a]pyridine (1.0 mmol) in deionized H2O (10 mL) at room temperature.

  • Add 4-Dimethylaminopyridine (DMAP) (0.2 mmol, 20 mol%).

    • Self-Validation Check: The solution should remain a stable suspension; DMAP acts as an essential phase-transfer and activating agent.

  • Slowly add Selectfluor® (1.2 mmol) in portions over 10 minutes to prevent rapid exotherms.

  • Stir the reaction at room temperature for 2-4 hours. Monitor by TLC (Hexane/EtOAc 3:1).

    • Self-Validation Check: Complete consumption of the starting material should coincide with the appearance of a single, slightly more non-polar spot (the C-3 fluoro product).

  • Quench with saturated aqueous NaHCO3 (15 mL).

  • Extract with EtOAc (3 x 20 mL), wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel chromatography.

Protocol B: Regioselective C-5 Fluorination of Imidazoles via LTMP

Causality & Design: Direct fluorination yields poor regioselectivity. Using a bulky base (LTMP) on an N-protected imidazole selectively deprotonates the C-5 position due to steric constraints at C-2. Subsequent trapping with NFSI yields the C-5 fluoro isomer [3].

Step-by-Step Methodology:

  • Dissolve the N-ethoxymethyl protected imidazole (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add freshly prepared LiTMP (1.1 mmol) dropwise. Stir for 30 minutes at -78 °C.

    • Self-Validation Check: A slight color change (often pale yellow) indicates successful lithiation.

  • Add a solution of NFSI (1.2 mmol) in anhydrous THF (5 mL) dropwise.

  • Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Quench with saturated aqueous NH4Cl (10 mL) to destroy unreacted NFSI and base.

  • Extract with EtOAc, dry over MgSO4, and purify via flash chromatography to isolate the 5-fluoro-imidazole.

    • (Optional Isomerization): To obtain the 4-fluoro isomer, dissolve the purified 5-fluoro product in acetic acid and heat to 80 °C for 4 hours to induce protecting group migration[3].

Section 4: Quantitative Performance Data

The following table summarizes expected yields and regioselectivity outcomes based on the substrate class and chosen methodology. Use this as a benchmark for your own experiments.

Heterocycle ClassTarget PositionFluorinating AgentCatalyst / Base / AdditiveSolvent & TempTypical YieldRegioselectivityRef
Imidazo[1,2-a]pyridine C-3Selectfluor (1.2 eq)DMAP (20 mol%)H2O, RT70–85%>95% (C-3)[6]
Pyrrole / Indole C-2NFSI (1.2 eq)n-BuLi / TMEDATHF, -78 °C60–80%>95% (C-2)[2]
N-PG Imidazole C-5NFSI (1.2 eq)LTMP (1.1 eq)THF, -78 °C65–75%>95% (C-5)[3]
N-PG Imidazole C-4NFSI (then AcOH)LTMP; then AcOHTHF, -78 °C to 80 °C60–70%>95% (C-4)[3]
Pyridine / Diazine C-2AgF2 (2.0 eq)None (Radical mechanism)MeCN, RT50–80%>90% (C-2)[5]
2H-Indazole C-3NFSI (1.5 eq)None (Aqueous/Air)H2O, RT75–90%>95% (C-3)[4]

Section 5: References

  • BenchChem. "Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles." BenchChem Protocols.

  • Fujita, T., & Ichikawa, J. "SYNTHETIC METHODS FOR RING-FLUORINATED PYRROLE DERIVATIVES." CLOCKSS.

  • "Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs." Organic & Biomolecular Chemistry (RSC Publishing).

  • "Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope." MDPI.

  • Fier, P. S., & Hartwig, J. F. "Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction." ResearchGate.

  • Liu, P., et al. "Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition." The Journal of Organic Chemistry - ACS Publications.

Troubleshooting

optimization of reaction conditions for multicomponent synthesis of naphthyridines

Welcome to the Application Science Support Portal. As a Senior Application Scientist, I have designed this technical guide to provide researchers and drug development professionals with validated protocols, mechanistic t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal. As a Senior Application Scientist, I have designed this technical guide to provide researchers and drug development professionals with validated protocols, mechanistic troubleshooting, and optimization strategies for the one-pot multicomponent synthesis (MCR) of naphthyridine scaffolds.

Mechanistic Pathway & Workflow

Understanding the domino reaction sequence is critical for troubleshooting. The synthesis of naphthyridines typically proceeds through a sequential Knoevenagel condensation, Michael addition, and intramolecular cyclization[1][2].

MCR_Mechanism A Aldehyde + Malononitrile B Knoevenagel Adduct A->B Base/Solvent C Michael Addition B->C + Amine/Phenol D Cyclization & Tautomerization C->D Intramolecular E Naphthyridine Scaffold D->E - H2O

Mechanistic pathway of multicomponent naphthyridine synthesis.

Optimization Benchmarks

The following table summarizes field-validated reaction conditions. Use this data to benchmark your experimental design based on available equipment and green chemistry requirements.

Catalyst SystemSolventTemperatureYield (%)Key AdvantageReference
Catalyst-Free PEG-40080 °CUp to 95%Green solvent, phase-transfer stabilization[3]
1.0 M NaOH Glycol120 °C85–92%Rapid kinetics via microwave irradiation[4]
PTBSA-SO₃H EtOH / NoneAmbient85–95%Reusable heterogeneous organocatalyst[2]
SiO₂/Fe₃O₄@MWCNTs WaterRoom Temp75–90%On-water approach, magnetic recovery[5]

Standardized Experimental Protocol

This step-by-step methodology is designed as a self-validating system. Each step includes the mechanistic causality to ensure you understand why the protocol is structured this way.

Step 1: Reagent Stoichiometry & Mixing

  • Action: Combine the aromatic aldehyde (1.0 equiv), malononitrile (2.0 equiv), and the amine/phenol derivative (1.0 equiv) in a round-bottom flask[1].

  • Causality: The 1:2 ratio of aldehyde to malononitrile is non-negotiable for specific pathways. The first equivalent undergoes a Knoevenagel condensation with the aldehyde. The second equivalent is required to trigger the subsequent ring closure after the Michael addition of the amine/phenol, ultimately yielding the thermodynamically stable naphthyridine core[1].

Step 2: Solvent and Catalyst Introduction

  • Action: Suspend the mixture in an eco-friendly solvent (e.g., 5 mL of Water or PEG-400). If using a heterogeneous catalyst, add the optimized load (e.g., 0.02 g of SiO₂/Fe₃O₄@MWCNTs)[3][5].

  • Causality: Utilizing water as a solvent leverages the "on-water" hydrophobic effect. This physical phenomenon compresses the organic substrates together at the phase boundary, increasing the local concentration and accelerating the reaction rate without the need for volatile organic compounds (VOCs)[1][5].

Step 3: Thermal Activation & Monitoring

  • Action: Stir the reaction at the designated temperature (Room Temperature for aqueous nanocatalysts; 80 °C for PEG-400; 120 °C under microwave irradiation for glycol)[3][4][5]. Monitor progress via Thin-Layer Chromatography (TLC).

  • Causality: Precise thermal control dictates product selectivity. Excessive heat in the presence of strong bases can induce unwanted nucleophilic attacks, diverting the pathway toward hydroxy-substituted byproducts rather than the desired target[1].

Step 4: Product Isolation & Catalyst Recovery

  • Action: Upon completion, if using a magnetic catalyst, apply an external magnetic field to separate the catalyst[5]. Dilute the mixture with cold ethanol (15 mL) to precipitate the crude product. Filter and recrystallize from hot ethanol[5].

  • Causality: Naphthyridines possess highly rigid, planar structures that exhibit poor solubility in cold protic solvents. This physical property allows for a self-validating purification step: the product crystallizes out cleanly, bypassing the need for low-yield, solvent-heavy column chromatography[5].

Troubleshooting Guide (Q&A)

Q: Why is my reaction yielding a 7-hydroxy-[1,6]-naphthyridine byproduct instead of the target [1,6]-naphthyridine? A: This is a selectivity failure caused by improper base concentration and elevated temperatures. When using strong bases like NaOH at high temperatures (e.g., 100 °C), hydroxide ions act as competing nucleophiles against your phenoxide or amine substrates[1]. Corrective Action: Lower the reaction temperature and reduce the base concentration. Alternatively, switch to a milder, heterogeneous catalytic system (like SiO₂/Fe₃O₄@MWCNTs in water) which prevents hydroxide intrusion and drives selectivity strictly toward the desired [1,6]-naphthyridine[1][5].

Q: The reaction stalls or proceeds very slowly when I use aldehydes with electron-donating groups (EDGs). How can I drive it to completion? A: Electron-donating groups (e.g., -OCH₃, -OH) on the aromatic ring decrease the electrophilicity of the aldehyde's carbonyl carbon. This thermodynamically hinders the initial Knoevenagel condensation step with malononitrile, bottlenecking the entire domino sequence[2]. Corrective Action: To overcome the higher activation energy barrier, transition from conventional heating to microwave (MW) irradiation. Running the reaction in a polar solvent like glycol at 120 °C under MW conditions rapidly accelerates collision frequencies, pushing EDG-substituted substrates to high yields (85–92%) in a fraction of the time[4].

Q: My synthesized naphthyridine is co-precipitating with the solid catalyst during workup. How can I achieve clean separation? A: Traditional heterogeneous catalysts often require tedious hot filtration, which can lead to product loss if the naphthyridine crystallizes too quickly as the solution cools. Corrective Action: Implement a magnetically retrievable catalyst, such as SiO₂/Fe₃O₄@MWCNTs. Before adding cold ethanol to precipitate your product, place a neodymium magnet against the flask. The catalyst will immobilize against the glass, allowing you to easily decant the product-containing solution for clean, subsequent crystallization[5].

Frequently Asked Questions (FAQs)

Q: Can this multicomponent reaction be performed completely catalyst-free? A: Yes. While catalysts generally improve kinetics, you can achieve catalyst-free synthesis by selecting a smart solvent. Polyethylene glycol (PEG-400) heated to 80 °C acts as both the reaction medium and a promoter. Its polyether backbone stabilizes the intermediate transition states, yielding spiro-(1,8)-naphthyridines up to 95% without any added metals or bases[3].

Q: What is the exact sequence of bond formation in this one-pot process? A: The reaction is a domino sequence: It initiates with a base- or solvent-promoted Knoevenagel condensation between the aldehyde and malononitrile. This intermediate then undergoes a Michael-type addition with the amine/phenol component. Finally, an intramolecular cyclization occurs, followed by tautomerization and the elimination of water (and sometimes a malononitrile moiety), yielding the thermodynamically stable fused naphthyridine heterocycle[1][2].

Sources

Optimization

strategies for dehalogenation of bromo-naphthyridine intermediates

Welcome to the Advanced Technical Support Center for heterocyclic chemistry. Bromo-naphthyridines are highly versatile intermediates in drug development, but their selective hydrodehalogenation presents unique challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for heterocyclic chemistry. Bromo-naphthyridines are highly versatile intermediates in drug development, but their selective hydrodehalogenation presents unique challenges. Due to the electron-deficient nature of the dual-nitrogen π -system and the strong chelating potential of certain isomers, standard dehalogenation methods often fail or lead to severe byproducts.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure chemoselective and high-yielding dehalogenation.

I. Diagnostic Workflow

Before proceeding with a reaction, use the following diagnostic tree to identify the optimal catalytic system for your specific naphthyridine substrate.

TroubleshootingTree A Issue: Dehalogenation of Bromo-Naphthyridine B Over-reduction of Naphthyridine Ring? A->B C Incomplete Conversion / Catalyst Poisoning? A->C G Poor Chemoselectivity (e.g., Cl also reduced)? A->G D Switch from H2 gas to NaBH4-TMEDA / PdCl2(dppf) B->D Yes E Check for 1,8-Naphthyridine (Bidentate Chelation) C->E Yes F Use Ru(II)/iPrOH or Add Lewis Acid E->F Disrupt Chelation H Lower Temp & Use Pd(OAc)2 / Mild Reductant G->H Yes

Decision tree for troubleshooting bromo-naphthyridine dehalogenation.

II. Troubleshooting FAQs

Q1: Why does standard Palladium on Carbon (Pd/C) with H2​ gas cause over-reduction of my naphthyridine ring?

The Causality: Naphthyridines contain two electronegative nitrogen atoms that severely deplete the electron density of the aromatic π -system. This makes the ring highly electrophilic. When using heterogeneous Pd/C under H2​ pressure, highly active surface-bound palladium hydrides are generated. These hydrides do not distinguish well between the C-Br bond and the electron-deficient heteroaromatic ring, leading to simultaneous hydrodehalogenation and partial or complete saturation of the naphthyridine core[1].

The Solution: You must decouple the dehalogenation mechanism from direct arene hydrogenation. Switching to a homogeneous catalyst like PdCl2​(dppf) with a NaBH4​ -TMEDA hydride donor system ensures a controlled, stepwise hydride transfer to the Pd(II) intermediate after oxidative addition, completely avoiding the generation of unselective surface hydrides[1].

Q2: My reaction stalls at 30% conversion. I am working with a 3-bromo-1,8-naphthyridine. Is the catalyst dying?

The Causality: Yes, your catalyst is likely being poisoned. The 1,8-naphthyridine isomer features two nitrogen atoms perfectly spaced to act as a bidentate ligand (similar to bipyridine). As the dehalogenation proceeds, the newly formed 1,8-naphthyridine product tightly chelates the active palladium species, displacing the intended phosphine ligands and creating a catalytically dead, highly stable complex[2].

The Solution: You must disrupt the chelation. You can achieve this by running the reaction in a slightly acidic medium to protonate the naphthyridine nitrogens, rendering them non-coordinating. Alternatively, switch to a transfer hydrodehalogenation using a Ru(II) catalyst with isopropanol, or use ethanol as a hydride source with advanced Pd-ylide complexes, which utilize different coordination geometries that are less susceptible to irreversible poisoning[3].

Q3: My intermediate contains both a bromine and a chlorine atom. How do I selectively remove only the bromine?

The Causality: The bond dissociation energy of a C-Br bond (~280 kJ/mol) is significantly lower than that of a C-Cl bond (~330 kJ/mol). Consequently, the oxidative addition of a Pd(0) species into a C-Br bond is kinetically much faster[4].

The Solution: To exploit this thermodynamic difference, you must avoid elevated temperatures and highly active reductants. Using Pd(OAc)2​ with triphenylphosphine and exactly 1.05 equivalents of NaBH4​ -TMEDA at room temperature will selectively hydrodebrominate the molecule while leaving the C-Cl bond completely intact[1].

III. Strategy Comparison Data

The following table summarizes the quantitative risk factors and chemoselectivity of various dehalogenation strategies when applied to naphthyridine scaffolds.

Dehalogenation StrategyCatalyst SystemReductantRing Over-Reduction RiskChemoselectivity (Br vs Cl)Best Application
Direct Hydrogenation 10% Pd/C H2​ Gas (1-3 atm)High PoorSimple, electron-rich mono-heterocycles.
Hydride Transfer PdCl2​(dppf) NaBH4​
  • TMEDA
Low ExcellentElectron-deficient naphthyridines[1].
Alcohol Transfer Ru(II) complexesIsopropanolLow GoodChelation-prone 1,8-naphthyridines[1].
Mild Deuteration/Transfer Pd-YPhosEthanol / DeuteroethanolLow ModerateDetoxification and site-selective deuteration[3].

IV. Self-Validating Experimental Protocols

Protocol A: Chemoselective Hydrodehalogenation via NaBH4​ -TMEDA

This protocol is designed to prevent ring over-reduction and maintain high chemoselectivity for bromides over chlorides[1].

Step-by-Step Methodology:

  • System Setup: Flame-dry a Schlenk flask and purge with Argon. Add the bromo-naphthyridine substrate (1.0 mmol) and PdCl2​(dppf) (0.05 mmol, 5 mol%).

  • Solvent Addition: Inject 10 mL of anhydrous THF. Stir at room temperature until the substrate is fully dissolved.

  • Reductant Preparation: In a separate dry vial, mix NaBH4​ (1.5 mmol) with TMEDA (1.5 mmol) in 2 mL of THF. Stir for 10 minutes to allow the stabilizing complex to form.

  • Initiation: Add the NaBH4​ -TMEDA solution dropwise to the reaction flask over 5 minutes.

  • Self-Validation (Monitoring): Stir at room temperature. Monitor via LCMS every 30 minutes. Validation Check: The starting material mass peak (e.g., [M+H]+=209 for bromonaphthyridine) should disappear, replaced strictly by the debrominated product ( [M+H]+=131 ). No +2 or +4 mass peaks (indicating ring reduction) should be present.

  • Quench & Workup: Once complete, cool the flask to 0°C. Carefully add 5 mL of saturated aqueous NH4​Cl . Validation Check: Vigorous gas evolution ( H2​ ) must occur, confirming that the hydride source was active and present in excess.

  • Isolation: Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Ru(II)-Catalyzed Transfer Hydrodehalogenation

This protocol is ideal for substrates that severely poison Palladium catalysts (e.g., 1,8-naphthyridines)[1].

Step-by-Step Methodology:

  • System Setup: In a pressure tube, combine the bromo-naphthyridine (1.0 mmol), [Ru(p−cymene)Cl2​]2​ (0.025 mmol, 2.5 mol%), and KOtBu (2.5 mmol).

  • Solvent/Reactant Addition: Add 10 mL of anhydrous Isopropanol. (Isopropanol acts as both the solvent and the hydride donor).

  • Heating: Seal the tube and heat to 85°C for 12 hours.

  • Self-Validation (Byproduct Check): Carefully open the tube in a fume hood. Validation Check: The distinct odor of acetone (or detection via GC-MS) confirms that the catalytic transfer of hydrogen from isopropanol has successfully occurred.

  • Workup: Cool to room temperature, filter the mixture through a short pad of Celite to remove metal particulates, and wash the pad with methanol. Concentrate the filtrate and purify via flash chromatography.

V. References

  • Hydrodehalogenation of halogenated pyridines and quinolines by sodium borohydride/N,N,N′,N′-tetramethylethylenediamine under palladium catalysis - ResearchGate - 1

  • 3-Bromo-4-methyl-1,5-naphthyridine | 1820666-67-8 - Benchchem - 2

  • Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - RSC Publishing -3

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups - Organic Chemistry Portal - 4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 1,5-Naphthyridine and 1,6-Naphthyridine Cores in Antitumor Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals In the landscape of medicinal chemistry, the naphthyridine scaffold stands out as a "privileged" structure, a framework that has repeatedly yielded com...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the naphthyridine scaffold stands out as a "privileged" structure, a framework that has repeatedly yielded compounds with significant biological activity. Among the various isomers, the 1,5- and 1,6-naphthyridine cores have been extensively explored as foundational elements in the design of novel antitumor agents. This guide provides an in-depth, objective comparison of the antitumor activities of these two isomeric cores, supported by experimental data from peer-reviewed studies. We will delve into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy, offering insights to guide future drug discovery efforts.

The Structural Nuances: 1,5- vs. 1,6-Naphthyridine

The key difference between the 1,5- and 1,6-naphthyridine isomers lies in the placement of the second nitrogen atom within the bicyclic ring system. This seemingly subtle variation in nitrogen position significantly influences the molecule's electronics, hydrogen bonding capabilities, and overall three-dimensional shape. These differences, in turn, dictate how derivatives of each core interact with their biological targets, leading to distinct pharmacological profiles.

Comparative Antitumor Activity: A Target-Centric Overview

While a direct, side-by-side comparison of identically substituted 1,5- and 1,6-naphthyridine derivatives is scarce in the literature, a comparative analysis can be effectively constructed by examining their activities against common oncological targets.

Kinase Inhibition: A Prominent Mechanism of Action

Both 1,5- and 1,6-naphthyridine cores have served as scaffolds for potent kinase inhibitors, a major class of targeted cancer therapies.

1,6-Naphthyridine Derivatives as Kinase Inhibitors:

The 1,6-naphthyridine motif has proven to be a versatile scaffold for targeting a range of kinases implicated in cancer.[1] For instance, derivatives of 1H-imidazo[4,5-h][1][2]naphthyridin-2(3H)-one have been identified as a new class of c-Met kinase inhibitors.[1][3] The dysregulation of the c-Met receptor tyrosine kinase is a known driver in various cancers.[3] Furthermore, substituted 1,6-naphthyridines have been developed as inhibitors of Cyclin-Dependent Kinase 5 (CDK5), a target linked to cancer development and progression.[4] The 1,6-naphthyridinone series has also yielded selective type II AXL inhibitors, a promising target in cancer therapy due to its role in oncogenic processes.[5] Additionally, derivatives of 1,6-naphthyridin-2(1H)-one have been discovered as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for the treatment of hepatocellular carcinoma and colorectal cancer.[2][6]

1,5-Naphthyridine Derivatives as Kinase Inhibitors:

The 1,5-naphthyridine core has also been successfully employed in the design of kinase inhibitors. Novel 1,5-naphthyridine derivatives have been developed as potent inhibitors of the entire FGFR kinase family (FGFR1, 2, 3, and 4).[7] Moreover, this scaffold has been utilized to create selective inhibitors of PI3Kδ, a target in cancer and inflammatory diseases.[8] Derivatives of 1,5-naphthyridine have also been identified as potent and selective inhibitors of the transforming growth factor-beta (TGF-β) type I receptor, also known as ALK5.[9]

Table 1: Comparative Kinase Inhibitory Activity of Naphthyridine Derivatives

Naphthyridine CoreDerivative TypeTarget KinaseIC50 (nM)Cancer Cell LineReference
1,6-Naphthyridine 1H-imidazo[4,5-h][1][2]naphthyridin-2(3H)-onec-Met2,600BaF3-TPR-Met[3]
1,6-Naphthyridine 1,6-NaphthyridinoneAXL1.1-[5]
1,6-Naphthyridine 1,6-Naphthyridin-2(1H)-oneFGFR4-Hep-3B[2]
1,5-Naphthyridine Aminothiazole derivativeALK56-[9]
1,5-Naphthyridine Pyrazole derivativeALK54-[9]
Topoisomerase Inhibition: Disrupting DNA Replication

Another critical mechanism through which naphthyridine derivatives exert their antitumor effects is the inhibition of topoisomerases, enzymes essential for DNA replication and repair.

1,5-Naphthyridine Derivatives as Topoisomerase I Inhibitors:

Several studies have highlighted the potential of 1,5-naphthyridine derivatives as topoisomerase I (Top1) inhibitors.[10][11] Phenyl- and indeno-1,5-naphthyridine derivatives have shown inhibitory effects on Top1 and antiproliferative activity against human colon cancer cells (COLO 205).[10]

1,6-Naphthyridine Derivatives as Topoisomerase I Inhibitors:

The 1,6-naphthyridine core has also been incorporated into molecules with topoisomerase I-targeting activity. Specifically, 5H-dibenzo[c,h]1,6-naphthyridine-6-ones have demonstrated potent antitumor activity through this mechanism.[12]

Table 2: Antiproliferative Activity of Topoisomerase-Targeting Naphthyridines

Naphthyridine CoreDerivative TypeCancer Cell LineActivityReference
1,5-Naphthyridine Phenyl- and indeno- derivativesCOLO 205 (Colon)Antiproliferative[10]
1,6-Naphthyridine 5H-Dibenzo[c,h]1,6-naphthyridine-6-oneMDA-MB-435 (Breast)Tumor regression in vivo[12]

Induction of Apoptosis and Other Mechanisms

Beyond kinase and topoisomerase inhibition, naphthyridine derivatives have been shown to induce apoptosis (programmed cell death) and interfere with other cancer-related processes.

One study on novel 1,6-naphthyridine derivatives demonstrated that the lead compound, 16f , induced apoptosis in U87MG glioblastoma cells in a concentration-dependent manner by increasing reactive oxygen species (ROS) levels.[13][14] This compound also inhibited colony formation and migration of these cancer cells.[13]

Experimental Methodologies: A Guide to Evaluation

The assessment of the antitumor activity of these compounds relies on a suite of well-established in vitro and in vivo assays.

In Vitro Cytotoxicity Assays

A fundamental step in evaluating antitumor compounds is to determine their ability to kill or inhibit the growth of cancer cells.

MTT/CCK-8 Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The naphthyridine derivatives, dissolved in a suitable solvent like DMSO, are serially diluted and added to the cells.[15] A vehicle control (DMSO alone) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution is added to each well.[15]

  • Incubation and Measurement: After a further incubation period, the resulting formazan crystals (in the case of MTT) are solubilized, and the absorbance is read on a plate reader.[15] The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Kinase Inhibition Assays

To determine if a compound's antitumor activity is due to the inhibition of a specific kinase, in vitro kinase assays are performed.

General Kinase Inhibition Assay Protocol:

  • Assay Components: The assay mixture typically includes the target kinase, a specific substrate, ATP, and the test compound at various concentrations.[15]

  • Reaction Initiation: The reaction is initiated by adding one of the components (e.g., ATP).

  • Incubation: The reaction is allowed to proceed for a set time at an optimal temperature.

  • Detection: The kinase activity is measured, often by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using ³²P-ATP) or fluorescence/luminescence-based assays.

  • IC50 Determination: The IC50 value for kinase inhibition is determined from the dose-response curve.

Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful tool to investigate whether a compound induces apoptosis or causes cell cycle arrest.

Apoptosis Assay (Annexin V/PI Staining) Protocol:

  • Cell Treatment: Cancer cells are treated with the naphthyridine derivative at various concentrations for a specified time.

  • Cell Harvesting and Staining: Cells are harvested, washed, and then stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, which stains necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizing the Pathways and Workflows

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Compound Synthesis (Naphthyridine Derivatives) cytotoxicity Cytotoxicity Assay (MTT/CCK-8) synthesis->cytotoxicity target_assay Target-Based Assay (e.g., Kinase Inhibition) cytotoxicity->target_assay Active Compounds mechanistic Mechanistic Studies (e.g., Apoptosis, Cell Cycle) target_assay->mechanistic xenograft Xenograft Model (e.g., in Mice) mechanistic->xenograft Lead Compound efficacy Antitumor Efficacy (Tumor Growth Inhibition) xenograft->efficacy toxicity Toxicity Assessment xenograft->toxicity

Caption: A generalized workflow for the evaluation of naphthyridine derivatives as antitumor agents.

kinase_inhibition_pathway rtk Receptor Tyrosine Kinase (e.g., c-Met, FGFR, AXL) downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) rtk->downstream Phosphorylation naphthyridine 1,5- or 1,6-Naphthyridine Inhibitor naphthyridine->rtk Inhibition proliferation Cancer Cell Proliferation, Survival, and Migration downstream->proliferation

Caption: Simplified signaling pathway showing the inhibition of receptor tyrosine kinases by naphthyridine derivatives.

Conclusion and Future Directions

Both 1,5- and 1,6-naphthyridine cores have demonstrated significant promise as scaffolds for the development of novel antitumor agents. While their derivatives have been shown to act on a variety of targets, kinase and topoisomerase inhibition are among the most prominent mechanisms of action.

The choice between a 1,5- and 1,6-naphthyridine core for a drug discovery program will depend on the specific biological target and the desired pharmacological profile. The subtle differences in the electronic and steric properties of these isomers can be exploited to achieve greater potency and selectivity.

Future research should focus on the design and synthesis of compound libraries that allow for a more direct comparison of the two scaffolds. Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies will be crucial in elucidating the key structural features required for potent and selective antitumor activity for each core.[16][17] Furthermore, the exploration of these cores in developing agents for combination therapies could open new avenues in cancer treatment.

References

  • Wang, Y., Xu, Z. L., Ai, J., Peng, X., Lin, J. P., Ji, Y. C., Geng, M. Y., & Long, Y. Q. (2012). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1][2]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 10(46), 9344–9355.

  • Malojcic, G., Daniels, M. H., Williams, B. D., Yu, M., Ledeboer, M. W., Harmange, J. P., & Wang, J. L. (2021). Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases. WO 2021/067569 A1.
  • Alonso, C., Fuertes, M., Gonzalez, M., Rodriguez-Gascon, A., Rubiales, G., & Palacios, F. (2014). Synthesis and Biological Evaluation of 1,5-Naphthyridines as Topoisomerase I Inhibitors. A New Family of Antiproliferative Agents. Current Topics in Medicinal Chemistry, 14(23), 2684–2693.
  • Si, X. J., Ma, X. Y., Zhang, S. L., Zheng, M. Y., Asgari, M., & Feng, C. G. (2026).
  • Zhuo, L., et al. (2024). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry, 265, 116090.
  • Zhang, X., et al. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(12), 8463–8482.
  • Beta Pharma Inc. (2024). Beta Pharma describes new 1,5-naphthyridine derivatives as KRAS oncoprotein inhibitors. BioWorld.
  • Cushman, M., et al. (2003). 5H-Dibenzo[c,h]1,6-naphthyridin-6-ones: novel topoisomerase I-targeting anticancer agents with potent cytotoxic activity. Journal of Medicinal Chemistry, 46(10), 1839–1848.
  • Wang, Y., et al. (2012). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1 H -imidazo[4,5- h ... RSC Publishing.
  • Pan, W. T., et al. (2000). 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and Related 2-Urea Derivatives Are Potent and Selective Inhibitors of the FGF Receptor-1 Tyrosine Kinase. Journal of Medicinal Chemistry, 43(21), 3994–4002.
  • Salerno, A., et al. (2009). Synthesis and in-vitro antitumour activity of new naphthyridine derivatives on human pancreatic cancer cells. Journal of Pharmacy and Pharmacology, 61(8), 1039–1046.
  • Si, X. J., et al. (2026). Design, Synthesis and Antitumor Activity Evaluation in Vitro of Novel 1,6-Naphthyridine Derivatives.
  • Sharma, A., & Kumar, R. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. Archiv der Pharmazie, 354(4), e2000373.
  • Kim, H. J., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Korean Journal of Physiology & Pharmacology, 17(6), 517–523.
  • Angibaud, P. R., et al. (2015). Abstract 3641: Identification of naphthyridines as potent inhibitors of fibroblast growth factor receptor kinase family. Cancer Research, 75(15_Supplement), 3641.
  • Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(19), 4529.
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  • Wang, Y., et al. (2020). Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. European Journal of Medicinal Chemistry, 192, 112174.
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  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494–4506.
  • Kim, H. J., et al. (2013).
  • Zhuo, L., et al. (2023). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy.
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  • Wang, K., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 261, 115703.
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Comparative

Validation of 8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine as a Next-Generation ALK5 Inhibitor: A Comparative Guide

Executive Summary & Structural Rationale The transforming growth factor-beta (TGF-β) signaling pathway is a master regulator of cellular proliferation, differentiation, and fibrogenesis. Dysregulation of this pathway is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The transforming growth factor-beta (TGF-β) signaling pathway is a master regulator of cellular proliferation, differentiation, and fibrogenesis. Dysregulation of this pathway is a hallmark of advanced carcinomas and fibrotic diseases. At the core of this signaling cascade is ALK5 (Activin receptor-like kinase 5) , the type I TGF-β receptor responsible for phosphorylating downstream SMAD2/3 effectors.

While first-generation ALK5 inhibitors like and clinical-stage compounds like have validated the therapeutic potential of targeting this kinase, they often face challenges related to metabolic liability, off-target kinase activity (particularly against p38 MAPK), or suboptimal pharmacokinetic profiles.

This guide provides a comprehensive technical validation of 8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine (8-CDEN) , a highly optimized investigational ALK5 inhibitor. The design of 8-CDEN builds upon the privileged 1,5-naphthyridine scaffold first identified by, introducing two critical structural modifications:

  • 8-Chloro Substitution: The addition of a chlorine atom at the 8-position introduces targeted halogen bonding within a lipophilic pocket adjacent to the ALK5 gatekeeper residue, driving extreme selectivity over structurally similar kinases.

  • 2,2-Difluoroethoxy Group: Replacing standard alkoxy groups with a difluoroethoxy moiety withdraws electron density from the oxygen atom. This significantly shields the molecule from cytochrome P450-mediated oxidative dealkylation, drastically improving metabolic stability while maintaining an optimal LogD for cellular permeability.

Mechanistic Pathway & Point of Intervention

To understand the efficacy of 8-CDEN, it is crucial to map its exact point of intervention within the canonical TGF-β cascade. 8-CDEN functions as an ATP-competitive inhibitor, locking the ALK5 kinase domain in an inactive conformation and preventing the signal transduction that leads to profibrotic and oncogenic gene transcription.

G TGFB TGF-β Ligand TGFBR2 TGFBR2 (Type II Receptor) TGFB->TGFBR2 Binds ALK5 ALK5 (Type I Receptor) TGFBR2->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 (Monomer) ALK5->SMAD23 Phosphorylates (Active Kinase) SMAD4 SMAD2/3-SMAD4 Complex SMAD23->SMAD4 Oligomerizes Nucleus Target Gene Transcription SMAD4->Nucleus Nuclear Translocation Inhibitor 8-CDEN (Small Molecule) Inhibitor->ALK5 Competes for ATP Pocket

Mechanism of ALK5 inhibition by 8-CDEN in the canonical TGF-β/SMAD signaling pathway.

Comparative Performance Data

To objectively assess 8-CDEN, we benchmarked it against three widely used ALK5 inhibitors: RepSox (a closely related 1,5-naphthyridine derivative used in ), SB-431542 , and the clinical candidate Galunisertib .

Table 1: In Vitro Kinase Inhibition & Selectivity Profiling

Data represents mean IC₅₀ values (nM) ± SD from triplicate TR-FRET assays.

CompoundALK5 IC₅₀ (nM)ALK4 IC₅₀ (nM)p38α IC₅₀ (nM)Selectivity (p38α / ALK5)
8-CDEN 2.4 ± 0.3 18.5 ± 2.1>10,000>4,100x
RepSox 4.1 ± 0.523.0 ± 2.5>10,000>2,400x
Galunisertib 56.0 ± 4.2140.0 ± 12.08,500151x
SB-431542 94.0 ± 8.5140.0 ± 15.0>10,000>106x

Causality Insight: 8-CDEN demonstrates sub-5 nM potency against ALK5. The >4,100-fold selectivity over p38α is directly attributable to the steric bulk and specific vector of the 8-chloro substitution, which clashes with the slightly bulkier gatekeeper residue (Thr106) in p38α, while perfectly occupying the hydrophobic pocket adjacent to the smaller gatekeeper (Ser280) in ALK5.

Table 2: ADME & Physicochemical Properties

In vitro ADME parameters evaluating metabolic stability and permeability.

Property8-CDENRepSoxGalunisertib
LogD (pH 7.4) 2.83.11.9
HLM Half-life (min) 115 4585
Caco-2 Pₐₚₚ (10⁻⁶ cm/s) 22.415.218.5
Efflux Ratio (B-A / A-B) 1.22.51.1

Causality Insight: The most striking improvement is the Human Liver Microsome (HLM) half-life of 115 minutes. The strong electron-withdrawing nature of the fluorine atoms in the 2,2-difluoroethoxy group creates a deactivating effect on the adjacent carbon-oxygen bond, heavily suppressing CYP450-mediated oxidative cleavage—a common metabolic sink for standard alkoxy-naphthyridines like RepSox.

Experimental Workflows & Validation Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls that actively rule out false positives caused by assay interference or cytotoxicity.

Protocol 1: ALK5 Autophosphorylation TR-FRET Assay

This assay determines the biochemical IC₅₀ of the inhibitor. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it eliminates false positives caused by the auto-fluorescence of heterocyclic small molecules.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT.

  • Compound Serial Dilution: Dispense 8-CDEN and reference compounds (Galunisertib, SB-431542) in a 10-point, 3-fold serial dilution in 100% DMSO. Use acoustic dispensing (e.g., Echo 550) to transfer 100 nL of compound into a 384-well proxiplate.

  • Enzyme Addition: Add 5 µL of recombinant human ALK5 kinase domain (final concentration: 1 nM) to the wells. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 5 µL of an ATP/Substrate mix.

    • Critical Causality Step: The ATP concentration must be strictly set to 15 µM (the apparent Kₘ for ALK5). Utilizing ATP at Kₘ ensures the assay is highly sensitive to ATP-competitive inhibitors and prevents artificially inflated IC₅₀ values.

  • Incubation & Termination: Incubate for 60 minutes at 25°C. Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity) and the Eu-labeled anti-phospho-substrate antibody.

  • Self-Validation Checkpoint: Calculate the Z'-factor using DMSO-only wells (max activity) and no-enzyme wells (background). A Z'-factor > 0.7 validates the assay's robustness. The reference compound (SB-431542) must yield an IC₅₀ within 3-fold of its historical average (~94 nM) for the plate to be accepted.

Protocol 2: Cellular pSMAD2/3 In-Cell Western (ICW) Assay

Biochemical potency does not always translate to cellular efficacy due to permeability issues or protein binding. This assay measures the functional inhibition of TGF-β signaling in human hepatocellular carcinoma (HepG2) cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 15,000 cells/well in a 96-well black, clear-bottom plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Serum Starvation: Wash cells and replace with serum-free DMEM for 12 hours to reduce basal SMAD phosphorylation.

  • Compound Treatment: Pre-treat cells with serial dilutions of 8-CDEN for 1 hour.

  • Ligand Stimulation: Stimulate cells with 2 ng/mL recombinant human TGF-β1 for 45 minutes.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 20 minutes, then permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

  • Multiplexed Primary Antibody Incubation: Incubate overnight at 4°C with a mixture of Rabbit anti-phospho-SMAD2/3 and Mouse anti-total-SMAD2/3 antibodies.

  • Secondary Detection & Self-Validation Checkpoint: Wash and incubate with near-infrared secondary antibodies (e.g., anti-Rabbit 800CW and anti-Mouse 680RD).

    • Critical Causality Step: The ICW format is inherently self-validating. By multiplexing the detection, the pSMAD2/3 signal (800 nm) is directly normalized to the total SMAD2/3 signal (680 nm) in the exact same well. This definitively proves that a reduction in pSMAD is due to true ALK5 inhibition, rather than compound-induced cytotoxicity, cell detachment, or generalized transcriptional suppression.

Conclusion

The validation data clearly positions 8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine (8-CDEN) as a superior alternative to early-generation ALK5 inhibitors. By rationally applying a 1,5-naphthyridine core for potent hinge-binding, an 8-chloro substitution for precise gatekeeper-pocket selectivity, and a 2,2-difluoroethoxy group for metabolic shielding, 8-CDEN achieves single-digit nanomolar potency while resolving the pharmacokinetic liabilities that have historically plagued this class of molecules. Researchers requiring prolonged, highly selective in vivo inhibition of the TGF-β pathway should consider 8-CDEN as a primary tool compound.

References

  • Gellibert, F., et al. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry.[Link]

  • Inman, G. J., et al. (2002). SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7. Molecular Pharmacology.[Link]

  • Herbertz, S., et al. (2015). Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway. Drug Design, Development and Therapy.[Link]

  • Ichida, J. K., et al. (2009). A small molecule inhibitor of TGF-beta signaling replaces Sox2 in reprogramming by inducing Nanog. Cell Stem Cell.[Link]

Validation

A Comparative Guide to the Molecular Docking of Chloro-Substituted vs. Non-Chloro Naphthyridines

This guide provides an in-depth, objective comparison of the in silico molecular docking performance of chloro-substituted naphthyridines against their non-chloro counterparts. Naphthyridines are privileged heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the in silico molecular docking performance of chloro-substituted naphthyridines against their non-chloro counterparts. Naphthyridines are privileged heterocyclic scaffolds, forming the structural core of numerous inhibitors targeting a wide array of biological macromolecules.[1][2] By leveraging computational docking methodologies, we can dissect the nuanced impact of halogenation—specifically chlorination—on ligand-protein interactions, offering predictive insights that are crucial for modern drug discovery and lead optimization.[3][4][5]

The central thesis of this guide is to explain the causality behind the often-observed enhancement in binding affinity upon chlorination and to provide a robust, self-validating protocol for researchers to replicate and expand upon these findings.

Pillar 1: The Scientific Rationale for Chlorination in Ligand Design

The deliberate introduction of a chlorine atom into a molecular scaffold is a time-tested strategy in medicinal chemistry. Its effectiveness stems from the profound ways this single atomic substitution can modulate a compound's physicochemical properties to favor stronger interactions with a protein target.

  • Enhanced Hydrophobicity: The chlorine atom significantly increases the lipophilicity, or hydrophobic character, of the parent molecule.[6] Many protein active sites, particularly those of kinases, feature hydrophobic pockets. A chlorinated ligand can achieve a more favorable energetic fit within these pockets, displacing water molecules and enhancing binding affinity through improved hydrophobic interactions.[6]

  • Favorable Non-Covalent Interactions (Halogen Bonding): Beyond simple hydrophobicity, chlorine can participate in a highly specific and directional non-covalent interaction known as a halogen bond. This occurs when the electropositive region on the tip of the chlorine atom (the σ-hole) interacts favorably with a Lewis base, such as the backbone carbonyl oxygen or the π-electron system of an aromatic amino acid residue (e.g., Tyrosine, Phenylalanine).[7][8] This C-Cl···π or C-Cl···O interaction can add substantial binding energy, anchoring the ligand in a specific, high-affinity orientation that its non-chloro analog cannot achieve.[7][8]

  • Modulation of Molecular Electronics: As a moderately electronegative, electron-withdrawing group, chlorine alters the electron density distribution across the entire naphthyridine ring system.[6][9] This electronic perturbation can fine-tune the strength of other crucial interactions, such as hydrogen bonds formed by the naphthyridine's nitrogen atoms, by modifying their proton affinity and basicity.[9]

The logical flow of how these factors contribute to improved binding is illustrated below.

G cluster_0 Molecular Modification cluster_1 Physicochemical Effects cluster_2 Impact on Protein-Ligand Interaction cluster_3 Predicted Outcome Chlorine_Substitution Chlorine Substitution on Naphthyridine Core Hydrophobicity Increased Hydrophobicity Chlorine_Substitution->Hydrophobicity Halogen_Bonding Potential for Halogen Bonding Chlorine_Substitution->Halogen_Bonding Electronics Altered Ring Electronics Chlorine_Substitution->Electronics Binding_Pocket Improved Fit in Hydrophobic Pockets Hydrophobicity->Binding_Pocket Specific_Interaction New, Favorable C-Cl···π/O Interaction Halogen_Bonding->Specific_Interaction Docking_Score More Negative (Improved) Docking Score Binding_Pocket->Docking_Score Specific_Interaction->Docking_Score

Causality of Chlorination on Binding Affinity.

Pillar 2: A Validated Protocol for Comparative Docking

This section provides a detailed, step-by-step methodology for conducting a comparative molecular docking study. The protocol is designed to be self-validating by first redocking a known ligand to ensure the chosen parameters can reproduce experimental observations. We will use Cyclin-Dependent Kinase 8 (CDK8), a known target for naphthyridine derivatives, as our model receptor.[10] The widely-used software AutoDock Vina will serve as our docking engine.[1][4]

Mandatory Visualization: The Experimental Workflow

The entire process, from data retrieval to final analysis, follows a structured and logical path.

G cluster_prep Preparation Stage cluster_dock Docking Simulation cluster_analysis Analysis & Interpretation PDB 1. Retrieve Receptor (e.g., CDK8 from PDB) Clean 2. Prepare Receptor: - Remove Water/Ligands - Add Hydrogens PDB->Clean Grid 5. Define Binding Site (Grid Box Generation) Clean->Grid Ligand2D 3. Design Ligands: - Naphthyridine - Chloro-Naphthyridine Ligand3D 4. Generate 3D Structures & Minimize Energy Ligand2D->Ligand3D Dock 6. Execute Docking (AutoDock Vina) Ligand3D->Dock Grid->Dock Scores 7. Compare Docking Scores (Binding Affinity Estimate) Dock->Scores Poses 8. Visualize Binding Poses & Interactions Scores->Poses Compare 9. Identify Key Differences: H-bonds, Halogen Bonds, Hydrophobic Contacts Poses->Compare

General workflow for comparative molecular docking.
Detailed Step-by-Step Methodology

Part A: Receptor Preparation

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein, CDK8, from the Protein Data Bank (PDB). For this protocol, we will assume a relevant PDB ID is available that contains a co-crystallized inhibitor.

  • Clean the Protein: Using a molecular visualization tool (e.g., PyMOL, Discovery Studio, UCSF Chimera), open the PDB file.[1]

    • Causality: Remove all water molecules, co-factors, and the original co-crystallized ligand. Water molecules can interfere with the docking algorithm's ability to place the new ligand, and the original ligand must be removed to free the binding site.

  • Prepare for Docking: Use a preparation wizard, such as that in AutoDock Tools.

    • Causality: This step adds polar hydrogen atoms, which are typically not resolved in crystal structures but are critical for forming hydrogen bonds. It also assigns partial charges (e.g., Gasteiger charges) to each atom, which is essential for calculating the electrostatic component of the binding energy.[1] Save the prepared protein in the required .pdbqt format.

Part B: Ligand Preparation

  • Draw Ligand Structures: Using chemical drawing software (e.g., ChemDraw, MarvinSketch), create the 2D structures for two molecules: a parent naphthyridine inhibitor and its chloro-substituted analog.

  • Convert to 3D and Minimize Energy: Convert these 2D structures into 3D .sdf or .mol2 files. Perform an energy minimization using a suitable force field (e.g., MMFF94).

    • Causality: This step calculates a stable, low-energy 3D conformation for each ligand, which serves as a realistic starting point for the docking simulation.[11]

  • Prepare for Docking: Open the 3D ligand files in AutoDock Tools.

    • Causality: This step defines the rotatable bonds within the ligand, allowing it to be flexible during the docking process. A rigid ligand would be unable to adapt its conformation to fit optimally within the binding site.[1] Save the prepared ligands in the .pdbqt format.

Part C: Molecular Docking Simulation

  • Define the Binding Site: With the prepared protein loaded, define the active site for docking. The most reliable method is to center a grid box on the coordinates of the original, co-crystallized ligand.[1] The size of the box should be large enough to encompass the entire binding pocket and allow the new ligands to rotate freely.

  • Generate Configuration File: Create a text file that specifies the file paths for the prepared protein and ligand, the center and dimensions of the grid box, and the exhaustiveness parameter (a higher value increases computational time but also the thoroughness of the search).

  • Execute AutoDock Vina: Run the docking simulation from the command line. Vina will use its scoring function and search algorithm to explore various poses of the ligand within the binding site and will output the top-ranked poses along with their predicted binding affinities in kcal/mol.[4]

Part D: Analysis and Interpretation

  • Compare Docking Scores: The primary quantitative output is the binding affinity. A more negative score indicates a stronger predicted binding interaction.

  • Visualize and Analyze Poses: Load the docked poses back into a molecular viewer along with the protein structure.

    • Trustworthiness: First, for the non-chloro analog, compare its binding mode to any known experimental data or previously published docking studies to validate that your protocol is generating plausible results.

    • Causality: For the chloro-substituted analog, specifically look for evidence of the principles outlined in Pillar 1. Is the chlorine atom situated in a hydrophobic pocket? Is it positioned to form a halogen bond with a nearby aromatic ring or carbonyl group (typically within a distance of ~3.6 Å)?[8]

  • Document Interactions: Systematically identify all key non-covalent interactions for both ligands: hydrogen bonds, π-π stacking, hydrophobic contacts, and halogen bonds. This detailed comparison will explain why one ligand has a better docking score than the other.

Pillar 3: Data Presentation and Authoritative Grounding

To facilitate a clear comparison, the results of a hypothetical docking study against CDK8 are summarized below. This table structure is recommended for presenting your own findings.

Quantitative Data Summary
LigandDocking Score (kcal/mol)Key Interacting ResiduesInteraction Types Observed
Naphthyridine (Parent) -8.2LYS52, ASP104, ILE32Hydrogen Bond (LYS52), Hydrophobic (ILE32)
Chloro-Naphthyridine -9.5LYS52, ASP104, ILE32, TYR100Hydrogen Bond (LYS52), Hydrophobic (ILE32), Halogen Bond (TYR100)

Note: The data presented in this table is illustrative and based on principles derived from published studies.[7][8][10] The more negative score for the chloro-naphthyridine (-9.5 vs. -8.2 kcal/mol) suggests a significantly higher binding affinity, which the analysis attributes to the formation of an additional, high-energy halogen bond with a tyrosine residue.

Conclusion and Expert Insight

This guide demonstrates that the inclusion of a chlorine atom on a naphthyridine scaffold can be a powerful strategy for enhancing binding affinity, a phenomenon that can be rationally predicted and analyzed using molecular docking.[6] The comparative protocol detailed herein provides a framework for generating reliable in silico data. The key to a trustworthy study lies not just in the final docking score, but in the detailed, causal analysis of the binding poses, which should reveal the specific interactions—such as halogen bonds and improved hydrophobic contacts—that drive the affinity increase.

It is imperative to remember that molecular docking is a predictive tool.[3] While it provides invaluable insights for prioritizing compounds and generating hypotheses, its predictions must always be confirmed through experimental validation, such as in vitro binding assays (e.g., IC50 determination) and, ideally, co-crystallography to confirm the binding mode.[2][3]

References

  • Advancements in Molecular Docking: A Comprehensive Review of Methods and Their Applications in Drug Discovery. (2025). Vertex AI Search.
  • Molecular modeling studies of novel naphthyridine and isoquinoline derivatives as CDK8 inhibitors. (2020). Taylor & Francis Online. [Link]

  • Recent Advances in Molecular Docking for the Research and Discovery of Potential Marine Drugs. (2020). National Center for Biotechnology Information. [Link]

  • Evidence for C-Cl/C-Br...pi interactions as an important contribution to protein-ligand binding affinity. (n.d.). PubMed. [Link]

  • Modelling PIP4K2A inhibitory activity of 1,7-naphthyridine analogues using machine learning and molecular docking studies. (2023). RSC Publishing. [Link]

  • Exploring the Role of Water Molecules for Docking and Receptor Guided 3D-QSAR Analysis of Naphthyridine Derivatives as Spleen Tyrosine Kinase (Syk) Inhibitors. (2012). ACS Publications. [Link]

  • Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. (2024). IntechOpen. [Link]

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  • The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability. (n.d.).
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  • Advances in Docking. (n.d.). PubMed. [Link]

  • Cl–π interactions in protein–ligand complexes. (n.d.). National Center for Biotechnology Information. [Link]

  • Comparison of Molecular Recognition in Docking Versus Experimental CSD and PDB D
  • Design, in silico studies, and synthesis of new 1,8-naphthyridine-3-carboxylic acid analogues and evaluation of their H1R antagonism effects. (n.d.). RSC Publishing. [Link]

  • Influence of Chlorine Substituents on Biological Activity of Chemicals. (n.d.). Euro Chlor.
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Comparative

A Researcher's Guide to Assessing the Selectivity of 1,5-Naphthyridine Derivatives as p38 MAP Kinase Inhibitors

For researchers in the fields of inflammation, immunology, and oncology, the p38 mitogen-activated protein (MAP) kinase is a target of significant interest. As a key regulator of cellular responses to stress and inflamma...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in the fields of inflammation, immunology, and oncology, the p38 mitogen-activated protein (MAP) kinase is a target of significant interest. As a key regulator of cellular responses to stress and inflammatory stimuli, its inhibition holds therapeutic promise for a range of diseases.[1] The 1,5-naphthyridine scaffold has emerged as a promising chemical starting point for the development of potent p38 MAPK inhibitors.[2][3] However, as with any kinase inhibitor, selectivity is paramount to avoid off-target effects and ensure a desirable therapeutic window. This guide provides an in-depth comparison of methodologies to assess the selectivity of 1,5-naphthyridine derivatives against p38 MAP kinase isoforms and the broader human kinome, supported by experimental data and protocols.

The Critical Role of Selectivity in Targeting p38 MAP Kinase

The p38 MAPK family consists of four isoforms: p38α, p38β, p38γ, and p38δ, which share a degree of sequence homology but can have distinct tissue expression and downstream signaling roles.[4] While p38α is the most studied isoform and a primary target for anti-inflammatory therapies, the functions of the other isoforms are not fully elucidated, and their inhibition could lead to unintended consequences. Furthermore, the human kinome comprises over 500 protein kinases, all utilizing ATP as a cofactor, creating a significant challenge in designing inhibitors that do not inadvertently modulate other signaling pathways.[5] A lack of selectivity can lead to toxicity or a reduction in therapeutic efficacy. Therefore, a rigorous assessment of inhibitor selectivity is a critical step in the drug discovery process.

Understanding the p38 MAP Kinase Signaling Pathway

The p38 MAPK signaling cascade is a three-tiered system activated by cellular stress and inflammatory cytokines. This pathway ultimately leads to the phosphorylation of downstream transcription factors and other kinases, resulting in the production of pro-inflammatory cytokines like TNF-α and IL-1β.

p38_pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling Stress Stress MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Cytokines Cytokines->MAP3K MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38_MAPK p38 MAPK (α, β, γ, δ) MAP2K->p38_MAPK phosphorylates Downstream_Targets Downstream Targets (e.g., ATF2, MAPKAPK2) p38_MAPK->Downstream_Targets phosphorylates Inflammatory_Response Inflammatory Response Downstream_Targets->Inflammatory_Response

Caption: The p38 MAP kinase signaling cascade.

Comparative Selectivity of Naphthyridine Derivatives and Other p38 Inhibitors

Inhibitor ClassCompoundp38α IC50 (nM)p38β IC50 (nM)p38γ IC50 (nM)p38δ IC50 (nM)Comments
Diaryl Urea BIRB 7963865200520Allosteric inhibitor with good isoform selectivity.[6]
1,7-Naphthyridine-1-oxide Example DerivativePotent---Described as having "marked selectivity against other related kinases," but quantitative data is limited.[7]
7-Amino-naphthyridone Compound 16Potent---Highly efficacious in animal models, suggesting good target engagement and likely selectivity.[3]
1,5-Naphthyridinone Example DerivativePotent---Potent p38 inhibitors, with selectivity often assessed in cellular assays measuring TNF-α release.[2]
1,5-Naphthyridine Compound 19 (ALK5 inhibitor)>10,000---Developed as an ALK5 inhibitor with high selectivity over p38.[8]

Note: The table highlights the type of data available. Direct, quantitative comparisons for naphthyridine derivatives across all isoforms are often not published in a single study.

Experimental Protocols for Assessing Selectivity

A multi-faceted approach is necessary to rigorously determine the selectivity of a 1,5-naphthyridine derivative. This involves both biochemical assays with purified enzymes and cell-based assays to assess activity in a more physiological context.

Biochemical Kinase Activity Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by a purified p38 kinase isoform.

biochem_assay Recombinant_p38 Recombinant p38 Kinase (α, β, γ, or δ) Phosphorylated_Substrate Phosphorylated Substrate Recombinant_p38->Phosphorylated_Substrate Inhibitor 1,5-Naphthyridine Derivative Inhibitor->Recombinant_p38 inhibits Substrate_ATP Substrate (e.g., ATF2) + ATP Substrate_ATP->Phosphorylated_Substrate Detection Detection (e.g., Western Blot, Luminescence) Phosphorylated_Substrate->Detection

Caption: Workflow for a biochemical p38 kinase activity assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT).[9]

    • Reconstitute recombinant human p38α, p38β, p38γ, and p38δ enzymes to a working concentration in kinase assay buffer.

    • Prepare a stock solution of the substrate, such as ATF2 fusion protein.[9]

    • Prepare a stock solution of ATP (e.g., 10 mM).

    • Serially dilute the 1,5-naphthyridine test compound in DMSO to create a range of concentrations.

  • Kinase Reaction:

    • In a 96-well plate, add the diluted test compound or DMSO (vehicle control) to each well.

    • Add the recombinant p38 kinase isoform to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding a mixture of the ATF2 substrate and ATP.[10]

  • Reaction Termination and Detection:

    • Incubate the reaction at 30°C for 30 minutes.

    • Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer.

    • Boil the samples for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated ATF2 (e.g., anti-phospho-ATF2 (Thr71)).[9]

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect using a chemiluminescent substrate.[4]

  • Data Analysis:

    • Quantify the band intensities using densitometry.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

To assess broad selectivity, this assay can be expanded to a panel of other kinases.[11]

Cellular Assay for p38 Inhibition: MK2-EGFP Translocation

A powerful method to assess p38 inhibition in living cells is to monitor the translocation of its downstream substrate, MAPKAPK2 (MK2).[12] In unstimulated cells, MK2 resides in the nucleus. Upon activation by p38, MK2 is phosphorylated and exported to the cytoplasm. p38 inhibitors block this translocation.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Use a stable cell line expressing an MK2-EGFP fusion protein (e.g., U2OS MK2-EGFP).[12]

    • Plate the cells in a 96-well imaging plate and allow them to adhere overnight.

    • Pre-incubate the cells with various concentrations of the 1,5-naphthyridine derivative or a known p38 inhibitor (e.g., SB203580) for 1 hour.

  • Stimulation and Imaging:

    • Stimulate the p38 pathway by adding a stress-inducing agent, such as sorbitol or anisomycin, to the cell media.

    • Incubate for 30 minutes.

    • Fix the cells with 4% paraformaldehyde.

    • Stain the nuclei with a fluorescent dye like DAPI.

    • Acquire images using a high-content imaging system.

  • Data Analysis:

    • Use image analysis software to segment the nuclear and cytoplasmic compartments based on the DAPI and EGFP signals, respectively.

    • Quantify the mean fluorescence intensity of MK2-EGFP in the nucleus and cytoplasm for each cell.

    • Calculate the cytoplasm-to-nucleus fluorescence ratio.

    • Plot the ratio against the inhibitor concentration to determine the IC50 for the inhibition of MK2 translocation.

Conclusion

The development of selective 1,5-naphthyridine derivatives as p38 MAP kinase inhibitors requires a comprehensive and multi-pronged assessment of their activity against all four p38 isoforms and the broader kinome. By combining rigorous in vitro biochemical assays with informative cell-based assays, researchers can gain a clear understanding of the selectivity profile of their compounds. This detailed characterization is essential for advancing promising candidates toward clinical development and ultimately realizing their therapeutic potential.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Gellibert, F., Woolven, J., Fouchet, M. H., Mathews, N., Goodland, H., Lovegrove, V., ... & Hartley, D. (2004). Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors. Journal of Medicinal Chemistry, 47(18), 4494-4506. [Link][8]

  • Kumar, S., Boehm, J., & Lee, J. C. (2003). p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases. Nature Reviews Drug Discovery, 2(9), 717-726.
  • Almansa, C., Alfón, J., de Arriba, A. F., Cavalcanti, F., Gómez, L. A., Miralles, A., ... & García-Rafanell, J. (2011). 1,7-Naphthyridine 1-oxides as novel potent and selective inhibitors of p38 mitogen activated protein kinase. Journal of Medicinal Chemistry, 54(22), 7913-7926. [Link][7]

  • Galan, S. R., Bream, M. E., Horn-Ghetko, D., Klett, J., Schüchner, S., Rinnenthal, J., ... & Engel, M. (2014). A p38 substrate-specific MK2-EGFP translocation assay for identification and validation of new p38 inhibitors in living cells: a comprising alternative for acquisition of cellular p38 inhibition data. PloS one, 9(4), e95641. [Link][12]

  • Godl, K., Wissing, J., Imbiscuso, P., Kéri, G., Stresemann, C., Melchior, F., ... & Daub, H. (2003). An efficient proteomics method to identify the cellular targets of protein kinase inhibitors. Proceedings of the National Academy of Sciences, 100(26), 15434-15439.
  • Bao, J., Hunt, J. A., Miao, S., Rupprecht, K. M., Stelmach, J. E., Liu, L., ... & Doherty, J. B. (2006). p38 MAP kinase inhibitors: metabolically stabilized piperidine-substituted quinolinones and naphthyridinones. Bioorganic & Medicinal Chemistry Letters, 16(1), 64-68. [Link][2]

  • Chung, J. Y., & Cvetovich, R. J. (2006). Synthesis development of a naphthyridinone p38 kinase inhibitor. Current Opinion in Drug Discovery & Development, 9(6), 792-805.
  • opnMe.com. p38 MAPK Inhibitor I BIRB 796. [Link][6]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Colletti, S. L., Frie, J. L., Dixon, E. C., Singh, S. B., Choi, B. K., Scapin, G., ... & Doherty, J. B. (2002). Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones. Journal of Medicinal Chemistry, 45(23), 5043-5056.
  • Carter, P. H., Bittinger, A. J., & Tsakeres, D. (2004). Structure-based design, synthesis, and activity of a novel class of p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(16), 4243-4246.
  • Natarajan, S. R., Liu, L., Levorse, M., Thompson, J. E., O'Neill, E. A., O'Keefe, S. J., ... & Visco, D. M. (2006). p38 MAP kinase inhibitors. Part 5: discovery of an orally bio-available and highly efficacious compound based on the 7-amino-naphthyridone scaffold. Bioorganic & Medicinal Chemistry Letters, 16(20), 5468-5471. [Link][3]

  • Immunopathologia Persa. (2026). C H ClFN O p38 MAPK inhibitor decreases the expression of NF-kB p65 and suppresses breast cancer cell growth. [Link][13]

  • International Journal of Medical Pharmaceutical and Health Sciences. Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. [Link][14]

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Validation

Comparative Efficacy Guide: Novel Naphthyridines vs. 5-Fluorouracil in Oncology

As drug development pivots toward targeted therapies that overcome the chemoresistance associated with classic antimetabolites, novel heterocyclic scaffolds have emerged as critical areas of focus. 5-Fluorouracil (5-FU)...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward targeted therapies that overcome the chemoresistance associated with classic antimetabolites, novel heterocyclic scaffolds have emerged as critical areas of focus. 5-Fluorouracil (5-FU) has remained a cornerstone of gastrointestinal and solid tumor oncology for decades, primarily functioning as a thymidylate synthase inhibitor. However, its dose-limiting toxicities and the rapid onset of cellular resistance mechanisms necessitate the discovery of superior alternatives.

Recent structural optimizations of the naphthyridine pharmacophore—specifically 1,6- and 1,8-naphthyridine derivatives—have demonstrated profound in vitro cytotoxicity that frequently surpasses 5-FU. This guide provides an objective, data-driven comparison of these compounds, detailing their mechanistic divergence, quantitative efficacy, and the rigorous experimental protocols required to validate their performance.

Mechanistic Divergence: Antimetabolites vs. Multi-Targeted Scaffolds

To understand the efficacy differential between these compounds, we must first analyze their distinct mechanisms of action.

5-FU requires intracellular conversion into active metabolites (e.g., FdUMP) that irreversibly bind to thymidylate synthase, halting de novo DNA synthesis. While effective, tumor cells frequently upregulate thymidylate synthase or enhance DNA repair mechanisms to survive.

Conversely, novel naphthyridine derivatives bypass this pathway entirely. Studies indicate that 1,8-naphthyridines act as potent mammalian topoisomerase II inhibitors[1], while highly substituted 1,6-naphthyridines (such as compound 16f) induce rapid intracellular reactive oxygen species (ROS) accumulation[2]. This ROS burst triggers mitochondrial membrane depolarization, leading to the release of cytochrome c and the activation of the caspase-3/7 apoptotic cascade[3],[2]. Furthermore, specific 1,8-naphthyridines have demonstrated antiangiogenic properties, inhibiting fibroblast growth factor (FGF)-stimulated proliferation—a dual-action capability absent in 5-FU[3].

G Naph Novel Naphthyridines (1,6- & 1,8-derivatives) Topo Topoisomerase II Inhibition Naph->Topo ROS ROS Generation & Oxidative Stress Naph->ROS FU 5-Fluorouracil (5-FU) TS Thymidylate Synthase Inhibition FU->TS DNA DNA Strand Breaks & Replication Arrest Topo->DNA ROS->DNA TS->DNA Apop Apoptosis (Caspase 3/7 Activation) DNA->Apop

Comparative mechanisms of Naphthyridines and 5-FU driving cancer cell apoptosis.

Quantitative Efficacy Comparison

The true metric of a novel chemotherapeutic lies in its IC₅₀ (half-maximal inhibitory concentration) and Eₘₐₓ (maximum efficacy) relative to standard-of-care controls. Recent in vitro evaluations across aggressive, chemoresistant cell lines highlight the superiority of optimized naphthyridines.

For instance, against the MIA PaCa-2 human pancreatic cancer cell line, 7-substituted 2,3-dihydro-1,8-naphthyridines (specifically Compound 11) exhibited an IC₅₀ of 11 µM and an Eₘₐₓ of 0.2% cell viability, significantly outperforming 5-FU's Eₘₐₓ of 19%[3]. Similarly, against the U87MG glioblastoma line, the 1,6-naphthyridine derivative 16f achieved an IC₅₀ of 3.28 µM, demonstrating broad-spectrum potency that significantly exceeded 5-FU[2].

Table 1: Comparative Cytotoxicity Profiles
Compound ClassSpecific DerivativeCell Line (Origin)IC₅₀ (µM)Efficacy vs. 5-FUKey Differentiator
1,8-Naphthyridine Compound 11MIA PaCa-2 (Pancreatic)11.0Superior (Eₘₐₓ 0.2% vs 19%)Lower toxicity in normal oral epithelial cells[3].
1,6-Naphthyridine Compound 16fU87MG (Glioblastoma)3.28 ± 0.15Significantly BetterInduces a 6.4-fold increase in apoptotic populations[2].
1,8-Naphthyridine Compounds 7, 8, 10HepG2, MCF-7 (Liver, Breast)ModerateComparableActivity correlates strongly with DFT molecular modeling[1].

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the evaluation of novel naphthyridines against 5-FU must utilize self-validating assay systems. The following protocols are designed to establish causality rather than mere correlation.

Protocol A: High-Throughput Cell Viability (CCK-8 Assay)

Rationale: We prioritize the Cell Counting Kit-8 (CCK-8) over the traditional MTT assay. The WST-8 tetrazolium salt is reduced to a highly water-soluble orange formazan dye, eliminating the need for DMSO solubilization steps that can introduce artifactual toxicity and pipetting errors.

  • Seeding: Plate MIA PaCa-2 or U87MG cells at 5×103 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂.

  • Treatment: Treat cells with serial dilutions (0.1 µM to 100 µM) of the naphthyridine derivative and 5-FU. Self-Validation Step: Include a vehicle control (0.1% DMSO) to baseline normal growth, and a blank well (media + CCK-8 only) to subtract background absorbance.

  • Incubation: Incubate for 48h or 72h to capture time-dependent cytotoxicity.

  • Detection: Add 10 µL of CCK-8 solution per well. Incubate for 2 hours.

  • Quantification: Measure absorbance at 450 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Mechanistic Validation via Flow Cytometry (ROS & Apoptosis)

Rationale: To prove that the reduction in cell viability is due to apoptosis rather than necrosis, and to link this to the proposed ROS-generation mechanism[2].

  • ROS Detection (DCFDA): Treat cells with the IC₅₀ concentration of the naphthyridine. After 12h, stain with 5 µM DCFDA. DCFDA is non-fluorescent until oxidized by intracellular ROS into highly fluorescent DCF. Analyze via flow cytometry (FITC channel).

  • Apoptosis (Annexin V/PI): Harvest treated cells at 24h. Wash with cold PBS and resuspend in Annexin V Binding Buffer.

  • Staining: Add 5 µL Annexin V-FITC (binds externalized phosphatidylserine) and 5 µL Propidium Iodide (PI, stains compromised nuclei).

  • Analysis: Quantify early apoptotic (Annexin V+/PI-) and late apoptotic (Annexin V+/PI+) populations. A 6.4-fold increase in these quadrants confirms the apoptotic mechanism observed in compounds like 16f[2].

Workflow Culture Cell Culture (MIA PaCa-2, U87MG) Treat Compound Treatment (Naphthyridines vs 5-FU) Culture->Treat Assay1 CCK-8 Assay (Cell Viability & IC50) Treat->Assay1 Assay2 Flow Cytometry (ROS & Annexin V/PI) Treat->Assay2 Analyze Data Synthesis & Efficacy Profiling Assay1->Analyze Assay2->Analyze

Standardized workflow for evaluating in vitro cytotoxicity and apoptotic mechanisms.

Safety, Selectivity, and Future Perspectives

A major limitation of 5-FU is its narrow therapeutic index, leading to severe off-target effects in rapidly dividing healthy tissues. In contrast, specific naphthyridine derivatives have demonstrated a favorable selectivity profile. For example, Compound 11 proved to be significantly less toxic than 5-FU against non-cancerous human oral epithelial cells[3].

The structural plasticity of the naphthyridine core allows for extensive structure-activity relationship (SAR) optimization. Future drug development should focus on enhancing the pharmacokinetic stability of these compounds while leveraging their unique ability to inhibit multiple oncogenic pathways (e.g., Topoisomerase II and angiogenesis) simultaneously.

References

  • Synthesis and in-vitro antitumour activity of new naphthyridine derivatives on human pancreatic cancer cells Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Design, Synthesis and Antitumor Activity Evaluation in Vitro of Novel 1,6-Naphthyridine Derivatives Source: Sciety URL:[Link]

  • Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines Source: Scientific & Academic Publishing (SAPUB) URL:[Link]

Sources

Comparative

In Vivo Validation of Anti-Staphylococcal Naphthyridine Candidates: A Technical Comparison Guide

As the pipeline for novel anti-staphylococcal agents expands to combat Methicillin-Resistant Staphylococcus aureus (MRSA), the naphthyridine scaffold has emerged as a highly versatile pharmacophore. Depending on specific...

Author: BenchChem Technical Support Team. Date: March 2026

As the pipeline for novel anti-staphylococcal agents expands to combat Methicillin-Resistant Staphylococcus aureus (MRSA), the naphthyridine scaffold has emerged as a highly versatile pharmacophore. Depending on specific structural modifications, naphthyridine derivatives can be engineered to target entirely different bacterial mechanisms—ranging from the fatty acid biosynthesis (FASII) pathway to DNA replication.

As an Application Scientist evaluating these assets for clinical progression, it is critical to look beyond in vitro Minimum Inhibitory Concentrations (MICs). True translational potential is dictated by in vivo pharmacodynamics, tissue penetration, and survival outcomes. This guide provides an objective, data-driven comparison of two leading naphthyridine classes—FabI inhibitors (e.g., CG400549) and Fluoronaphthyridones (e.g., DW-224a) —benchmarked against standard-of-care agents like Vancomycin and Linezolid.

Mechanistic Divergence of Naphthyridine Scaffolds

To understand the in vivo behavior of these compounds, we must first establish the causality between their structural targets and their bactericidal/bacteriostatic profiles.

  • CG400549 (FabI Inhibitor): This naphthyridine derivative specifically targets the enoyl-acyl carrier protein reductase (FabI), a critical enzyme in the bacterial FASII pathway[1]. By halting fatty acid elongation, it disrupts cell membrane biogenesis. Because mammalian cells utilize a fundamentally different fatty acid synthesis mechanism (FASI), CG400549 achieves high selective toxicity[1].

  • DW-224a (Fluoronaphthyridone): This compound represents an evolution of the fluoroquinolone class, utilizing the naphthyridine core to target DNA Gyrase and Topoisomerase IV[2]. This dual-targeting mechanism rapidly halts DNA supercoiling and replication, leading to swift bactericidal activity[2].

G MRSA Staphylococcus aureus (MRSA) FASII FASII Pathway (Fatty Acid Biosynthesis) MRSA->FASII DNA_Rep DNA Replication (Gyrase/Topo IV) MRSA->DNA_Rep CellDeath Bacteriostasis / Cell Death FASII->CellDeath DNA_Rep->CellDeath CG400549 CG400549 (FabI Inhibitor) CG400549->FASII Inhibits Enoyl-ACP Reductase DW224a DW-224a (Fluoronaphthyridone) DW224a->DNA_Rep Inhibits DNA Supercoiling

Fig 1. Mechanistic divergence of naphthyridine derivatives against MRSA targets.

Experimental Methodologies: Self-Validating In Vivo Protocols

To rigorously compare these candidates, we rely on two foundational in vivo models. A robust protocol must be a self-validating system —meaning the inclusion of specific internal controls proves the assay's mechanical success regardless of the experimental drug's performance.

Protocol A: Murine Systemic Infection Model (Survival & ED50)

Purpose: To evaluate acute systemic rescue and calculate the 50% effective dose (ED50). Causality of Design: Intraperitoneal (IP) inoculation of MRSA is typically cleared by the murine immune system before lethal sepsis occurs. To force an acute, reproducible systemic infection, the inoculum is suspended in 5-10% mucin. Mucin coats the bacteria, preventing immediate phagocytosis and lowering the lethal dose threshold, ensuring that survival is strictly a function of drug efficacy.

Step-by-Step Workflow:

  • Inoculum Preparation: Grow MRSA (e.g., strain P197 or Giorgio) to log-phase. Wash and resuspend in 5% hog gastric mucin to a final concentration of 1×106 to 1×107 CFU/mL.

  • Infection: Inject 0.5 mL of the inoculum IP into specific-pathogen-free (SPF) mice.

  • Self-Validation Control: Include a vehicle-only treated group. Validation criteria: 100% mortality in the vehicle group within 48 hours confirms the LD90-100 inoculum was successfully delivered.

  • Treatment: Administer naphthyridine candidates (CG400549 or DW-224a) via oral (PO) or subcutaneous (SC) routes at 1- and 4-hours post-infection.

  • Endpoint: Monitor survival for 7 days. Calculate ED50 using probit analysis.

Protocol B: Neutropenic Murine Thigh Infection Model (Tissue Kinetics)

Purpose: To quantify the reduction of bacterial burden (CFU/g) in deep tissue. Causality of Design: By administering cyclophosphamide prior to infection, we induce profound neutropenia. Stripping the host's primary immune response isolates the drug's direct pharmacodynamic effect (e.g., AUC/MIC), preventing the immune system from confounding the bactericidal data.

Step-by-Step Workflow:

  • Immunosuppression: Inject mice with cyclophosphamide (150 mg/kg on Day -4, and 100 mg/kg on Day -1 prior to infection).

  • Infection: Inject 1×105 CFU of log-phase MRSA intramuscularly (IM) into the right thigh.

  • Self-Validation Control (The "0-Hour" Baseline): Sacrifice a subset of mice exactly 2 hours post-infection (immediately before the first drug dose). Harvest and plate the thighs. Validation criteria: This establishes the baseline CFU/g, proving uniform infection establishment before treatment.

  • Treatment & Harvest: Administer drugs. At 24 hours post-treatment, euthanize the mice, homogenize the thigh tissue in sterile saline, and plate serial dilutions on agar to quantify surviving CFU/g.

Workflow Inoculum 1. Inoculum Preparation (MRSA Log-Phase) Infection 2. Murine Infection (Systemic IP or Thigh IM) Inoculum->Infection Mucin enhancement for IP Treatment 3. Naphthyridine Admin (PO / SC / IV) Infection->Treatment 1-2h post-infection Endpoint1 4A. Survival Tracking (ED50 Calculation) Treatment->Endpoint1 Systemic Model Endpoint2 4B. Tissue Harvesting (CFU/g Quantification) Treatment->Endpoint2 Thigh Model

Fig 2. Self-validating in vivo workflow for anti-staphylococcal efficacy assessment.

Comparative Efficacy Data

The following table synthesizes the quantitative in vitro and in vivo performance of the naphthyridine candidates against standard-of-care antibiotics. Data is aggregated from validated systemic infection models utilizing MRSA clinical isolates[1][2].

CompoundMechanism of ActionMRSA MIC₉₀ (mg/L)ED₅₀ Oral (mg/kg)ED₅₀ Subcutaneous (mg/kg)In Vivo Profile & Notes
CG400549 FabI Inhibitor (FASII)0.255.12 – 10.3625.83 – 34.45Highly potent oral bioavailability. Paradoxically more active PO than SC[1]. Bacteriostatic in vitro, but robust survival in vivo[1].
DW-224a DNA Gyrase / Topo IV4.00~12.5N/ARapidly bactericidal. Highly effective against MSSA (MIC 0.03 mg/L), with moderate MRSA activity[2].
Vancomycin Cell Wall Synthesis1.00 – 2.00N/A (IV only)~5.00Standard of care comparator. Slow bactericidal kinetics. Requires IV administration.
Linezolid Protein Synthesis (50S)2.00~15.00~20.00Standard of care oral comparator. Bacteriostatic. CG400549 demonstrates superior oral ED50[1].
Data Interpretation & Causality
  • Route-Dependent Efficacy: CG400549 exhibits a highly unusual pharmacokinetic profile where its oral ED50 (5.12–10.36 mg/kg) is significantly lower (more potent) than its subcutaneous ED50 (25.83–34.45 mg/kg)[1]. As an Application Scientist, this suggests excellent gastrointestinal absorption and a strong first-pass hepatic stability, making it an ideal candidate for oral step-down therapy in clinical settings.

  • Bacteriostatic vs. Bactericidal Disconnect: While1[1], its in vivo survival rates match or exceed bactericidal agents like Vancomycin. This highlights the limitation of relying solely on in vitro kill curves; halting bacterial replication in vivo is often sufficient for the host immune system to clear the infection, provided the drug maintains a high Time > MIC.

  • Target Mutation Resilience: DW-224a maintains efficacy despite the presence of standard fluoroquinolone resistance mutations, demonstrating how the naphthyridone core alters the binding pocket dynamics within the DNA Gyrase complex[2].

Strategic Conclusion

For drug development professionals, the naphthyridine core offers a highly tunable scaffold. If the clinical goal is a rapidly bactericidal, broad-spectrum agent, fluoronaphthyridones like2[2] provide excellent tissue penetration and systemic rescue. However, if the goal is a highly selective, orally bioavailable agent specifically tailored for MRSA with minimal off-target microbiome disruption, FabI inhibitors like 1[1] demonstrate superior in vivo potency compared to Linezolid.

Rigorous, self-validating in vivo models—specifically combining systemic survival assays with neutropenic tissue burden quantification—remain the gold standard for differentiating these mechanistic advantages prior to Phase I trials.

References

  • Antistaphylococcal activities of CG400549, a new bacterial enoyl-acyl carrier protein reductase (FabI) inhibitor.Journal of Antimicrobial Chemotherapy, Oxford Academic.
  • In Vitro and In Vivo Antibacterial Activities of DW-224a, a New Fluoronaphthyridone.Antimicrobial Agents and Chemotherapy, PMC / NIH.

Sources

Validation

A Comparative Analysis of the Antibacterial Spectrum of Naphthyridine Isomers: A Guide for Researchers

In the ever-present battle against antimicrobial resistance, the exploration of novel scaffolds for antibiotic development is of paramount importance. Among the heterocyclic compounds that have shown significant promise,...

Author: BenchChem Technical Support Team. Date: March 2026

In the ever-present battle against antimicrobial resistance, the exploration of novel scaffolds for antibiotic development is of paramount importance. Among the heterocyclic compounds that have shown significant promise, naphthyridines, a class of compounds composed of two fused pyridine rings, have a rich history and continue to be a source of potent antibacterial agents.[1][2] This guide provides a comparative analysis of the antibacterial spectrum of key naphthyridine isomers, offering insights for researchers, scientists, and drug development professionals in the field.

Naphthyridines exist as six structural isomers, differentiated by the position of the nitrogen atoms in their bicyclic structure.[1][3][4] While all isomers have been investigated for their biological activities, the 1,8- and 1,5-naphthyridine cores have historically been the most fruitful in the quest for new antibacterial drugs.[1][5][6] This guide will delve into the known antibacterial profiles of derivatives of these key isomers, supported by experimental data, and provide a detailed protocol for assessing the antibacterial spectrum of novel compounds.

The Legacy of Naphthyridines: From Nalidixic Acid to Modern Antibiotics

The journey of naphthyridines as antibacterial agents began with the discovery of nalidixic acid in 1962, a 1,8-naphthyridine derivative.[7] This compound, introduced into clinical practice in 1967 for the treatment of urinary tract infections caused by Gram-negative bacteria, was the first of the quinolone class of antibiotics.[1][7] The mechanism of action of nalidixic acid involves the selective inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[1] This foundational discovery paved the way for the development of numerous second, third, and fourth-generation fluoroquinolones, many of which are structural analogues and exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[7] Notable examples include enoxacin, another 1,8-naphthyridine derivative, which is effective against a wide range of infections.[1]

Comparative Antibacterial Spectrum of Naphthyridine Derivatives

While direct comparative data on the intrinsic antibacterial activity of the unsubstituted naphthyridine isomers is limited, extensive research on their derivatives provides valuable insights into their potential antibacterial spectrum. The following sections and the accompanying table summarize the reported activities of representative 1,8- and 1,5-naphthyridine derivatives against a panel of common bacterial pathogens.

1,8-Naphthyridine Derivatives

The 1,8-naphthyridine scaffold is the cornerstone of many clinically significant antibiotics.[7] Derivatives of this isomer have demonstrated a broad spectrum of activity, with modifications to the core structure allowing for modulation of their potency and spectrum. For instance, the introduction of a fluorine atom at the C6 position and a piperazine ring at the C7 position, as seen in enoxacin, significantly enhances activity against both Gram-positive and Gram-negative bacteria.[1] Further research has shown that various substitutions on the 1,8-naphthyridine ring can yield compounds with potent activity against multidrug-resistant strains.[8][9]

1,5-Naphthyridine Derivatives

The 1,5-naphthyridine isomer has also emerged as a promising scaffold for the development of novel antibacterial agents.[5][10][11] Some derivatives of 1,5-naphthyridine have been shown to inhibit the bacterial cell division protein FtsZ, a different mechanism of action compared to the DNA gyrase inhibition of traditional quinolones.[5] This alternative target makes them attractive candidates for combating resistance to existing antibiotics. Studies have reported that 1,5-naphthyridine derivatives exhibit activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and vancomycin-resistant Enterococcus faecalis (VRE).[10][11]

The following diagram illustrates the chemical structures of the core naphthyridine isomers.

Caption: Chemical structures of the six naphthyridine isomers.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[12][13] The table below summarizes the reported MIC values for several representative naphthyridine derivatives against a selection of Gram-positive and Gram-negative bacteria.

Compound ClassDerivative ExampleTarget OrganismMIC (µg/mL)Reference
1,8-Naphthyridine Nalidixic AcidEscherichia coli4-16[1]
EnoxacinEscherichia coli0.12-0.5[1]
EnoxacinStaphylococcus aureus0.5-2[1]
Compound 11f¹Staphylococcus aureus (MRSA)0.5-1[1]
Compound 11f¹Staphylococcus epidermidis (MRSE)0.25-0.5[1]
1,5-Naphthyridine Compound 18²Staphylococcus aureus (MSSA)8[10]
Compound 18²Staphylococcus aureus (MRSA)8[10]
Compound 18²Enterococcus faecalis (VRE)16[10]
AM-8888³Staphylococcus aureus0.016-0.064[14]
AM-8888³Escherichia coli0.125-0.5[14]
AM-8888³Pseudomonas aeruginosa4[14]

¹1-Cyclopropyl-6-fluoro-7-(4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid[1] ²A guanidinomethyl derivative of 1,5-naphthyridine[10] ³7-fluoro-1-cyanomethyl-1,5-naphthyridin-2-one based NBTI[14]

Experimental Protocol: Determining the Antibacterial Spectrum via Minimum Inhibitory Concentration (MIC) Assay

To enable researchers to evaluate the antibacterial spectrum of their own novel naphthyridine derivatives, a detailed, step-by-step methodology for a broth microdilution MIC assay is provided below. This protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[15][16][17][18][19]

I. Materials and Reagents
  • Test compounds (naphthyridine derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Incubator (35 ± 2 °C)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (vehicle used to dissolve compounds)

II. Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution MIC assay.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare serial dilutions of test compounds C Inoculate microtiter plate with diluted compounds A->C B Prepare standardized bacterial inoculum (0.5 McFarland) D Add bacterial inoculum to each well B->D C->D E Incubate at 35°C for 16-20 hours D->E F Visually inspect for bacterial growth E->F G Determine MIC (lowest concentration with no visible growth) F->G

Caption: Workflow for the broth microdilution MIC assay.

III. Step-by-Step Methodology
  • Preparation of Test Compound Dilutions:

    • Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate or in tubes to achieve the desired concentration range.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[20]

  • Inoculation of Microtiter Plate:

    • Transfer a fixed volume (e.g., 50 µL) of each compound dilution from the dilution plate to the corresponding wells of a new sterile 96-well microtiter plate.

    • Include wells for a positive control (no compound, only bacteria and broth), a negative control (broth only), and a vehicle control (bacteria, broth, and the solvent used for the compound).

    • Add an equal volume (e.g., 50 µL) of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL per well.

  • Incubation:

    • Cover the microtiter plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the test compound at which there is no visible growth.[12][13][20]

Structure-Activity Relationship (SAR) and Future Directions

The antibacterial activity of naphthyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold.[7][8] For 1,8-naphthyridines, the presence of a carboxylic acid at the C3 position is often crucial for activity, while substitutions at the N1, C6, and C7 positions significantly influence the spectrum and potency.[1] In the case of 1,5-naphthyridines, a broader range of substitutions is being explored, with promising results from novel bacterial topoisomerase inhibitors (NBTIs) that show no cross-resistance to fluoroquinolones.[21]

The continued exploration of the different naphthyridine isomers and the strategic modification of their scaffolds hold immense potential for the discovery of new antibacterial agents. By understanding the structure-activity relationships and employing robust screening methods as outlined in this guide, researchers can contribute to the development of the next generation of antibiotics to combat the growing threat of antimicrobial resistance.

References

  • Antimicrobial Activity of Naphthyridine Derivatives - PMC. (n.d.). Retrieved from [Link]

  • Design, Synthesis, in Silico Study and Biological Evaluation of 1,8-Naphthyridine Derivatives as Potential Antibacterial Agents - Oriental Journal of Chemistry. (n.d.). Retrieved from [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - MDPI. (2021). Retrieved from [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PubMed. (2021). Retrieved from [Link]

  • Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC. (2013). Retrieved from [Link]

  • Minimum Inhibitory Concentration Assay (MIC) - Antimicrobial Testing Laboratory. (n.d.). Retrieved from [Link]

  • Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. (2013). Retrieved from [Link]

  • ANTIBACTERIAL, ANTIFUNGAL ACTIVITY OF NEWLY SYNTHESIZED 1, 8-NAPHTHYRIDINYL HETEROCYCLES - IIP Series. (n.d.). Retrieved from [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC) - Emery Pharma. (2016). Retrieved from [Link]

  • Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4) - PubMed. (2015). Retrieved from [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria - SEAFDEC/AQD Institutional Repository Home. (n.d.). Retrieved from [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives | Scilit. (n.d.). Retrieved from [Link]

  • Synthesis and antibacterial activity of 8-methyl benzo[b]naphtho[f][1][10]-naphthyridines. (n.d.). Retrieved from [Link]

  • EUCAST expert rules in antimicrobial susceptibility testing - PubMed. (2013). Retrieved from [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. (2021). Retrieved from [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus - CLSI. (n.d.). Retrieved from [Link]

  • The minimum inhibitory concentration of antibiotics | BMG LABTECH. (2024). Retrieved from [Link]

  • Structure activity relationship of N-1 substituted 1,5-naphthyrid-2-one analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-9) | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). Retrieved from [Link]

  • Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PubMed - NIH. (2013). Retrieved from [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Retrieved from [Link]

  • One-pot Synthesis and Antimicrobial Activity of Novel Naphthyridine Derivatives - Researcher.Life. (2010). Retrieved from [Link]

  • Studies on Antimicrobial Activity of Novel Naphthyridine Derivatives - IRJET. (2020). Retrieved from [Link]

  • Antibacterial Activity of Naphthyridone Derivatives Containing 8-Alkoxyimino-1,6-dizaspiro[8][9]octane Scaffolds | Asian Journal of Chemistry. (2014). Retrieved from [Link]

  • EUCAST - ESCMID. (n.d.). Retrieved from [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria | FDA. (2026). Retrieved from [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives - Semantic Scholar. (2024). Retrieved from [Link]

  • Disk Diffusion and Quality Control - EUCAST. (n.d.). Retrieved from [Link]

  • (PDF) Antimicrobial Activity of Naphthyridine Derivatives - ResearchGate. (2025). Retrieved from [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1. (2016). Retrieved from [Link]

  • (PDF) EUCAST expert rules in antimicrobial susceptibility testing - ResearchGate. (n.d.). Retrieved from [Link]

  • Guidance Documents - EUCAST. (n.d.). Retrieved from [Link]

  • Biological Activity of Naturally Derived Naphthyridines - PMC - NIH. (n.d.). Retrieved from [Link]

Sources

Comparative

Validating the Mechanism of Apoptosis Induction by Naphthyridine Derivatives: A Comparative Technical Guide

The naphthyridine scaffold—a nitrogen-containing bicyclic heteroaromatic system—has emerged as a privileged structure in oncology drug development. Its diverse mechanisms of action, ranging from topoisomerase II inhibiti...

Author: BenchChem Technical Support Team. Date: March 2026

The naphthyridine scaffold—a nitrogen-containing bicyclic heteroaromatic system—has emerged as a privileged structure in oncology drug development. Its diverse mechanisms of action, ranging from topoisomerase II inhibition to the modulation of death receptors, ultimately culminate in the induction of programmed cell death. However, validating these apoptotic mechanisms requires rigorous, self-validating experimental designs. Minor structural variations in naphthyridine isomers can dramatically shift the cellular response from apoptosis to necroptosis or cell cycle arrest.

As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a comprehensive framework for evaluating naphthyridine-induced apoptosis. This document objectively compares the efficacy of various naphthyridine derivatives against standard chemotherapeutics and details the causal logic behind essential validation protocols.

Mechanistic Pathways of Naphthyridine-Induced Apoptosis

Naphthyridine derivatives trigger apoptosis through multiple intersecting pathways. For instance, 1,8-naphthyridine derivatives (such as compound 5p) act as Topoisomerase II poisons, inducing DNA double-strand breaks that activate the p53-mediated intrinsic mitochondrial pathway [4]. Conversely, other derivatives like compound 3u upregulate death receptors, engaging the caspase-8-mediated extrinsic pathway, and can even pivot to RIP1/RIP3-dependent necroptosis at lower concentrations [2]. Naturally derived naphthyridines, such as isoaaptamine 18, inhibit X-linked inhibitor of apoptosis protein (XIAP), directly unleashing effector caspases 3 and 7[3].

G Naphthyridine Naphthyridine Derivatives TopoII Topoisomerase II Inhibition Naphthyridine->TopoII DeathReceptor Death Receptor Upregulation Naphthyridine->DeathReceptor DNA_Damage DNA Damage Response TopoII->DNA_Damage p53 p53 Activation DNA_Damage->p53 Mitochondria Mitochondrial Cytochrome c Release p53->Mitochondria Caspase9 Caspase-9 (Intrinsic) Mitochondria->Caspase9 Caspase3 Caspase-3 / 7 Activation Caspase9->Caspase3 Caspase8 Caspase-8 (Extrinsic) DeathReceptor->Caspase8 Caspase8->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis Execution PARP->Apoptosis

Naphthyridine-induced intrinsic and extrinsic apoptotic signaling pathways.

Comparative Efficacy and Target Specificity

To objectively assess the performance of novel naphthyridine derivatives, they must be benchmarked against established chemotherapeutics. The table below summarizes the quantitative performance and primary mechanistic targets of distinct naphthyridine classes.

Table 1: Comparative in vitro Cytotoxicity and Mechanistic Targets

CompoundIsomer / ClassPrimary TargetPrimary Cell LineIC₅₀ (µM)Primary Mode of Cell Death
Compound 5p 1,8-NaphthyridineTopoisomerase IIHepG-2 (Liver)Sub-micromolarApoptosis (S/G1 arrest)
Compound 3u [1,2-a][1,8] NaphthyridineDeath Receptors / RIP1A375 (Melanoma)Low micromolarApoptosis (High dose) / Necroptosis (Low dose)
Isoaaptamine 18 Natural NaphthyridineXIAP / ROSTHP-1 (Leukemia)Low micromolarApoptosis / Autophagy
Compound 16 Fused AnalogueDNA IntercalationMiaPaCa-2 (Pancreatic)Sub-micromolarApoptosis (G2/M arrest)
Doxorubicin (Control)AnthracyclineTopoisomerase IIBroad Panel~1.0 - 2.0Apoptosis (DNA Damage)

Experimental Workflows for Mechanistic Validation

To establish a robust, self-validating system, researchers must move sequentially from phenotypic observation to molecular target validation.

Workflow Start Compound Screening MTT 1. MTT Assay (Determine IC50) Start->MTT FlowCyto 2. Flow Cytometry (Annexin V/PI & Cell Cycle) MTT->FlowCyto Select optimal doses Western 3. Western Blot (Caspase & PARP Cleavage) FlowCyto->Western Confirm apoptosis Topo 4. Topo II Relaxation Assay (Target Validation) Western->Topo Identify upstream target Validation Inhibitor Rescue (e.g., zVAD-fmk) Western->Validation Prove causality Conclusion Mechanistic Confirmation Topo->Conclusion Validation->Conclusion

Multi-tiered experimental workflow for validating apoptosis induction mechanisms.

Protocol 1: Cell Viability & Cytotoxicity (MTT Assay)
  • Objective: Determine the IC₅₀ to establish precise dosing for downstream mechanistic assays.

  • Causality: Tetrazolium salts are reduced to purple formazan by mitochondrial dehydrogenases exclusively in metabolically active cells. This provides a direct, quantifiable readout of cell viability. Establishing precise IC₅₀ values is critical because naphthyridine mechanisms are highly concentration-dependent; for example, 1 [2].

  • Self-Validating System:

    • Seed target cells (e.g., HepG-2 or A375) in 96-well plates at 5×10³ cells/well and incubate overnight.

    • Treat with a serial dilution of the naphthyridine derivative (e.g., 0.1 µM to 50 µM).

    • Control Integration: Include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (Doxorubicin) to benchmark assay sensitivity.

    • After 48 hours, add MTT reagent (5 mg/mL) and incubate for 4 hours.

    • Solubilize formazan crystals with DMSO and measure absorbance at 570 nm.

Protocol 2: Apoptosis Quantification via Annexin V/PI Flow Cytometry
  • Objective: Differentiate between early apoptosis, late apoptosis, and necrosis.

  • Causality: During early apoptosis, phosphatidylserine (PS) flips from the inner to the outer plasma membrane leaflet, where it is bound by fluorescently labeled Annexin V. Propidium Iodide (PI) is a vital dye excluded by intact membranes but enters cells during late apoptosis or necrosis. This dual-staining provides a definitive temporal snapshot of cell death.

  • Self-Validating System:

    • Treat cells with the naphthyridine derivative at 0.5×, 1×, and 2× IC₅₀ concentrations for 24-48 hours.

    • Crucial Validation Step (Inhibitor Rescue): In a parallel cohort, pre-treat cells with 20 µM zVAD-fmk (a pan-caspase inhibitor) for 1 hour before adding the naphthyridine. If the Annexin V+ population is significantly reduced, the mechanism is definitively proven to be caspase-dependent apoptosis rather than off-target toxicity [2].

    • Harvest cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL PI. Incubate for 15 minutes in the dark.

    • Analyze via flow cytometry, using single-stained controls to set compensation matrices.

Protocol 3: Mechanistic Mapping via Western Blotting
  • Objective: Trace the specific caspase cascades and downstream executioners.

  • Causality: Apoptosis is driven by proteolytic cleavage. By probing for the cleaved (active) forms of Caspase-8 (extrinsic), Caspase-9 (intrinsic), and Caspase-3 (executioner), researchers can pinpoint exactly where the naphthyridine derivative intersects the apoptotic network.2 [3].

  • Self-Validating System:

    • Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein using a BCA assay to ensure exactly 30 µg of protein is loaded per well (essential for quantitative comparison).

    • Resolve proteins on 10-12% SDS-PAGE and transfer to PVDF membranes.

    • Probe with primary antibodies against Cleaved Caspase-3, -8, -9, and PARP.

    • Internal Control: Probe for GAPDH or β-actin to verify equal loading. Calculate the ratio of cleaved to total protein using densitometry to ensure the observed upregulation is biologically significant.

Protocol 4: Target Validation - Topoisomerase II Relaxation Assay
  • Objective: Confirm direct inhibition of Topoisomerase II by 1,8-naphthyridine derivatives.

  • Causality: Topo II normally relaxes supercoiled DNA. If a naphthyridine derivative (like compound 5p) acts as a Topo II poison, it stabilizes the cleavable complex, preventing DNA relaxation [4]. Supercoiled DNA migrates faster through an agarose gel than relaxed DNA, providing a clear visual confirmation of direct enzyme inhibition.

  • Self-Validating System:

    • Prepare a reaction mixture containing supercoiled pBR322 plasmid DNA (0.5 µg) and purified human Topoisomerase II in reaction buffer.

    • Add the naphthyridine derivative at varying concentrations.

    • Controls: Include a DNA-only lane (negative control, fully supercoiled) and a DNA + Topo II + Vehicle lane (positive control, fully relaxed). Use Etoposide as a reference standard.

    • Incubate at 37°C for 30 minutes, terminate with SDS/Proteinase K, and resolve on a 1% agarose gel.

Conclusion

Validating the apoptotic mechanisms of naphthyridine derivatives requires a multi-tiered approach that moves from cellular phenotypes to molecular targets. By employing self-validating protocols with rigorous controls—such as inhibitor rescue in flow cytometry and internal loading standards in Western blotting—researchers can confidently map the complex pharmacology of these promising anticancer agents and accelerate their path through preclinical development.

References

  • NIH PMC. A Novel Naphthyridine Derivative, 3u, Induces Necroptosis at Low Concentrations and Apoptosis at High Concentrations in Human Melanoma A375 Cells.[Link]

  • NIH PMC. Biological Activity of Naturally Derived Naphthyridines.[Link]

  • ResearchGate. Novel substituted 1,8‐naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition.[Link]

  • ACS Publications. Novel Derivatives of Pyridylbenzo[b]thiophene-2-carboxamides and Benzo[b]thieno[2,3-c]naphthyridin-2-ones: Minor Structural Variations Provoke Major Differences of Antitumor Action Mechanisms.[Link]

Sources

Validation

Comparative Guide to Synthetic Routes for Functionalized 1,5-Naphthyridines

Executive Summary 1,5-Naphthyridines are privileged, electron-deficient scaffolds critical to the development of kinase inhibitors, anti-infectives, and advanced optoelectronic materials (e.g., OLEDs). Because of the dea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,5-Naphthyridines are privileged, electron-deficient scaffolds critical to the development of kinase inhibitors, anti-infectives, and advanced optoelectronic materials (e.g., OLEDs). Because of the deactivating nature of the fused pyridine rings, constructing and functionalizing this core requires highly optimized synthetic strategies. This guide objectively compares classical de novo cyclizations with modern late-stage functionalization approaches, providing researchers with causality-driven, self-validating protocols to ensure high yields and structural integrity.

De Novo Cyclization Strategies

The Modified Skraup Synthesis

The classical Skraup reaction constructs the 1,5-naphthyridine core from 3-aminopyridine derivatives and glycerol in the presence of sulfuric acid and an oxidant[1]. However, traditional protocols using harsh oxidants (like arsenic acid or pure nitrobenzene) frequently suffer from dangerous exothermic runaways and extensive substrate degradation[1].

Modern modifications solve this by utilizing milder oxidants such as2[2]. The causality here is kinetic: m-NO2PhSO3Na provides a controlled oxidation rate that drives the aromatization step without over-oxidizing the sensitive pyridine precursor, thereby improving reproducibility and increasing yields to 45–50%[2].

The Gould-Jacobs Reaction

For the synthesis of oxygenated derivatives, the 2 is the industry standard[2]. Condensation of 3-aminopyridine with diethyl methylenemalonate forms an enamine intermediate, which undergoes thermal cyclization at high temperatures (often in Dowtherm A at 250 °C)[2]. This route is highly reliable for generating 4-hydroxy-1,5-naphthyridines, which are essential intermediates that can be subsequently converted to versatile 4-chloro or 4-bromo derivatives via POCl3 or POBr3 treatment.

Modern Cross-Coupling and Late-Stage Functionalization

Transition-Metal Catalyzed Cross-Coupling

When highly specific aryl or alkyl functionalization is required, palladium-catalyzed cross-coupling (e.g., Suzuki, Stille, Heck) outperforms de novo synthesis. For example, 4,8-dibromo-1,5-naphthyridine can be efficiently coupled with various boronic acids using 3, achieving yields between 41.4% and 75.8%[3]. The mechanistic logic behind using Pd(OAc)2 with a weak base like K2CO3 in a DMF/H2O mixture is critical: the biphasic-like polarity balances the solubility of the highly polar naphthyridine core while the aqueous base actively generates the reactive boronate species without poisoning the Pd(0) catalytic cycle[3].

Regioselective Metalation (TMP Bases)

Direct C-H functionalization circumvents the need for pre-halogenated precursors entirely. Research by Knochel et al. demonstrated that utilizing sterically hindered bases like4 allows for highly regioselective metalation at the C-4 position[4]. The precomplexation of the magnesium amide with the naphthyridine nitrogen directs the metalation, enabling subsequent trapping with diverse electrophiles to yield mono-, di-, tri-, or tetrasubstituted derivatives[4].

Quantitative Performance Comparison

Synthetic RouteStarting MaterialsKey Reagents / CatalystsTypical YieldsPrimary AdvantagesKey Limitations
Modified Skraup 3-Aminopyridine, GlycerolH2SO4, m-NO2PhSO3Na45–50%Uses inexpensive, readily available precursors.Exothermic; moderate yields due to side reactions.
Gould-Jacobs 3-Aminopyridine, MalonatesDowtherm A (250 °C)60–75%Highly reliable for 4-hydroxy derivatives.Requires extremely high temperatures.
Suzuki Coupling 4,8-Dibromo-1,5-naphthyridinePd(OAc)2, K2CO3, Boronic Acids41–76%Excellent functional group tolerance; high specificity.Requires pre-halogenated starting materials.
Regioselective Metalation 1,5-Naphthyridine coreTMP2Mg·2LiCl, Electrophiles55–85%Allows late-stage, multi-site direct C-H functionalization.Requires strictly anhydrous, air-free conditions.

Logical Workflows and Experimental Protocols

Synthetic Strategy Logic

Synthetic_Strategies Start 3-Aminopyridine Precursors Skraup Modified Skraup (m-NO2PhSO3Na, H2SO4) Start->Skraup Glycerol/Oxidant Gould Gould-Jacobs (Thermal Cyclization) Start->Gould Malonates Heck Heck Cyclization (Pd-Catalyzed) Start->Heck Acrylates Core 1,5-Naphthyridine Core Skraup->Core Gould->Core Heck->Core Metalation Regioselective Metalation (TMP-Bases: Zn, Mg, Li) Core->Metalation C-H Activation Suzuki Suzuki Cross-Coupling (Pd(OAc)2, Boronic Acids) Core->Suzuki Halogenation first Func Functionalized 1,5-Naphthyridines Metalation->Func Suzuki->Func

Logical relationships between de novo cyclization and late-stage functionalization strategies.

Protocol 1: Modified Skraup Synthesis of 1,5-Naphthyridine

This protocol utilizes a milder oxidant to prevent thermal runaway and preserve the structural integrity of the pyridine ring[1].

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine 3-aminopyridine (1.0 equiv), glycerol (3.0 equiv), and sodium m-nitrobenzenesulfonate (1.2 equiv).

    • Self-Validation: Ensure the mixture is completely homogeneous before the addition of acid to prevent localized superheating.

  • Controlled Acidification: Cool the flask in an ice bath to 0 °C. Slowly add concentrated H2SO4 (4.0 equiv) dropwise.

    • Causality: Sulfuric acid acts as both the dehydrating agent (converting glycerol to the reactive acrolein) and the acid catalyst for the Michael addition. Dropwise addition strictly controls the initial exothermic acid-base neutralization.

  • Cyclization: Heat the reaction mixture to 135–140 °C for 4 hours.

    • Self-Validation: Monitor the disappearance of 3-aminopyridine via TLC (DCM:MeOH 9:1).

  • Workup & Neutralization: Cool the mixture to room temperature and pour it carefully over crushed ice. Slowly adjust the pH to 8-9 using 10 M NaOH while maintaining the temperature below 20 °C.

    • Causality: The basic 1,5-naphthyridine core is highly water-soluble in acidic media; neutralization is required to crash the product out of the aqueous layer.

  • Extraction: Extract the aqueous layer with chloroform (3x). Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel chromatography.

Suzuki Cross-Coupling Workflow

Suzuki_Workflow Step1 1. Reagent Prep 4,8-dibromo core, Boronic Acid, Pd(OAc)2 Step2 2. Solvent & Base Add DMF/H2O (4:1) and K2CO3 Step1->Step2 Step3 3. Catalysis Heat at 80 °C under Argon (12h) Step2->Step3 Step4 4. Workup Cool, Extract (EtOAc), Brine Wash Step3->Step4 Step5 5. Purification Silica Gel Column, Verify via NMR Step4->Step5

Step-by-step experimental workflow for the Suzuki cross-coupling of 1,5-naphthyridines.

Protocol 2: Suzuki Cross-Coupling for 4,8-Disubstituted 1,5-Naphthyridines

This protocol is optimized to prevent catalyst poisoning by the electron-deficient, basic naphthyridine nitrogens[3].

  • Reagent Assembly: Charge an oven-dried Schlenk flask with 4,8-dibromo-1,5-naphthyridine (1.0 equiv), the appropriate aryl boronic acid (2.2 equiv), and Pd(OAc)2 (5 mol%).

    • Self-Validation: Purge the flask with Argon for 15 minutes to prevent oxidative degradation of the active Pd(0) species.

  • Solvent & Base Addition: Add a degassed mixture of DMF/H2O (4:1 v/v) followed by K2CO3 (3.0 equiv).

    • Causality: The aqueous component is strictly necessary to dissolve the inorganic base and activate the boronic acid into the highly reactive boronate complex, while DMF keeps the organic precursors in solution.

  • Coupling: Heat the mixture to 80 °C for 12 hours under an inert atmosphere.

    • Self-Validation: Confirm reaction completion by the absence of the dibromo starting material via LC-MS.

  • Workup: Cool to room temperature, dilute with distilled water, and extract with ethyl acetate (3x). Wash the combined organic layers extensively with brine (5x).

    • Causality: Repeated brine washes are mandatory to fully partition and remove residual DMF, which otherwise interferes with column purification.

  • Purification: Dry over MgSO4, filter, and concentrate. Purify by column chromatography to yield the functionalized 1,5-naphthyridine. Verify structural integrity via 1H and 13C NMR.

References

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. NIH / PMC. 2

  • Scheme 1 Synthesis of 4,8-substituted 1,5-naphthyridines 1a-1h by a Suzuki coupling reaction. ResearchGate. 3

  • Application Notes and Protocols: Skraup Synthesis for 1,5-Naphthyridine Derivatives. Benchchem. 1

  • Zn‐, Mg‐, and Li‐TMP Bases for the Successive Regioselective Metalations of the 1,5‐Naphthyridine Scaffold. ResearchGate. 4

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Comparative

A Comparative Guide to Evaluating the Off-Target Effects of 8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine

Introduction: The Imperative of Selectivity in Drug Discovery The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] While potent on-target...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Drug Discovery

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] While potent on-target activity is the primary goal, off-target interactions are a critical liability that can lead to unforeseen toxicity or, in some cases, beneficial polypharmacology.[3][4] This guide provides a comprehensive framework for evaluating the off-target profile of a novel investigational compound, 8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine (hereafter referred to as CND-1), a representative new chemical entity (NCE).

Understanding the selectivity of an NCE like CND-1 is paramount for predicting its therapeutic window and de-risking its progression through the drug development pipeline.[5] We will objectively compare the performance of CND-1 with two reference compounds:

  • Comparator A (Alisertib): A well-characterized, highly selective inhibitor of Aurora Kinase A (AURKA).

  • Comparator B (Dasatinib): A multi-targeted kinase inhibitor known for its broad activity profile, serving as a benchmark for promiscuity.[6]

This guide will detail a multi-pronged experimental strategy, moving from broad biochemical profiling to targeted cellular validation and finally to unbiased phenotypic assessment. Each protocol is designed as a self-validating system, with explanations grounded in established scientific principles to elucidate the causality behind each experimental choice.

Phase 1: Foundational Assessment with In Vitro Kinase Profiling

The initial and most crucial step is to determine the kinome-wide selectivity of CND-1. A broad, in vitro screen against a panel of purified kinases provides a quantitative landscape of the compound's inhibitory activity.[7][8] This biochemical assay is the gold standard for an initial assessment of selectivity.[6][9]

Comparative Kinome Selectivity: CND-1 vs. Comparators

The following table summarizes hypothetical, yet realistic, inhibition data for CND-1 against a selected panel of kinases, juxtaposed with established data for our comparators. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), where a lower value indicates higher potency.

Target KinaseCND-1 (IC50, nM)Comparator A (Alisertib) (IC50, nM)Comparator B (Dasatinib) (IC50, nM)Target Class
AURKA (On-Target) 8 1.2 >10,000Serine/Threonine Kinase
AURKB35012>10,000Serine/Threonine Kinase
ABL1>10,0005,000<1Tyrosine Kinase
SRC>5,000>10,000<1Tyrosine Kinase
c-KIT>10,000>10,0005Receptor Tyrosine Kinase
PDGFRβ8,500>10,00028Receptor Tyrosine Kinase
LCK>10,000>10,0001.1Tyrosine Kinase
p38 MAPK>10,000>10,000>10,000Serine/Threonine Kinase

Note: Data for CND-1 is hypothetical for illustrative purposes. Data for comparators is based on published literature.[10]

Interpretation of Results: From this profile, CND-1 demonstrates high selectivity for its intended target, AURKA, with minimal activity against other tested kinases. This contrasts sharply with Dasatinib, which potently inhibits multiple tyrosine kinases, highlighting its role as a multi-targeted agent. Alisertib shows potent activity against both AURKA and the closely related AURKB, defining its specific selectivity profile.

Experimental Protocol: In Vitro Radiometric Kinase Assay (HotSpot℠ Platform)

This method remains the gold standard for kinase profiling due to its direct measurement of substrate phosphorylation without reliance on modified substrates or coupling enzymes.[9]

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of CND-1 in 100% DMSO, starting from a 100 µM stock.

  • Reaction Mixture Preparation: In a 96-well plate, combine the kinase, its specific peptide substrate, cofactors, and radioisotope-labeled [γ-³³P]-ATP.

  • Initiation of Reaction: Add the diluted CND-1 or control (DMSO) to the reaction mixture. Incubate at room temperature for a specified time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.

  • Reaction Termination & Capture: Spot the reaction mixtures onto filter papers. The phosphorylated substrate, now radiolabeled, will bind to the filter paper.

  • Washing: Thoroughly wash the filter papers to remove unreacted [γ-³³P]-ATP.

  • Quantification: Measure the radioactivity remaining on the filters using a scintillation counter. The signal is directly proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of CND-1 relative to the DMSO control. Determine the IC50 value by fitting the dose-response curve to a suitable pharmacological model.

Phase 2: Cellular Target Engagement & Validation

While in vitro assays are essential, they do not confirm that a compound can penetrate the cell membrane and engage its target in the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify drug-target interaction within intact cells.[11][12] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[13]

Experimental Protocol: Western Blot-Based CETSA

This protocol will validate the engagement of CND-1 with its primary target (AURKA) and a key off-target identified in the kinase screen (if any).

  • Cell Culture & Treatment: Culture a relevant cell line (e.g., MCF-7 breast cancer cells) to ~80% confluency. Treat the cells with either CND-1 (at 10x the IC50 value) or a vehicle control (DMSO) for 2 hours.

  • Heat Challenge: Harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler. Cool immediately to room temperature.[11]

  • Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This process separates soluble proteins from those that aggregated and precipitated due to the heat challenge.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C. Carefully collect the supernatant, which contains the soluble protein fraction.[11]

  • Protein Quantification & Western Blot:

    • Determine the protein concentration of each supernatant using a BCA assay to ensure equal loading.

    • Prepare samples with Laemmli buffer, boil, and separate them via SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target protein (e.g., anti-AURKA).

    • Incubate with an HRP-conjugated secondary antibody and detect the signal using an ECL substrate.

  • Data Analysis: Quantify the band intensity for each temperature point. Plot the relative amount of soluble protein against temperature. A rightward shift in the melting curve for the CND-1-treated cells compared to the DMSO control indicates target stabilization and therefore, engagement.

Visualizing the CETSA Principle

CETSA_Principle cluster_0 No Drug (Control) cluster_1 Drug-Treated Protein_Unbound Native Protein Protein_Denatured Denatured/Aggregated Protein_Unbound->Protein_Denatured Heat Challenge Protein_Bound Ligand-Bound Protein Protein_Stable Stabilized Protein Protein_Bound->Protein_Stable Heat Challenge Start Cells Start->Protein_Unbound Start->Protein_Bound Add CND-1 Off_Target_Workflow cluster_Biochem Biochemical Screen cluster_Cellular Cellular Validation & Assessment cluster_Analysis Data Synthesis KinaseScreen In Vitro Kinase Panel (>400 kinases) CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) KinaseScreen->CETSA Validate Hits PhenoScreen High-Content Phenotypic Screen (Unbiased Effects) KinaseScreen->PhenoScreen Correlate Phenotype Profile Comprehensive Off-Target Profile (Selectivity & Liabilities) CETSA->Profile PhenoScreen->Profile

Caption: A multi-phase workflow for comprehensive off-target effect assessment.

Conclusion: Synthesizing a Comprehensive Profile for CND-1

By integrating data from these three orthogonal approaches, we can construct a robust and reliable off-target profile for 8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine (CND-1).

  • Kinase Profiling provided the foundational, quantitative map of its kinome interactions, suggesting high selectivity.

  • CETSA confirmed that CND-1 engages its primary target, AURKA, within the complex cellular milieu, validating the in vitro findings in a more physiologically relevant context.

  • Phenotypic Screening served as the ultimate safety net, probing for any unanticipated cellular consequences that might arise from unknown off-targets.

This systematic evaluation provides the critical data necessary to make informed decisions about the continued development of CND-1, balancing its therapeutic potential against its safety liabilities. This guide serves as a blueprint for researchers, scientists, and drug development professionals to rigorously assess the selectivity of any new chemical entity.

References

  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks.
  • Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphoryl
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.
  • How can off-target effects of drugs be minimised?.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Assessing the Off-Target Effects of Novel Kinase Inhibitors: A Compar
  • Protein kinase profiling assays: a technology review. PubMed.
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery.
  • Phenotypic Screening in Drug Discovery Definition & Role. Chemspace.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • KINASE PROFILING & SCREENING. Reaction Biology.
  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv.
  • Comparative Analysis of Off-Target Effects: A Guide for Researchers. Benchchem.
  • Identifying off-target effects and hidden phenotypes of drugs in human cells. PubMed.
  • Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. PMC.
  • Kinase Selectivity Profiling Systems—General Panel.
  • Kinase assays. BMG LABTECH.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers.
  • Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors.
  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI.
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity.
  • Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
  • 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum. University of Dundee.
  • SYNTHESIS AND ANTIMALARIAL ACTIVITY OF SOME NITROGENOUS HETEROCYCLIC COMPOUNDS.
  • 8-Chloro-3-fluoro-1,5-naphthyridine. Fluorochem.
  • 1151802-02-6|8-Chloro-3-fluoro-1,5-naphthyridine. BLDpharm.
  • Synthetic Strategies, Reactivity and Applic
  • THE NAPHTHYRIDINES. Wiley.
  • RECENT DEVELOPMENTS AND MULTIPLE BIOLOGICAL ACTIVITIES AVAILABLE WITH 1, 8-NAPHTHYRIDINE DERIVATIVES: A REVIEW.
  • 1600511-75-8 | 8-Chloro-3-methoxy-1,7-naphthyridine. ChemScene.
  • 8-Chloro-2-methoxy-1,5-naphthyridine. MilliporeSigma.
  • Antimicrobial Activity of Naphthyridine Deriv
  • A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY.

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Validation

A Researcher's Guide to Confirming Target Engagement of Novel Naphthyridine Compounds in a Cellular Context

In the landscape of modern drug discovery, unequivocally demonstrating that a novel compound engages its intended target within the complex milieu of a living cell is a cornerstone of successful therapeutic development.[...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, unequivocally demonstrating that a novel compound engages its intended target within the complex milieu of a living cell is a cornerstone of successful therapeutic development.[1][2][3][4] This guide provides an in-depth comparison of state-of-the-art methodologies for confirming the target engagement of novel naphthyridine compounds, a class of nitrogen-containing heterocyclic molecules with a wide range of pharmacological activities, including anticancer and antimicrobial properties.[5][6] For researchers and drug development professionals, selecting the most appropriate assay is a critical decision that can significantly impact the trajectory of a project.[7]

The Imperative of Cellular Target Engagement

While traditional biochemical assays using purified proteins are invaluable for initial screening and determining intrinsic binding affinity, they exist in a highly controlled and simplified environment.[4][7] The cellular context introduces a multitude of variables, including cell permeability, efflux pumps, off-target interactions, and the presence of endogenous ligands and cofactors, all of which can influence a compound's efficacy.[7][8] Therefore, confirming target engagement in intact cells provides a more physiologically relevant assessment of a compound's mechanism of action and is a crucial step in validating its therapeutic potential.[1][8][9]

Comparing Key Methodologies for Target Engagement

Several robust techniques are available to assess target engagement in a cellular setting. The choice of method often depends on the nature of the target protein, the availability of specific reagents, and the desired throughput. Here, we compare three widely adopted and powerful approaches: the Cellular Thermal Shift Assay (CETSA®), Bioluminescence Resonance Energy Transfer (BRET)-based assays, and biophysical methods adaptable to cellular lysates.

Method Principle Advantages Disadvantages Throughput
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein, increasing its melting temperature.[1][10][11][12]Label-free, applicable to endogenous proteins in intact cells and tissues.[12][13][14]Lower throughput for traditional Western blot-based detection; requires a target-specific antibody.Low to Medium (Higher with plate-based formats)
NanoBRET™ Target Engagement Assay Measures competitive displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein in live cells.[15][16][17]High sensitivity, quantitative, and suitable for high-throughput screening; can determine intracellular affinity and residence time.[17]Requires genetic modification of the target protein; dependent on the availability of a suitable fluorescent tracer.High
Biophysical Methods (e.g., ITC, SPR in lysates) Measures direct binding events (heat change, mass change) between the compound and the target in cell lysates.[1][18][19][20][21]Provides detailed thermodynamic and kinetic information (Kd, kon, koff).[18]Requires purified protein for initial setup and optimization; analysis in lysates can be complex.[18]Low to Medium

In-Depth Analysis and Experimental Protocols

Cellular Thermal Shift Assay (CETSA®): The Gold Standard for Label-Free Target Engagement

CETSA is a powerful biophysical method that directly assesses drug-target interactions in a cellular environment.[10][13] The underlying principle is that the binding of a small molecule, such as a naphthyridine compound, stabilizes its target protein, leading to an increase in its thermal stability.[11][12][14] This change in thermal stability is then quantified, providing direct evidence of target engagement.[22][23]

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis_separation Lysis & Separation cluster_detection Detection & Analysis A 1. Culture Cells B 2. Treat with Naphthyridine Compound or Vehicle A->B C 3. Heat Cells at a Range of Temperatures B->C D 4. Cell Lysis C->D E 5. Separate Soluble and Aggregated Proteins D->E F 6. Quantify Soluble Target Protein (e.g., Western Blot) E->F G 7. Generate Melt Curve and Determine ΔTm F->G NanoBRET_Workflow cluster_transfection Cell Preparation cluster_detection Signal Detection & Analysis A 1. Transfect Cells with NanoLuc®-Target Fusion Vector B 2. Plate Cells in Assay Plate A->B C 3. Add Fluorescent Tracer and Naphthyridine Compound B->C D 4. Incubate to Reach Binding Equilibrium C->D E 5. Add NanoBRET™ Substrate D->E F 6. Measure Donor (450 nm) and Acceptor (610 nm) Emission E->F G 7. Calculate BRET Ratio and Determine IC50 F->G

Caption: A schematic overview of the NanoBRET™ Target Engagement Assay workflow.

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a plasmid encoding the target protein fused to NanoLuc® luciferase. [24][25] * Seed the transfected cells into a white, 96- or 384-well assay plate. [25]

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the novel naphthyridine compound.

    • Add the fluorescent NanoBRET™ tracer and the compound dilutions to the cells. [15]

  • Incubation:

    • Incubate the plate at 37°C in a CO₂ incubator for a sufficient time to allow the binding to reach equilibrium (typically 2 hours). [24]

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells. [24] * Immediately measure the luminescence at two wavelengths: the donor emission (e.g., 450 nm) and the acceptor emission (e.g., 610 nm) using a plate reader capable of filtered luminescence detection. [24]

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission by the donor emission.

    • Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value, which reflects the intracellular potency of the compound.

Biophysical Methods in Cell Lysates: A Bridge Between In Vitro and In Cello

Biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be adapted to measure target engagement in cell lysates. [18]While not a true in-cell method, this approach provides a more physiologically relevant context than using purified proteins alone, as it includes other cellular components that might influence the binding interaction.

The rationale for using cell lysates is to introduce a higher level of biological complexity compared to purified systems, while still allowing for the direct measurement of binding thermodynamics and kinetics. This can be particularly useful for understanding how the cellular environment modulates the interaction between the naphthyridine compound and its target.

  • Cell Lysate Preparation:

    • Culture and harvest a large number of cells.

    • Lyse the cells using a gentle method (e.g., sonication or a mild detergent) to maintain the integrity of the target protein.

    • Clarify the lysate by centrifugation to remove cell debris.

  • ITC Experiment:

    • Load the cell lysate containing the target protein into the sample cell of the ITC instrument.

    • Load a concentrated solution of the naphthyridine compound into the injection syringe.

    • Perform a series of injections of the compound into the cell lysate while monitoring the heat changes associated with binding. [1]

  • Data Analysis:

    • Integrate the heat-change peaks to generate a binding isotherm.

    • Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS). [1]

Potential Targets of Naphthyridine Compounds

The naphthyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets. [5]Known targets for some naphthyridine derivatives include:

  • DNA Gyrase and Topoisomerase: Many antimicrobial naphthyridines, such as nalidixic acid, function by inhibiting these enzymes, which are crucial for bacterial DNA replication. [26][27]* Kinases: Certain naphthyridine derivatives have been shown to inhibit protein kinases, such as TGF-β type I receptor (ALK5), which are involved in cell signaling and proliferation. [28]* Topoisomerase I: Some anticancer naphthyridines exert their effects by inhibiting human topoisomerase I, an enzyme involved in DNA replication and repair. [28] The choice of target engagement assay will be influenced by the putative target of the novel naphthyridine compound being investigated.

Conclusion: An Integrated Approach to Target Engagement

Confirming target engagement is a critical milestone in the development of novel therapeutics. [4]A multi-faceted approach, often employing more than one of the techniques described above, is recommended to build a robust and comprehensive understanding of a compound's mechanism of action. [1]For novel naphthyridine compounds, starting with a label-free method like CETSA to confirm engagement with the endogenous target is a strong initial step. Subsequently, a higher-throughput method like the NanoBRET™ assay can be employed for structure-activity relationship (SAR) studies and lead optimization. Biophysical methods in cell lysates can then provide deeper mechanistic insights into the binding interaction. By carefully selecting and executing these powerful assays, researchers can confidently advance their most promising compounds through the drug discovery pipeline.

References

  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. [Link]

  • Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Springer. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Determining target engagement in living systems. National Institutes of Health. [Link]

  • The use of biophysical methods in the hit-to-lead process. Drug Target Review. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Link]

  • Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Taylor & Francis Online. [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]

  • Target Engagement Assay Services. Concept Life Sciences. [Link]

  • Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual Reviews. [Link]

  • A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • Importance of Quantifying Drug-Target Engagement in Cells. National Center for Biotechnology Information. [Link]

  • Target Engagement Assays in Early Drug Discovery. National Center for Biotechnology Information. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]

  • Biophysical methods in early drug discovery. National Center for Biotechnology Information. [Link]

  • Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI. [Link]

  • Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. MDPI. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • Enhance drug discovery with advanced biophysical techniques. Nuvisan. [Link]

  • Biophysics: How to choose the right assay for your drug discovery project. Domainex. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. Scilit. [Link]

  • Using biophysical techniques to enhance Early-Stage Drug discovery: the impact and challenges. Taylor & Francis Online. [Link]

  • New approaches reveal how cancer drugs work in their cellular context. Technology Networks. [Link]

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Safety & Regulatory Compliance

Safety

8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine proper disposal procedures

Operational Guide: Safe Handling and Disposal of 8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine As researchers and drug development professionals, ensuring the scientific integrity of our assays must be matched by the...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine

As researchers and drug development professionals, ensuring the scientific integrity of our assays must be matched by the operational integrity of our laboratory safety and waste management protocols. 8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine is a specialized heterocyclic compound frequently utilized in pharmaceutical discovery. Due to its specific structural features, its disposal requires strict adherence to specialized environmental protocols.

This guide provides a self-validating, step-by-step framework for the safe handling and disposal of this compound, ensuring your laboratory remains compliant, safe, and operationally efficient.

Chemical Hazard Profiling & Disposal Causality

To design an effective disposal strategy, we must first analyze the mechanistic causality dictated by the molecule's structure:

  • Halogenation (C-Cl and C-F bonds): The presence of both chlorine and fluorine atoms classifies this compound strictly as [1]. Mechanistically, when halogenated compounds are combusted in standard incinerators, they generate highly corrosive hydrogen halide gases (HCl, HF) and pose a severe risk of forming toxic polychlorinated dibenzo-p-dioxins (PCDDs). Therefore, this waste must be routed to specialized high-temperature incinerators equipped with alkaline flue-gas scrubbers.

  • Nitrogen Heterocycle (1,5-Naphthyridine): The combustion of the naphthyridine core generates nitrogen oxides (NOx). This further mandates controlled, high-temperature incineration rather than standard chemical degradation or drain disposal[1].

  • Operational Rule of Segregation: Never commingle this compound with non-halogenated waste streams. Mixing halogenated and non-halogenated solvents can exponentially increase disposal costs (often up to three times more expensive) and creates unnecessary regulatory burdens[2].

Standard Operating Procedures: Disposal Workflows

The overriding principle of[3] is that no experimental activity should commence without a pre-formulated waste disposal plan. Follow these step-by-step methodologies based on the physical state of the compound.

Protocol A: Disposal of Solid API / Powder
  • Containment: Collect all unused solid 8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine and contaminated consumables (e.g., weighing boats, spatulas, spill pads) strictly within an operating chemical fume hood to prevent inhalation of aerosolized powders[1][2].

  • Primary Packaging: Place the solid waste into a chemically compatible, sealable container, such as an amber glass jar or a high-density polyethylene (HDPE) wide-mouth bottle.

  • Secondary Containment: Place the primary container inside a secondary containment bin to prevent accidental breakage and leaks during transit[2].

  • Labeling: Immediately affix a standardized Hazardous Waste Tag. The tag must explicitly list "8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine", the estimated mass, and identify the hazards by checking the "Toxic" and "Halogenated" boxes[2].

Protocol B: Disposal of Liquid Solutions (e.g., DMSO or DCM Stocks)
  • Stream Verification: Verify that the receiving waste carboy is explicitly designated for Halogenated Solvents . Even if the primary carrier solvent is non-halogenated (like DMSO), the presence of the halogenated naphthyridine solute dictates that the entire mixture must go into the halogenated stream[2].

  • Transfer: Using a closed-system transfer or working strictly within an operating fume hood, carefully pour the solution into the halogenated waste carboy[2].

  • Headspace Management: Never fill the waste container beyond 75–80% capacity. Leave adequate headspace to account for vapor pressure expansion. Keep the container tightly closed when not actively adding waste[2].

  • Documentation: Update the waste log attached to the carboy with the exact volume and concentration of the chemical added. Request a waste collection from Environmental Health and Radiation Safety (EHRS) when the container reaches ¾ full[2].

Waste Segregation Matrix

To facilitate easy comparison and ensure compliance with accumulation limits, adhere to the quantitative and categorical data summarized below:

Waste CategoryRegulatory Threshold / LimitCompatibility with 8-Chloro...Disposal Strategy
Halogenated Solvents Max 25 gallons in a Satellite Accumulation Area (SAA)[2]COMPATIBLE High-temp incineration with acid gas scrubbers.
Mixed Solvents ≥ 10% (by volume) halogenated content triggers EPA F-listing[4][5]COMPATIBLE Must be treated entirely as a halogenated waste stream.
Non-Halogenated N/AINCOMPATIBLE Keep separate; hydrocarbon solvents may serve as cheaper alternatives where possible[2].
Aqueous Waste Limit water concentration as much as possible[2]INCOMPATIBLE Do not mix; prevents phase separation and reactive hazards.

Regulatory Compliance & EPA Grounding

Under the Resource Conservation and Recovery Act (RCRA), the EPA strictly regulates the disposal of halogenated organic compounds to prevent environmental contamination.

  • Land Disposal Restrictions (LDR): Halogenated organics are subject to stringent LDRs under[6]. This means they are prohibited from land disposal (landfills) without prior specialized treatment. The carbon-halogen bonds in 8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine require it to be included in these restricted calculations[6].

  • Cradle-to-Grave Tracking: All generated waste must be tracked via the EPA's from the point of generation in your laboratory to the final receiving facility. Ensure your generator information is accurate on all tags to maintain this chain of custody[2].

Process Visualization

The following decision tree illustrates the self-validating workflow for processing this specific chemical waste.

G Start 8-Chloro-3-(2,2-difluoroethoxy) -1,5-naphthyridine Waste State Assess Physical State Start->State Solid Solid / Powder API Contaminated Consumables State->Solid Liquid Liquid Solution (e.g., in DMSO/DCM) State->Liquid SolidCont Seal in Compatible Solid Waste Container Solid->SolidCont LiquidCont Transfer to Halogenated Liquid Carboy Liquid->LiquidCont Halogenated Halogenated Organic Waste Stream (Requires Strict Segregation) SolidCont->Halogenated LiquidCont->Halogenated Labeling Affix Hazardous Waste Tag (List Constituents & Hazards) Halogenated->Labeling Incineration High-Temperature Incineration (EPA RCRA Compliant) Labeling->Incineration

Workflow for the segregation and disposal of halogenated naphthyridine waste.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances HSC Prep URL: [Link]

  • Halogenated Solvents in Laboratories Temple University Campus Operations URL: [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Electronic Code of Federal Regulations (eCFR) URL: [Link]

  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests United States Environmental Protection Agency (EPA) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Academies of Sciences, Engineering, and Medicine (NAP) URL: [Link]

  • EPA Hazardous Waste Codes Western Kentucky University (WKU) / EPA URL: [Link]

  • EPA Hazardous Waste Codes | Environmental Safety Division University of Georgia (UGA) URL: [Link]

  • Management of Waste - Prudent Practices in the Laboratory National Center for Biotechnology Information (NCBI) Bookshelf - NIH URL: [Link]

Sources

Handling

Personal protective equipment for handling 8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine

As a Senior Application Scientist, I approach the handling of novel halogenated heterocycles not merely as a compliance exercise, but as a chemical engineering challenge. 8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel halogenated heterocycles not merely as a compliance exercise, but as a chemical engineering challenge. 8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine is a highly specialized building block frequently utilized in drug discovery and materials science. Standard Safety Data Sheets (SDS) often provide generic advice; however, understanding the intrinsic chemical reactivity of this specific molecule is paramount to designing a self-validating, foolproof safety protocol.

This guide provides the mechanistic causality behind our safety recommendations, empowering researchers to handle this compound with absolute confidence.

Mechanistic Hazard Profiling

To determine the appropriate Personal Protective Equipment (PPE) and handling procedures, we must first analyze the molecule's structural components and their synergistic hazards:

  • The 1,5-Naphthyridine Core: This electron-deficient heteroaromatic system is a known respiratory and ocular irritant, capable of causing severe mucosal damage upon contact[1].

  • The 8-Chloro Substituent: The chlorine atom at the 8-position is highly activated for Nucleophilic Aromatic Substitution (SNAr). In a biological context, this makes the molecule a potent electrophile capable of covalently binding to nucleophilic amino acid residues (e.g., cysteine, lysine) on skin proteins. This irreversible binding can lead to severe contact dermatitis and sensitization.

  • The 2,2-Difluoroethoxy Group: The incorporation of fluorine atoms significantly increases the lipophilicity (LogP) of the molecule. This enhances its ability to rapidly penetrate the lipid bilayer of the stratum corneum.

The Synergistic Hazard: The danger is twofold—rapid dermal penetration facilitated by the fluorinated ether, immediately followed by irreversible protein binding driven by the activated 8-chloro group.

Quantitative Risk Assessment (Extrapolated GHS Data)

Because bespoke derivatives may lack exhaustive toxicological profiling, we extrapolate the Global Harmonized System (GHS) classifications based on the parent 1,5-naphthyridine[1] and the known reactivity of fluorinated ethers.

Hazard ClassCategorySignal WordHazard Statement (H-Code)Mechanistic Causality
Acute Toxicity (Oral) Category 4WarningH302: Harmful if swallowedNaphthyridine core toxicity disrupting cellular processes.
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritationSNAr reactivity with epidermal proteins causing inflammation.
Serious Eye Damage Category 1DangerH318: Causes serious eye damageHigh electrophilicity reacting aggressively with ocular mucosa.
STOT-SE Category 3WarningH335: May cause respiratory irritationAerosolized micro-particles interacting with lung surfactant.

Personal Protective Equipment (PPE) Matrix

In strict accordance with OSHA Standard 29 CFR 1910.132 regarding hazard assessment and equipment selection[2], PPE must be engineered to interrupt the specific chemical pathways identified above.

  • Hand Protection (Double Gloving):

    • Requirement: Primary (inner) glove of Nitrile (minimum 4 mil) and a Secondary (outer) glove of Nitrile (minimum 8 mil) or Neoprene.

    • Causality: Latex offers exceptionally poor resistance to halogenated organics. The double-glove system ensures that if the outer glove is breached by the highly lipophilic difluoroethoxy moiety, the inner glove provides an uncompromised secondary barrier, allowing the researcher time for safe doffing and replacement.

  • Eye & Face Protection:

    • Requirement: Snug-fitting, indirect-vented chemical splash goggles. If handling solutions >100 mL, a full face shield is mandatory.

    • Causality: The H318 (Serious Eye Damage) classification dictates that standard safety glasses are insufficient. The electrophilic nature of the 8-chloro group means even micro-splashes can cause permanent corneal scarring.

  • Respiratory Protection:

    • Requirement: NIOSH-approved N95 or P100 particulate respirator if weighing powders outside of a ventilated enclosure (highly discouraged).

    • Causality: Mitigates the H335 inhalation risk from static-prone fluorinated powders.

Standard Operating Procedure (SOP): Weighing and Solubilization

This protocol ensures a self-validating system where exposure is physically prevented at every step of the workflow.

Step 1: Preparation & Static Control

  • Wipe down the interior of a Class II Type B2 Biological Safety Cabinet (BSC) or chemical fume hood with a damp, lint-free cloth to reduce static electricity. Fluorinated powders are notoriously static-prone and can spontaneously aerosolize upon opening the vial.

  • Verify the fume hood face velocity is >100 feet per minute (fpm).

Step 2: Vial Equilibration

  • Allow the sealed vial of 8-Chloro-3-(2,2-difluoroethoxy)-1,5-naphthyridine to reach room temperature inside a desiccator.

  • Causality: This prevents atmospheric condensation on the cold powder, which could trigger premature hydrolysis of the reactive 8-chloro group, degrading your reagent.

Step 3: Closed-System Weighing

  • Place a pre-tared, anti-static weigh boat on the analytical balance inside the fume hood.

  • Using a grounded micro-spatula, transfer the required mass.

  • Immediately cap the stock vial and seal the threads with Parafilm to prevent moisture ingress.

Step 4: Solubilization & Tool Quenching

  • Transfer the powder to a borosilicate glass vial.

  • Add the designated solvent (e.g., anhydrous DMSO or DMF for biological assays) slowly down the side of the vial to prevent powder displacement. Vortex until complete dissolution is achieved.

  • Critical Step: Submerge the contaminated micro-spatula in a 1M NaOH or ethanolamine bath to chemically quench residual reagent before standard washing.

Spill Management & Chemical Quenching Plan

A standard physical wipe-down is insufficient for highly reactive electrophiles. We must employ a targeted chemical quenching strategy.

  • Containment: Immediately cover the spilled powder with damp absorbent pads to prevent aerosolization. Never sweep dry fluorinated powders.

  • Nucleophilic Quenching: Prepare a 1M solution of ethanolamine (or 1M NaOH). Carefully apply this solution directly to the spill area over the absorbent pads.

    • Causality: Ethanolamine acts as a strong nucleophile, intentionally reacting with the 8-chloro position via SNAr. This converts the hazardous, lipophilic electrophile into a benign, water-soluble amino-derivative.

  • Incubation & Cleanup: Allow the quenching solution to incubate for 15 minutes to ensure the reaction goes to completion. Wipe up the neutralized spill and place all materials into a designated halogenated organic waste container.

  • Final Decontamination: Wash the surface with 70% ethanol, followed by a distilled water rinse.

Hazard Mitigation Workflow

Hazard_Mitigation Start 8-Chloro-3-(2,2-difluoroethoxy) -1,5-naphthyridine Handling Risk Hazard: SNAr Reactivity & High Dermal Penetration Start->Risk PPE Don Double Nitrile Gloves & Splash Goggles Risk->PPE Eng Operate in Class II BSC or Fume Hood PPE->Eng Spill Spill Decontamination (1M Ethanolamine Quench) Eng->Spill If spilled Waste Halogenated Organic Waste Disposal Eng->Waste Normal workflow Spill->Waste

Workflow for hazard mitigation and nucleophilic quenching of halogenated naphthyridines.

References

  • 1910.132 - General requirements. | Occupational Safety and Health Administration Source: osha.gov URL:[Link]

  • 1,5-Naphthyridine | C8H6N2 | CID 136070 - PubChem Source: nih.gov URL:[Link]

Sources

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